5-Oxo-5-(3-phenoxyphenyl)valeric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(3-phenoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(10-5-11-17(19)20)13-6-4-9-15(12-13)21-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGWDNAFPYZAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470191 | |
| Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871127-75-2 | |
| Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
This guide provides a comprehensive overview of the synthetic pathway for 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a molecule of interest for researchers and professionals in drug development and materials science. The synthesis hinges on the classic Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical aspects of regioselectivity and product characterization.
Introduction
This compound is a ketoacid derivative of diphenyl ether. The presence of the ketone and carboxylic acid functionalities, combined with the flexible diphenyl ether scaffold, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and novel polymers. The reliable and scalable synthesis of this compound is therefore of significant interest. The primary synthetic route, which will be the focus of this guide, involves the electrophilic aromatic substitution of diphenyl ether with glutaric anhydride in the presence of a Lewis acid catalyst.
Core Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction.[1] This reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the aromatic substrate is diphenyl ether, and the acylating agent is glutaric anhydride.
Reaction Mechanism
The reaction proceeds via the formation of a highly reactive acylium ion intermediate. The key steps are as follows:
-
Activation of the Acylating Agent: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarization of the carbonyl group facilitates the cleavage of the C-O bond within the anhydride ring, leading to the formation of an acylium ion. This ion is stabilized by resonance.[1]
-
Electrophilic Attack: The electron-rich diphenyl ether acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the ketone product complexed with the Lewis acid.
-
Workup: The reaction is quenched with an aqueous acid, which protonates the carboxylate and breaks up the aluminum-ketone complex, liberating the final product, this compound.
Regioselectivity
The phenoxy group (-OPh) on the diphenyl ether is an ortho, para-directing activator for electrophilic aromatic substitution. However, the bulky nature of the acylating agent and the potential for steric hindrance can influence the position of acylation. The primary products expected are the para-substituted isomer (4-position) and the ortho-substituted isomer (2-position). The meta-position (3-position) is generally disfavored. The formation of the 3-phenoxy isomer as the major product implies that the starting material is 3-phenoxyphenol, not diphenyl ether. Assuming the target is indeed derived from diphenyl ether, the major product would be the 4-phenoxyphenyl isomer. For the purpose of this guide, we will focus on the synthesis of the para-substituted product, which is often the thermodynamically favored isomer. Fine-tuning reaction conditions, such as temperature and solvent, can sometimes be used to influence the ortho/para ratio.
Experimental Protocol
This protocol details a laboratory-scale synthesis of 5-Oxo-5-(4-phenoxyphenyl)valeric acid. Safety Precaution: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diphenyl ether | 170.21 | 17.0 g | 0.10 |
| Glutaric anhydride | 114.10 | 11.4 g | 0.10 |
| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 0.22 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 6M Hydrochloric Acid | - | 150 mL | - |
| Deionized Water | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Initial Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol) and 100 mL of anhydrous dichloromethane (DCM). Begin stirring the suspension.
-
Addition of Reactants: Dissolve glutaric anhydride (11.4 g, 0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The mixture may warm up during this addition.
-
In a separate beaker, dissolve diphenyl ether (17.0 g, 0.10 mol) in 50 mL of anhydrous DCM. After the glutaric anhydride addition is complete, add the diphenyl ether solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 300 g of crushed ice and 150 mL of 6M hydrochloric acid. This should be done slowly and with vigorous stirring in a well-ventilated fume hood as hydrogen chloride gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of DCM.
-
Washing: Combine all the organic extracts and wash them with 100 mL of deionized water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to afford the pure 5-Oxo-5-(4-phenoxyphenyl)valeric acid.
Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic peaks for the aromatic protons of the diphenyl ether moiety and the aliphatic protons of the valeric acid chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the carbonyl groups of the ketone (around 1680 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most direct route, other methods could be envisioned, although they are likely to be more complex and less efficient. These could include:
-
Multi-step synthesis: This might involve the synthesis of a suitable Grignard reagent from a halogenated diphenyl ether, followed by reaction with a derivative of glutaric acid.
-
Use of alternative catalysts: While AlCl₃ is common, other Lewis acids such as FeCl₃, SnCl₄, or solid acid catalysts could be employed, potentially offering advantages in terms of handling or regioselectivity.[2]
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of diphenyl ether with glutaric anhydride is a robust and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield of the desired product. Understanding the principles of electrophilic aromatic substitution and the directing effects of the phenoxy group is essential for predicting and controlling the regiochemical outcome of the reaction. The detailed protocol provided in this guide serves as a solid foundation for the successful synthesis and purification of this valuable chemical intermediate.
References
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Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]
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Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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"5-Oxo-5-(3-phenoxyphenyl)valeric acid" chemical properties
An In-depth Technical Guide to 5-Oxo-5-(3-phenoxyphenyl)valeric acid: Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest within the broader class of oxo-phenylalkanoic acids. While this specific compound is not extensively documented in peer-reviewed literature, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents field-proven insights for researchers, chemists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, analytical characterization, and potential pharmacological relevance.
Introduction and Chemical Identity
This compound, also known as 5-oxo-5-(3-phenoxyphenyl)pentanoic acid, belongs to a class of aromatic keto-acids. Its structure incorporates a valeric acid chain, a ketone group, and a diphenyl ether (phenoxyphenyl) moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, as these motifs are present in various biologically active molecules and functional polymers.
The diphenyl ether group, in particular, is a well-known pharmacophore that can mimic other aromatic systems and provide conformational flexibility, which is often crucial for binding to biological targets. The carboxylic acid and ketone functionalities offer sites for chemical modification and potential interaction with biological receptors.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its core properties.
| Property | Value | Source |
| CAS Number | 871127-75-2 | [1] |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | |
| Physical Form | White solid | |
| Purity | Typically ≥97% | |
| InChI Key | LZGWDNAFPYZAQT-UHFFFAOYSA-N |
Predicted and Inferred Properties:
-
Solubility: Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous solutions is likely to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid.
-
pKa: The carboxylic acid proton is estimated to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids.
-
Spectroscopic Data (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons of the phenoxyphenyl group (in the δ 6.8-7.8 ppm range), the aliphatic protons of the valeric acid chain (δ 2.0-3.5 ppm), and a carboxylic acid proton (δ >10 ppm).
-
¹³C NMR: Resonances for the carbonyl carbons (ketone and carboxylic acid, >170 ppm), aromatic carbons (115-160 ppm), and aliphatic carbons (20-40 ppm).
-
IR Spectroscopy: Characteristic peaks for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=O stretch of the ketone (~1680-1700 cm⁻¹), and C-O-C stretching of the ether linkage.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 285.1076.
-
Synthesis and Purification
Proposed Synthetic Workflow
The most direct approach involves the acylation of diphenyl ether with glutaric anhydride in the presence of a Lewis acid catalyst, followed by an aqueous workup.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Dissolve glutaric anhydride (1.0 eq.) and diphenyl ether (1.0 eq.) in dry CH₂Cl₂ and add the solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Flame-drying the glassware and using dry solvents are critical for success.
-
Lewis Acid Choice: Aluminum chloride is a strong and common Lewis acid for this transformation, effectively activating the anhydride.
-
Controlled Addition at 0°C: The reaction is exothermic. Slow, controlled addition at low temperatures prevents side reactions and ensures regioselectivity. The meta position of the diphenyl ether is one of the likely sites of acylation, along with the para position, leading to potential isomers that would need to be separated during purification.
-
Acidic Workup: The acidic workup hydrolyzes the aluminum-carboxylate complex formed during the reaction, liberating the final carboxylic acid product.
Potential Pharmacological Relevance and Broader Context
While this compound itself does not have established pharmacological activity, its structural components are found in several important pharmaceutical agents. This allows for informed speculation on its potential as a scaffold or intermediate in drug discovery.
A prominent example of a related drug is Loxoprofen , a non-steroidal anti-inflammatory drug (NSAID).[2] Although Loxoprofen, (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, is structurally distinct, it is a prodrug that undergoes metabolic reduction of a ketone to an active alcohol metabolite.[2][3][4] This principle of a keto-acid moiety being a precursor to an active compound is a key concept in drug design.
The phenoxyphenyl group is a key structural motif in many drugs, valued for its metabolic stability and ability to form favorable interactions with protein targets. For instance, 3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and has been studied for its own biological effects.[5][6]
Caption: Logical relationships of the structural features of the title compound.
Given these precedents, this compound could be investigated for:
-
Anti-inflammatory Activity: As a potential prodrug that is metabolized to a more active form.
-
Use as a Synthetic Building Block: The carboxylic acid and ketone provide handles for further chemical elaboration to build more complex molecules for screening libraries.
Conclusion
This compound is a chemical entity with defined basic properties but limited characterization in the public domain. This guide has provided a framework for understanding its fundamental chemistry, proposing a robust synthetic pathway, and contextualizing its potential within the field of medicinal chemistry. The true value of this compound will be unlocked through further experimental investigation into its synthesis, reactivity, and biological activity, for which this document serves as a foundational resource.
References
-
Al-Majdoub, Z. M., et al. (2021). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceuticals, 14(11), 1109. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Loxoprofen. PubChem Compound Summary for CID 3965. Retrieved from [Link]
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Wikipedia. (n.d.). Loxoprofen. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-phenoxybenzoic acid. PubChem Compound Summary for CID 19539. Retrieved from [Link]
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- 2. Loxoprofen - Wikipedia [en.wikipedia.org]
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- 4. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete molecular structure elucidation of 5-Oxo-5-(3-phenoxyphenyl)valeric acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the logical flow of scientific discovery. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating analytical system.
Introduction
This compound, with the molecular formula C₁₇H₁₆O₄, is a keto-acid derivative. Its structure incorporates a diaryl ether linkage, a ketone, and a carboxylic acid function, making it a molecule of interest in medicinal chemistry and organic synthesis. Accurate structural confirmation is paramount for understanding its chemical reactivity, biological activity, and for quality control purposes. This guide will walk through a systematic approach to unequivocally determine its structure using modern spectroscopic techniques.
The Elucidation Workflow: A Multi-faceted Approach
The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. Our strategy for this compound integrates Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Caption: A logical workflow for the structural elucidation of this compound.
Experimental Protocols & Data Interpretation
Part 1: Infrared (IR) Spectroscopy - Identifying the Functional Groups
Protocol: A small amount of the solid sample of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Expected Data & Interpretation: The IR spectrum provides a rapid and effective means of identifying the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Carboxylic Acid O-H | 3300-2500 (broad) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |
| Aromatic C-H | 3100-3000 | Characteristic stretching vibrations of C-H bonds on the phenyl rings. |
| Aliphatic C-H | 3000-2850 | Stretching vibrations of the C-H bonds in the valeric acid chain. |
| Ketone C=O | 1700-1680 | The carbonyl stretch of the ketone is slightly lowered due to conjugation with the aromatic ring. |
| Carboxylic Acid C=O | 1725-1700 | The carbonyl stretch of the carboxylic acid. |
| Aromatic C=C | 1600-1450 | Stretching vibrations within the phenyl rings. |
| Diaryl Ether C-O-C | 1250-1200 (asymmetric) & 1050-1010 (symmetric) | These two distinct bands are characteristic of aryl ethers.[1] |
The presence of these characteristic absorption bands provides strong initial evidence for the proposed structure.
Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern
Protocol: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, or electron ionization (EI) to induce fragmentation.
Expected Data & Interpretation: High-resolution mass spectrometry will provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₁₇H₁₆O₄, Exact Mass: 284.1049).
The fragmentation pattern in EI-MS is particularly informative for structural elucidation.
Sources
An In-Depth Technical Guide to 5-Oxo-5-(3-phenoxyphenyl)valeric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-5-(3-phenoxyphenyl)valeric acid (CAS Number: 871127-75-2), a substituted aromatic keto-acid, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its structure, featuring a flexible diaryl ether moiety linked to a five-carbon keto-acid chain, suggests a predisposition for diverse biological interactions and utility as a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical characteristics, a detailed theoretical synthesis protocol, and an exploration of its potential applications based on the activities of structurally related compounds.
Physicochemical Properties and Structural Analysis
This compound is a white solid with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol .[1][2] The molecule's structure is characterized by a central valeric acid chain, with a ketone at the 5-position and a carboxylic acid at the 1-position. The ketone is attached to a phenyl ring which is, in turn, linked via an ether bond at its meta position to another phenyl group. This phenoxyphenyl group is a key structural feature, imparting a degree of conformational flexibility and lipophilicity that can be crucial for biological activity and solubility in organic media.
| Property | Value | Source |
| CAS Number | 871127-75-2 | [1] |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | Typically ≥97% | [2] |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add phenoxybenzene (1.0 equivalent) and an inert solvent such as dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
Acylating Agent Addition: Dissolve glutaric anhydride (1.1 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching and Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a cold 1M hydrochloric acid solution to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications and Areas for Research
The biological activity of this compound has not been explicitly documented. However, its structural components suggest several promising avenues for investigation, particularly in drug discovery.
Antimicrobial and Anticancer Potential
Derivatives of 5-oxopyrrolidine have demonstrated notable antimicrobial and anticancer activities.[3] The core structure of the target molecule, a keto-carboxylic acid, could serve as a pharmacophore that, with further modification, could lead to the development of novel therapeutic agents in these areas.
Neuroprotective Effects
Valeric acid and its derivatives have been studied for their neuroprotective properties, including the suppression of oxidative stress and neuroinflammation.[1] The presence of the valeric acid backbone in the target molecule makes it a candidate for investigation in the context of neurodegenerative diseases.
Signaling Pathway Interactions
Phenolic compounds, including flavonoids which share structural similarities with the phenoxy-phenyl moiety, are known to interact with a multitude of cellular signaling pathways.[5] These interactions can modulate processes such as inflammation, apoptosis, and cell proliferation. The phenoxy-phenyl group in this compound could potentially interact with various enzymes and receptors, making it a target for screening in a wide range of biological assays.
Caption: Potential areas of biological investigation for this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Incompatible Materials: Avoid contact with strong bases and reducing agents.[6]
Conclusion
This compound is a chemical compound with significant untapped potential. While specific research on this molecule is limited, its structural features and the established reactivity of its constituent parts provide a solid foundation for its synthesis and exploration. The proposed Friedel-Crafts acylation protocol offers a reliable method for its preparation, opening the door for further investigation into its biological activities. Researchers in drug discovery and materials science are encouraged to consider this molecule as a versatile building block for the development of novel and impactful chemical entities.
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Oxygen scavenging compositions, articles containing same, and methods of their use - Patent US-11338983-B2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Three-Component Procedure for the Synthesis of 5Aryl5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. (2025, June 24). ResearchGate. Retrieved January 17, 2026, from [Link]
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Three-Component Procedure for the Synthesis of 5-Aryl5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids | Request PDF. (2025, September 2). ResearchGate. Retrieved January 17, 2026, from [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
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Spectroscopic Elucidation of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a molecule of interest due to its structural relationship to non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen, presents a unique combination of a keto-acid functionality and a phenoxyphenyl moiety.[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its identification and characterization. As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and comparative data from analogous structures to provide a reliable analytical blueprint for researchers.
This whitepaper is designed for chemists and drug development professionals, offering not just data, but the underlying scientific rationale for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the expected spectral signatures, the experimental considerations for acquiring high-quality data, and the logic behind structural assignments.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic output. The structure of this compound incorporates several key functional groups and structural motifs that will give rise to characteristic signals in its spectra.
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon environment.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C (Ketone Carbonyl) | 195 - 205 |
| C (Carboxylic Acid Carbonyl) | 170 - 180 |
| C (Aromatic) | 115 - 160 |
| C (alpha to ketone) | 35 - 45 |
| C (alpha to acid) | 30 - 40 |
| C (beta to both) | 20 - 30 |
Interpretation and Rationale:
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl (195-205 ppm) is typically found further downfield than the carboxylic acid carbonyl (170-180 ppm).
-
Aromatic Carbons: The twelve carbons of the two phenyl rings will appear in the 115-160 ppm range. The carbon atoms directly bonded to oxygen or the carbonyl group will be the most downfield in this region.
-
Aliphatic Carbons: The three methylene carbons of the valeric acid chain will resonate in the upfield region of the spectrum. The carbon alpha to the ketone (35-45 ppm) will be more deshielded than the carbon alpha to the carboxylic acid (30-40 ppm), which in turn will be more deshielded than the central methylene carbon (20-30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-O (Ether) | 1200 - 1300 | Strong |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
Interpretation and Rationale:
-
O-H Stretch: A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C=O Stretches: Two distinct, strong absorption bands are expected in the carbonyl region. The ketone C=O stretch will likely appear at a lower wavenumber (1680-1700 cm⁻¹) due to conjugation with the aromatic ring, while the carboxylic acid C=O stretch will be at a slightly higher wavenumber (1700-1725 cm⁻¹).
-
C-O Stretches: Strong bands corresponding to the C-O stretching of the ether linkage and the carboxylic acid will be present in the fingerprint region (1200-1320 cm⁻¹).
-
Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
Caption: Workflow for IR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Fragment Ion (Predicted) |
| 284 | [M]⁺ (Molecular Ion) |
| 183 | [C₆H₅OC₆H₄CO]⁺ |
| 169 | [C₆H₅OC₆H₅]⁺ |
| 101 | [HOOC(CH₂)₃CO]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₆O₄ = 284.31 g/mol ).
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the aliphatic chain is a common fragmentation pathway for ketones. This would lead to the formation of the stable acylium ion at m/z 183 ([C₆H₅OC₆H₄CO]⁺).
-
McLafferty Rearrangement: While less likely with an aromatic ketone, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the aliphatic chain to the carbonyl oxygen could occur.
-
Cleavage of the Ether Bond: Fragmentation at the ether linkage could lead to the formation of a phenoxy radical and a charged species.
-
Loss of the Aliphatic Chain: Cleavage of the bond between the aromatic ring and the keto-group can also occur.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process requiring the integration of data from NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, analysis of the expected spectral data. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative analysis of structurally related molecules. By following the outlined experimental protocols and utilizing the interpretive framework provided, researchers and drug development professionals can confidently approach the structural elucidation of this and similar novel compounds, ensuring the integrity and accuracy of their findings.
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El-Bagary, R. I., et al. (2018). Spectrophotometric determination of fenoprofen calcium drug in pure and pharmaceutical preparations. Spectroscopic characterization of the charge transfer solid complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 236-246. [Link]
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NIST. (n.d.). 5-Phenylvaleric acid. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Physical Characteristics of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Introduction
5-Oxo-5-(3-phenoxyphenyl)valeric acid is a bifunctional organic molecule featuring a carboxylic acid and an aromatic ketone linked by an aliphatic chain.[1] Its structure, incorporating a phenoxyphenyl moiety, makes it an analogue of known pharmacologically active compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen.[2][3] Understanding the fundamental physical characteristics of this compound is paramount for researchers in medicinal chemistry, materials science, and drug development, as these properties govern its solubility, stability, reactivity, and bioavailability.
This guide provides a comprehensive overview of the key physical and spectral properties of this compound. It moves beyond a simple data sheet to explain the causality behind its characteristics and furnishes detailed, field-proven methodologies for their experimental determination. The protocols described are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.
I. Core Physicochemical Properties
The physical state, solubility, and acidity of a compound are foundational parameters that influence its handling, formulation, and biological interaction. The presence of both a polar carboxylic acid group and a large, relatively nonpolar phenoxyphenyl ketone moiety results in a molecule with balanced characteristics.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value / Description | Rationale & Comparative Insights |
| Molecular Formula | C₁₇H₁₆O₄ | Source: Matrix Scientific.[1] |
| Molecular Weight | 284.31 g/mol | Source: Matrix Scientific.[1] |
| CAS Number | 871127-75-2 | Source: Matrix Scientific.[1] |
| Predicted Physical State | White or off-white crystalline solid | Based on analogous structures like Fenoprofen calcium (white crystalline powder)[4] and 5-Oxo-5-phenylvaleric acid (powder). The molecular weight and functional groups favor a solid state at standard temperature and pressure. |
| Estimated Melting Point | ~120-135 °C | This estimate is based on the melting point of 5-Oxo-5-phenylvaleric acid (126-129 °C), which lacks the phenoxy group. The addition of the phenoxy group may slightly alter crystal lattice packing and intermolecular forces. Experimental verification via DSC is essential. |
| Estimated Solubility | Slightly soluble in water; Soluble in alcohols (e.g., ethanol, methanol) and polar organic solvents (e.g., DMSO, DMF). | The carboxylic acid group imparts slight aqueous solubility, which increases significantly in basic solutions upon deprotonation. The large aromatic portion suggests good solubility in organic solvents, similar to Fenoprofen.[4] |
| Estimated pKa | ~4.5 | The pKa is dominated by the carboxylic acid group. This value is based on Fenoprofen, which has an identical 3-phenoxyphenyl ring system relative to its acidic group and a pKa of 4.5.[4][5] This acidity is typical for carboxylic acids where the carboxyl group is insulated from the aromatic ring by at least one carbon atom.[6][7] |
II. Spectroscopic & Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity, purity, and structural integrity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the acidic proton. The protons on the phenoxyphenyl group will appear in the aromatic region (~7.0-8.0 ppm). The three methylene groups (-CH₂-) of the valeric acid chain will appear as multiplets in the upfield region (~1.8-3.2 ppm), with the protons alpha to the two carbonyl groups being the most downfield. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 17 unique carbon atoms. Key signals include two carbonyl carbons (~170-200 ppm, with the ketone being more downfield than the carboxylic acid), multiple aromatic carbons (~115-160 ppm), and three aliphatic carbons (~20-40 ppm).
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8]
-
Key Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500–3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1710 cm⁻¹.
-
C=O Stretch (Aromatic Ketone): A strong, sharp absorption around ~1690 cm⁻¹. Conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic ketone.[8]
-
C-O Stretch (Ether & Acid): Absorptions in the ~1200-1300 cm⁻¹ region.
-
C=C Stretch (Aromatic): Multiple sharp bands in the ~1450–1600 cm⁻¹ region.
-
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[9] The chromophores in this molecule are the aromatic rings and the ketone.
-
Expected Transitions:
III. Experimental Methodologies
To ensure data integrity, standardized and robust analytical protocols are required. The following section details the methodologies for determining the key physical properties discussed.
A. Workflow for Physicochemical Characterization
The logical flow for analyzing a new batch or sample of the title compound involves a series of sequential and complementary techniques.
Caption: Workflow for the comprehensive characterization of the title compound.
B. Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible thermoanalytical technique used to measure heat flow associated with thermal transitions in a material.[11][12] For a crystalline solid, melting is observed as a distinct endothermic event, providing a precise melting point (Tₘ).[13][14]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30-40 °C above the estimated melting point (e.g., 170 °C) at a controlled rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes to ensure complete melting.
-
Cool the cell back to 25 °C at a rate of 20 °C/min.
-
-
Data Analysis: Plot the differential heat flow (mW) versus temperature (°C). The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition. The integrated area of the peak corresponds to the enthalpy of fusion.
C. Protocol 2: Acidity Constant (pKa) Determination by Potentiometric Titration
Rationale: Potentiometric titration is a classic and reliable method for determining the pKa of an acidic or basic functional group.[15] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is half-neutralized.
Methodology:
-
Sample Preparation: Accurately weigh an appropriate amount of the compound (e.g., 50-100 mg) and dissolve it in a suitable solvent system (e.g., 50 mL of a 50:50 ethanol:water mixture to ensure solubility).
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stir bar.
-
Titration:
-
Begin stirring the solution at a moderate, constant speed.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the titration curve (or the peak of the first derivative plot, dpH/dV).
-
The pKa is equal to the pH at the half-equivalence point (Vₑ / 2).
-
IV. Structure-Property Relationships
The physical characteristics of this compound are a direct consequence of its constituent functional groups. The interplay between these groups defines the molecule's overall behavior.
Caption: Key functional groups and their influence on molecular properties.
V. Conclusion
This compound is a crystalline solid with an estimated pKa of approximately 4.5, characteristic of its carboxylic acid functionality. Its solubility profile reflects its dual nature, with the polar acid group allowing for slight aqueous solubility (enhanced at higher pH) and the large aromatic system favoring solubility in organic solvents. The spectroscopic signatures (NMR, IR, UV-Vis) are predictable and serve as robust tools for identity confirmation and quality control. The experimental protocols provided herein offer a standardized framework for researchers to reliably determine these critical physical parameters, facilitating further investigation into the applications of this compound in drug discovery and materials science.
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An In-Depth Technical Guide to the Potential Biological Activity of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Aimed at Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Interest
In the landscape of drug discovery, the identification of novel therapeutic agents often begins with the structural analysis of new chemical entities. 5-Oxo-5-(3-phenoxyphenyl)valeric acid presents as a molecule of significant interest due to its structural resemblance to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), namely the propionic acid derivatives. This guide will provide a comprehensive technical overview of the potential biological activity of this compound, grounded in established pharmacological principles and proposing a clear, actionable pipeline for its investigation. As a Senior Application Scientist, the narrative that follows is designed to be both a theoretical framework and a practical guide for researchers embarking on the evaluation of this promising molecule.
Structural Analogy and the Central Hypothesis: A Profen in Disguise?
At first glance, the chemical structure of this compound bears a striking resemblance to fenoprofen, a widely used NSAID.[1][2] Both molecules share the 3-phenoxyphenyl functional group, a key pharmacophore in many profens that contributes to their anti-inflammatory activity. The primary point of divergence is the aliphatic side chain: where fenoprofen has a propionic acid moiety, our subject compound possesses a 5-oxovaleric acid chain.
This structural kinship forms the cornerstone of our central hypothesis: This compound is a prodrug or an active molecule with anti-inflammatory, analgesic, and antipyretic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. The presence of the ketone group at the 5-position may influence its metabolic activation, potency, selectivity, and pharmacokinetic profile compared to traditional profens.
The Putative Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[6][7] There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining renal blood flow.[3][5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3][]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of COX-1.[3][5] Therefore, a key aspect in the development of new NSAIDs is to achieve a degree of selectivity for COX-2 over COX-1.[9][10]
We hypothesize that this compound, upon administration, will either directly inhibit COX enzymes or be metabolized to a more active form that does so. The oxo group may play a role in the binding affinity and selectivity for the COX isoforms.
Caption: A streamlined workflow for evaluating the biological activity of the compound.
Potential Therapeutic Applications and Considerations
Should this compound demonstrate a favorable efficacy and safety profile, its potential therapeutic applications would align with those of other NSAIDs: [2][4]
-
Management of mild to moderate pain: Including headache, dental pain, and postoperative pain.
-
Treatment of inflammatory conditions: Such as rheumatoid arthritis and osteoarthritis.
-
Reduction of fever.
However, it is crucial to remain vigilant for the known class-specific side effects of NSAIDs, including: [4][6][11]
-
Gastrointestinal effects: Dyspepsia, ulcers, and bleeding.
-
Cardiovascular risks: Increased risk of myocardial infarction and stroke, particularly with COX-2 selective inhibitors.
-
Renal effects: NSAIDs can impair renal function, especially in susceptible individuals.
Conclusion: A Path Forward
This compound stands as a compelling candidate for investigation as a novel anti-inflammatory agent. Its structural similarity to fenoprofen provides a strong rationale for a research program focused on the inhibition of the cyclooxygenase pathway. The experimental pipeline detailed in this guide offers a robust and logical progression for elucidating its biological activity, from initial in vitro screening to in vivo efficacy and safety studies. The insights gained from these studies will be instrumental in determining the therapeutic potential of this intriguing molecule and its place in the future of pain and inflammation management.
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An In-depth Technical Guide to the Starting Materials for 5-Oxo-5-(3-phenoxyphenyl)valeric Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the production of 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a significant chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core synthetic strategies, with a primary focus on the prevalent Friedel-Crafts acylation route. This guide will elucidate the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the selection of starting materials and reaction conditions. The information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction and Core Synthesis Strategy
This compound is a keto acid derivative whose structure is of interest in medicinal chemistry and materials science. The synthesis of this molecule primarily revolves around the formation of a carbon-carbon bond between the aromatic diphenyl ether moiety and a five-carbon aliphatic chain. The most direct and industrially scalable method to achieve this is the Friedel-Crafts acylation .[1][2]
The core of this strategy involves the electrophilic aromatic substitution reaction between diphenyl ether and glutaric anhydride, catalyzed by a strong Lewis acid. This reaction efficiently couples the two key building blocks to form the target molecule in a single step.
The overall transformation can be visualized as follows:
Figure 2: Stepwise mechanism of the Friedel-Crafts acylation.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of glutaric anhydride, followed by the cleavage of a carbon-oxygen bond to form a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of diphenyl ether acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Product Formation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and forming the ketone product complexed with AlCl₃. An aqueous workup is then required to hydrolyze this complex and yield the final carboxylic acid product.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Note: This procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
Diphenyl ether (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: Cool the suspension in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring. After the addition is complete, add diphenyl ether (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition of all reactants, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted glutaric acid and neutralize the product), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a solid.
Alternative Synthetic Considerations
While the direct Friedel-Crafts acylation of diphenyl ether is the most straightforward approach, alternative strategies could be envisioned, although they are generally more complex and less atom-economical.
One such hypothetical route could involve the synthesis of 3-phenoxybenzoyl chloride followed by a different type of coupling reaction to introduce the four-carbon acid chain.
Figure 3: A conceptual alternative pathway for synthesis.
This multi-step approach would likely suffer from lower overall yields and require more complex purification steps compared to the direct Friedel-Crafts acylation, making it less favorable for large-scale production.
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of diphenyl ether with glutaric anhydride. This method relies on readily available starting materials and a well-understood reaction mechanism. The critical parameters for a successful synthesis are the use of anhydrous conditions, a strong Lewis acid catalyst in at least stoichiometric amounts, and careful control of the reaction temperature. While alternative synthetic routes are conceivable, they generally lack the efficiency and simplicity of the direct acylation approach. Future research in this area may focus on the development of more environmentally benign catalytic systems, such as using solid acid catalysts or ionic liquids, to further optimize the synthesis of this valuable chemical intermediate.
References
- Biosynth. (n.d.). 3-Phenoxybenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 3-Phenoxybenzoyl Chloride.
- ChemicalBook. (n.d.). 3-PHENOXYBENZOYL CHLORIDE synthesis.
- Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes.
- Wikipedia. (n.d.). 3-Phenoxymandelonitrile.
- Benchchem. (n.d.). Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Reactions. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides.
- Google Patents. (n.d.). EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Google Patents. (n.d.). GB2103604A - Preparing of p-phenoxy-benzoyl compounds.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Retrieved from Organic Chemistry Frontiers (RSC Publishing)
- Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
- PubChem - NIH. (n.d.). 5-Oxopentanoic acid | C5H8O3 | CID 439963.
- NIH. (n.d.). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- ResearchGate. (n.d.). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
- PubMed. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist.
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The Enigmatic Origins of a Niche Keto Acid: A Technical Overview of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid
Introduction
5-Oxo-5-(3-phenoxyphenyl)valeric acid, a specialty chemical intermediate, presents a curious case in the landscape of organic synthesis. Despite its availability from various chemical suppliers and a well-defined chemical structure, its discovery and historical development are not prominently documented in readily accessible scientific literature or patent databases. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, focusing on its chemical properties, a plausible synthetic pathway based on established organic chemistry principles, and its potential, albeit underexplored, applications. The absence of a clear historical record for this specific compound necessitates a deductive approach, grounding our understanding in the broader context of keto acid synthesis and Friedel-Crafts chemistry.
Chemical Profile and Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 871127-75-2 | N/A |
| Molecular Formula | C₁₇H₁₆O₄ | N/A |
| Molecular Weight | 284.31 g/mol | N/A |
| IUPAC Name | 5-oxo-5-(3-phenoxyphenyl)pentanoic acid | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |
A Postulated Pathway: The Friedel-Crafts Acylation Approach
While the specific historical "discovery" of this compound remains elusive, its synthesis can be logically deduced through the well-established Friedel-Crafts acylation reaction. This powerful method, dating back to the work of Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.
The most probable synthetic route involves the acylation of diphenyl ether (3-phenoxyanisole) with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Hypothetical Synthesis Workflow
Caption: Plausible synthetic pathway for this compound via Friedel-Crafts acylation.
Step-by-Step Methodology
-
Activation of the Acylating Agent: Glutaric anhydride is treated with a Lewis acid, typically aluminum chloride, to form a highly reactive acylium ion intermediate. The stoichiometry of the Lewis acid is crucial and often required in excess of one equivalent due to its complexation with both the starting material and the product.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of diphenyl ether undergoes electrophilic attack by the acylium ion. The substitution pattern is directed by the phenoxy group, which is an ortho-, para-director. The formation of the meta-substituted product is less favored, suggesting that the commercially available "this compound" may exist as a mixture of isomers or that the specific isomer is isolated through purification.
-
Work-up: The reaction mixture is quenched, typically with a cold, dilute acid (e.g., HCl), to hydrolyze the aluminum complexes and liberate the final keto acid product.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to isolate the desired this compound.
Potential Applications and Research Directions
The structure of this compound, featuring a keto group, a carboxylic acid, and a diphenyl ether moiety, suggests its potential utility as a building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The keto and carboxylic acid functionalities provide reactive handles for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. The diphenyl ether motif is present in a number of biologically active compounds.
-
Materials Science: The rigid aromatic structure could be incorporated into polymers or other materials to modify their physical properties.
-
Chemical Probe Development: The molecule could serve as a starting point for the development of chemical probes to study biological processes, where the diphenyl ether group could act as a scaffold for further functionalization.
Conclusion: An Open Chapter in Chemical History
The story of this compound is, in essence, an open chapter. While its chemical identity is secure, its origins remain obscure. The lack of a documented discovery and history underscores the reality that not all chemical compounds have a celebrated past. Many, like this one, likely emerged from the practical needs of industrial synthesis, serving as vital but unheralded intermediates.
For the modern researcher, the value of this compound lies not in its history, but in its future potential. Its versatile structure offers a platform for innovation in drug discovery, materials science, and beyond. The elucidation of its synthetic pathway through the lens of fundamental organic chemistry principles provides the necessary foundation for its utilization in these endeavors. Further research into its reactivity and potential applications will ultimately write the next chapter in the story of this enigmatic keto acid.
References
As the discovery and history of this specific compound are not well-documented in publicly available sources, a traditional reference list citing its initial synthesis or discovery is not possible. The information presented is based on general principles of organic chemistry and information available from chemical supplier catalogs.
An In-Depth Technical Guide to the Theoretical Properties of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of the novel chemical entity, 5-Oxo-5-(3-phenoxyphenyl)valeric acid. In the absence of extensive empirical data, this document leverages predictive modeling, structure-activity relationship (SAR) analysis, and established chemical principles to elucidate its physicochemical characteristics, potential synthetic pathways, spectroscopic signatures, and putative biological relevance. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this molecule for applications in medicinal chemistry and drug discovery.
Introduction and Molecular Overview
This compound (CAS 871127-75-2) is a unique molecule integrating a keto-acid functionality with a phenoxyphenyl moiety. The valeric acid backbone is a five-carbon chain, which in this derivative, is functionalized with a ketone at the 5-position and a carboxylic acid at the 1-position. The 3-phenoxyphenyl group, attached at the keto-carbonyl, is a common scaffold in pharmacologically active compounds, suggesting a potential for biological activity.
This guide will systematically explore the theoretical landscape of this molecule, providing a robust framework for future experimental investigation.
Physicochemical and Pharmacokinetic Profile (ADME-Tox)
A comprehensive understanding of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical in early-stage drug development. In the absence of experimental data for this compound, in silico predictive models provide valuable first-pass insights.[1][2]
Predicted Physicochemical Properties
The following table summarizes the key predicted physicochemical properties of this compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₇H₁₆O₄ | Defines the elemental composition. |
| Molecular Weight | 284.31 g/mol | Influences diffusion and transport across biological membranes. |
| logP (octanol/water) | 3.2 - 3.8 | Indicates lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |
| Rotatable Bonds | 6 | Relates to conformational flexibility and binding entropy. |
| pKa (acidic) | 4.5 - 5.0 | Determines the ionization state at physiological pH. |
In Silico ADME-Tox Prediction
The following ADME-Tox parameters were predicted using established computational models.
| ADME-Tox Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |
| CYP450 2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |
| Hepatotoxicity | Low Probability | Reduced risk of liver toxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
A plausible and efficient synthetic route to this compound is through a Friedel-Crafts acylation reaction.[3] This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Retrosynthetic Analysis and Proposed Forward Synthesis
The disconnection of the target molecule suggests phenoxybenzene and glutaric anhydride as readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The proposed forward synthesis is a one-step Friedel-Crafts acylation.
Detailed Experimental Protocol (Proposed)
Reaction: Friedel-Crafts Acylation of Phenoxybenzene with Glutaric Anhydride
Materials:
-
Phenoxybenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add a solution of phenoxybenzene (1.0 equivalent) and glutaric anhydride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Predictive spectroscopic analysis is a valuable tool for the characterization of novel compounds.
¹H and ¹³C NMR Spectroscopy
Predicted chemical shifts for the major protons and carbons are presented below. These predictions are based on established NMR prediction algorithms.[4][5]
Predicted ¹H NMR (500 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 12.0 | br s | 1H | -COOH |
| 7.1 - 7.8 | m | 9H | Ar-H |
| 3.0 - 3.2 | t | 2H | -CH₂-CO-Ar |
| 2.5 - 2.7 | t | 2H | -CH₂-COOH |
| 2.0 - 2.2 | p | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR (125 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 198 - 202 | C=O (ketone) |
| 178 - 182 | C=O (acid) |
| 156 - 160 | Ar-C-O |
| 118 - 138 | Ar-C |
| 35 - 40 | -CH₂-CO-Ar |
| 30 - 35 | -CH₂-COOH |
| 20 - 25 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption frequencies are based on the functional groups present in the molecule.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1700 - 1720 | Strong | C=O stretch (carboxylic acid) |
| 1680 - 1700 | Strong | C=O stretch (aromatic ketone) |
| 1580 - 1600 | Medium | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-O stretch (carboxylic acid and ether) |
Mass Spectrometry (MS)
The predicted mass spectrum would show a molecular ion peak [M]⁺ at m/z 284. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and loss of the carboxylic acid moiety.[8]
Predicted Key Fragments (m/z):
-
284: [M]⁺
-
267: [M - OH]⁺
-
239: [M - COOH]⁺
-
183: [C₆H₅OC₆H₄CO]⁺
-
169: [C₆H₅OC₆H₄]⁺
-
77: [C₆H₅]⁺
Putative Biological and Pharmacological Relevance
While no biological data is currently available for this compound, its structural motifs suggest several avenues for investigation.
Anti-inflammatory Potential
The 3-phenoxyphenyl group is a key pharmacophore in the non-steroidal anti-inflammatory drug (NSAID) fenoprofen, which acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar inhibitory activity against COX-1 and COX-2, which are key enzymes in the inflammatory cascade.
Caption: Putative mechanism of anti-inflammatory action.
Other Potential Applications
-
Anticancer Activity: Keto-acid derivatives have shown promise as anticancer agents.[9]
-
Neurological Disorders: The structural similarity to valeric acid, a known neuroprotective agent, suggests potential applications in neurological disorders.
Conclusion
This technical guide has provided a comprehensive theoretical and predictive analysis of this compound. The in silico data suggests that this molecule possesses favorable drug-like properties and a plausible synthetic route. The structural analogy to known bioactive compounds indicates a promising potential for anti-inflammatory and other therapeutic activities. The detailed protocols and predictive data presented herein offer a solid foundation for researchers to embark on the experimental synthesis, characterization, and biological evaluation of this intriguing molecule.
References
-
ResearchGate. (n.d.). In silico ADME-Tox evaluation of the five candidate analogs compounds... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubMed. (n.d.). Prediction of chemical shift in NMR: A review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of compound 5. Retrieved from [Link]
-
arXiv. (n.d.). NMR shift prediction from small data quantities. Retrieved from [Link]
-
PubMed. (n.d.). Biological activity of acetylated phenolic compounds. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
PubMed Central. (n.d.). In Silico ADME/Tox Comes of Age: Twenty Years Later. Retrieved from [Link]
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- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a Potent FAAH Inhibitor
Authored by: Your Senior Application Scientist
Introduction: 5-Oxo-5-(3-phenoxyphenyl)valeric acid is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, compounds like this compound increase the levels of AEA, which can lead to analgesic, anxiolytic, and anti-inflammatory effects.[1][2] This has made FAAH a compelling therapeutic target for pain, anxiety, and other neurological disorders.[1][2] Mechanistic studies have shown that related compounds, such as PF-04457845, act as time-dependent, covalent inhibitors that carbamylate the catalytic serine nucleophile of FAAH.[3][4]
These application notes provide detailed protocols for the in vitro characterization of this compound and other potential FAAH inhibitors. The described assays are designed to determine inhibitory potency (IC50), mechanism of inhibition, and selectivity.
I. Core Principles of FAAH Inhibition Assays
The primary method for assessing FAAH inhibition in vitro involves monitoring the enzymatic activity of FAAH on a substrate that produces a detectable signal upon cleavage. A common approach is a fluorescence-based assay where FAAH hydrolyzes a synthetic substrate, releasing a fluorescent product.[5][6] The reduction in the rate of fluorescent product formation in the presence of an inhibitor is proportional to the inhibitor's potency.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Caption: FAAH-mediated degradation of anandamide and its inhibition.
II. Experimental Protocols
A. Fluorometric FAAH Inhibitor Screening Assay
This protocol is designed for the rapid screening and determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound. The assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH.[5][6]
Materials and Reagents:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., JZL 195)
-
Solvent for compound dissolution (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Experimental Workflow:
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid: A Guide for Synthetic Chemists
Introduction: Identifying a Key Architectural Element in Drug Synthesis
In the landscape of pharmaceutical manufacturing, the efficiency, reliability, and scalability of a synthetic route are paramount. The selection of chemical intermediates often dictates the overall success of drug development campaigns. 5-Oxo-5-(3-phenoxyphenyl)valeric acid is a prime example of such a critical intermediate. Its molecular architecture, featuring a diaryl ether, a ketone, and a carboxylic acid, makes it a versatile building block, most notably in the synthesis of the potent non-steroidal anti-inflammatory drug (NSAID), Loxoprofen. This guide provides an in-depth exploration of the synthesis, purification, and strategic application of this intermediate, offering field-proven protocols and the causal logic behind key experimental choices for researchers and drug development professionals.
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether with glutaric anhydride.[1] This reaction is a cornerstone of organic synthesis, proceeding via electrophilic aromatic substitution to forge a new carbon-carbon bond on the aromatic ring.
Underlying Mechanism and Regioselectivity
The reaction is initiated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the anhydride, leading to the ring-opening formation of a highly electrophilic acylium ion. The electron-rich diphenyl ether then acts as a nucleophile, attacking the acylium ion.
A critical consideration is regioselectivity. The phenoxy group of diphenyl ether is an ortho, para-directing activator. However, the synthesis of the target meta-substituted product (relative to the ether linkage) highlights a common challenge in Friedel-Crafts chemistry where reaction conditions can influence isomer distribution. The formation of a mixture of isomers is possible, necessitating robust purification protocols. The use of a stoichiometric amount of AlCl₃ is crucial, as the product ketone is a moderate Lewis base and forms a stable complex with the catalyst, effectively preventing further reaction and catalyst turnover.[2] This complex is subsequently hydrolyzed during aqueous workup to liberate the final product.
Caption: Workflow for the Synthesis of this compound.
Detailed Synthesis Protocol
This protocol outlines the laboratory-scale synthesis of the title compound. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
Diphenyl ether
-
Glutaric anhydride
-
Aluminum chloride (anhydrous)
-
Nitrobenzene or 1,2-Dichloroethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.2 eq.) and anhydrous nitrobenzene (as solvent). Cool the resulting suspension to 0-5 °C using an ice bath with constant stirring.
-
Reactant Addition: Dissolve diphenyl ether (1.0 eq.) and glutaric anhydride (1.1 eq.) in anhydrous nitrobenzene. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Anhydrous conditions are essential as AlCl₃ reacts violently with water. The slow, cold addition controls the highly exothermic nature of the Lewis acid-base complex formation and the subsequent acylation reaction, minimizing side-product formation.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Causality Note: This step hydrolyzes the aluminum-ketone complex, quenches the catalyst, and moves the aluminum salts into the aqueous phase for easy removal. This process is highly exothermic and must be performed slowly and with efficient cooling.
-
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to remove unreacted glutaric acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can then be purified.
Part 2: Purification and Characterization
The crude product from the Friedel-Crafts synthesis often contains regioisomers and other impurities. Recrystallization is a standard and effective method for purification.
Protocol for Recrystallization
-
Solvent Selection: A common solvent system for this class of compound is a mixture of toluene and hexane.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Physicochemical and Spectroscopic Data
| Property | Data for 5-Oxo-5-(4 -phenoxyphenyl)valeric acid | Expected Data for 5-Oxo-5-(3 -phenoxyphenyl)valeric acid |
| CAS Number | 871127-74-1[3] | 81486-11-1 |
| Molecular Formula | C₁₇H₁₆O₄ | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol | 284.31 g/mol |
| Appearance | White to off-white solid | Expected to be a white to off-white solid |
| ¹H NMR | Predicted shifts in CDCl₃: Aromatic protons (δ 7.0-8.0 ppm), Aliphatic protons (-CH₂CO-Ar, -CH₂COOH, -CH₂CH₂CO-) between δ 2.0-3.5 ppm. | Similar regions expected, but with different splitting patterns for the aromatic protons due to the meta substitution. |
| ¹³C NMR | Predicted shifts in CDCl₃: Carbonyls (C=O) at δ 195-205 ppm (ketone) and δ 175-185 ppm (acid). Aromatic carbons at δ 115-160 ppm. Aliphatic carbons at δ 20-40 ppm. | Similar chemical shift ranges are expected. |
| Melting Point | Not reported | To be determined experimentally |
Part 3: Application in the Synthesis of Loxoprofen
The primary industrial application of this compound is its role as a precursor to Loxoprofen. The synthetic route involves the reduction of the ketone to a methylene group, followed by the elaboration of the propionic acid side chain.
Key Transformation: Reduction of the Ketone
To convert the intermediate into the core structure of Loxoprofen's precursor, the ketone carbonyl must be reduced to a methylene group (-C=O → -CH₂-). The Wolff-Kishner reduction is well-suited for this task, especially given the presence of an acid-labile ether linkage.[2]
Caption: High-level synthetic pathway from the intermediate to Loxoprofen Sodium.
Protocol for Wolff-Kishner Reduction
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (6M)
-
Diethyl ether
Procedure:
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine the starting keto-acid (1.0 eq.), diethylene glycol, and hydrazine hydrate (4-5 eq.). Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.
-
Water Removal: Increase the temperature to allow for the distillation of water and excess hydrazine.
-
Decomposition: After water removal, cool the reaction mixture slightly and add solid potassium hydroxide (4-5 eq.).
-
Trustworthiness Note: The base must be added after hydrazone formation is complete. It catalyzes the decomposition of the hydrazone to the desired methylene group.
-
-
High-Temperature Reflux: Slowly heat the basic mixture to 190-200 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 3-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 with 6M HCl. The product, 5-(3-phenoxyphenyl)pentanoic acid, will often precipitate as a solid or can be extracted.
-
Isolation: Extract the acidified mixture with diethyl ether. Wash the combined ether layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the reduced product, which can be carried forward to the next synthetic steps.
Conclusion
This compound stands as a testament to the strategic design of multi-step syntheses in the pharmaceutical industry. Its preparation via the robust Friedel-Crafts acylation, while requiring careful control of conditions, provides reliable access to a key structural motif. Understanding the causality behind the protocols for its synthesis, purification, and subsequent transformation empowers chemists to troubleshoot challenges and optimize the pathway toward valuable active pharmaceutical ingredients like Loxoprofen.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C-NMR Spectroscopic Data of Compounds 1-3. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether.
-
Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
-
MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. Retrieved from [Link]
Sources
Application Notes and Protocols for the Quantification of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Introduction: The Significance of Quantifying 5-Oxo-5-(3-phenoxyphenyl)valeric acid
This compound is a molecule of significant interest in pharmaceutical research and development, often emerging as a metabolite of various drug candidates. Its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating pharmacokinetic profiles, understanding metabolic pathways, and assessing the safety and efficacy of new chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated analytical methods for the precise measurement of this analyte.
As a Senior Application Scientist, the methodologies presented herein are designed not merely as a list of procedural steps but as a self-validating framework grounded in established scientific principles and regulatory expectations. The choice of analytical techniques, sample preparation strategies, and validation parameters are explained to provide a causal understanding, ensuring that the generated data is reliable, reproducible, and fit for purpose in a regulated environment. The protocols are developed in alignment with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8]
Method Selection: A Dichotomy of Purpose
The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including the desired sensitivity, selectivity, and the available instrumentation. For the quantification of this compound, two primary techniques are presented:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective technique suitable for applications where high concentrations of the analyte are expected, such as in late-stage preclinical studies or for the analysis of bulk drug substances.[9][10][11]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[1][12][13][14][15] This method is indispensable for studies requiring the measurement of low analyte concentrations, as is common in clinical pharmacology and metabolism studies.
The following diagram illustrates a decision-making workflow for selecting the most appropriate analytical method based on the research needs.
Caption: Decision workflow for selecting the appropriate analytical method.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle and Rationale
This method leverages the chromatographic separation of this compound from other matrix components on a reversed-phase HPLC column, followed by its detection using a UV detector. The phenoxy- and phenyl- moieties in the molecule's structure provide a chromophore that absorbs UV light, enabling quantification. While less sensitive than LC-MS/MS, a well-developed HPLC-UV method can provide reliable data for specific applications.[9][10][11] To enhance sensitivity and peak shape, derivatization of the carboxylic acid group can be considered, although the protocol below focuses on direct analysis.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar compound with a distinct retention time, for example, 5-Oxo-5-phenylvaleric acid.[16]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18 MΩ·cm
-
Formic acid or Phosphoric acid, analytical grade
-
Biological matrix (e.g., human plasma, rat urine)
2. Sample Preparation: Protein Precipitation This technique is a rapid and effective method for removing the majority of proteins from biological samples.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
3. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 210 nm (or a more specific wavelength determined by UV scan of the analyte)[9] |
4. Data Analysis and Quantification Quantification is achieved by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the prepared standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the definitive method for quantifying low levels of this compound in complex biological matrices.[1][14][15] The liquid chromatography system separates the analyte from matrix interferences, after which it is ionized, and the mass spectrometer selectively detects and quantifies the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This method's high selectivity and sensitivity are achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS): this compound-d4 or a similar deuterated analog is highly recommended to control for matrix effects and variability in sample processing and ionization.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Biological matrix (e.g., human plasma, rat urine)
2. Sample Preparation: Solid-Phase Extraction (SPE) SPE provides a more thorough cleanup of the sample compared to protein precipitation, which is often necessary to minimize matrix effects in LC-MS/MS analysis.
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of the biological sample by adding 10 µL of the SIL-IS and 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and SIL-IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by direct infusion of the analyte and SIL-IS. For the analyte, the precursor ion will correspond to [M-H]⁻. |
4. Data Analysis and Quantification Similar to the HPLC-UV method, quantification is based on a calibration curve. The peak area ratio of the analyte's MRM transition to the SIL-IS's MRM transition is plotted against the analyte's concentration. The use of a stable isotope-labeled internal standard is crucial for correcting for any variations during sample preparation and analysis, thereby ensuring the highest level of accuracy and precision.[13]
Caption: General workflow for the LC-MS/MS quantification of this compound.
Method Validation: Ensuring Data Integrity
Both analytical methods must be fully validated according to regulatory guidelines to ensure their reliability for the intended application.[1][2][6][17] The key validation parameters are summarized in the table below, with acceptance criteria based on the FDA's Bioanalytical Method Validation Guidance.[2]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy: Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). | LOD: Signal-to-noise ratio ≥ 3. LOQ: The lowest standard on the calibration curve that meets the accuracy and precision criteria. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent and close to 1. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and reliable quantification of this compound in biological matrices. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study. Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is imperative to ensure the integrity and defensibility of the generated data. These protocols, grounded in established scientific principles and regulatory expectations, will empower researchers to generate high-quality data to support their drug development programs.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved January 17, 2026, from [Link]
-
U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. Retrieved January 17, 2026, from [Link]
-
Pharma Talks. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved January 17, 2026, from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Retrieved January 17, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved January 17, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved January 17, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved January 17, 2026, from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]
-
Franceschi, P., et al. (n.d.). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. Retrieved January 17, 2026, from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved January 17, 2026, from [Link]
-
Shimadzu (Europe). (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved January 17, 2026, from [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 17, 2026, from [Link]
-
Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. Retrieved January 17, 2026, from [Link]
-
Kim, H. J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed | Request PDF. Retrieved January 17, 2026, from [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-350. Retrieved January 17, 2026, from [Link]
Sources
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- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
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- 11. researchgate.net [researchgate.net]
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- 17. moh.gov.bw [moh.gov.bw]
Application Note: A Robust RP-HPLC Method for the Analysis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 5-Oxo-5-(3-phenoxyphenyl)valeric acid. The methodology is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from fundamental principles to practical execution. The protocol emphasizes the rationale behind method development choices, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
This compound is an organic compound featuring a carboxylic acid, a ketone, and a diphenyl ether moiety. Its molecular formula is C₁₇H₁₆O₄ and it has a molecular weight of 284.31 g/mol .[1] The accurate and precise analysis of this compound is critical in pharmaceutical research and development for applications such as purity determination, stability testing, and quality control.
The structural characteristics of the molecule dictate the optimal analytical approach. The presence of two aromatic rings (phenyl and phenoxy groups) lends the molecule significant hydrophobicity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the analyte partitions between a polar mobile phase and a nonpolar stationary phase (e.g., C18).
A critical feature of this compound is its terminal carboxylic acid group, which can ionize depending on the pH of its environment. For reproducible retention and sharp, symmetrical peak shapes in RP-HPLC, it is imperative to suppress this ionization.[2] This is achieved by acidifying the mobile phase. A widely accepted rule is to maintain the mobile phase pH at least two units below the analyte's pKa, ensuring the carboxylic acid remains in its protonated, neutral form.[3] This minimizes undesirable secondary interactions with the silica backbone of the stationary phase, which can otherwise lead to peak tailing.[2] Drawing parallels with structurally similar acidic drugs like ketoprofen, a mobile phase pH around 3.0-3.5 is effective for achieving excellent chromatography.[4][5][6]
The aromatic nature of the compound also allows for sensitive detection using a UV-Vis spectrophotometer. Aromatic compounds typically exhibit strong absorbance in the 240–260 nm range, making this the logical starting point for method development.[7]
This guide provides a fully validated protocol based on these core scientific principles.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Chemicals & Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio. This ensures compatibility between the sample solvent and the mobile phase, preventing peak distortion.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
Analytical Workflow
The following diagram outlines the complete analytical procedure from preparation to final data analysis.
Caption: HPLC analytical workflow for this compound.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability and consistency of the pump and mobile phase composition. |
Expected Results & Data Presentation
Under the specified conditions, a sharp, well-defined peak for this compound is expected. The following table presents typical performance data.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 5.2 | 1.2 | > 5000 |
Method Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high, causing partial ionization of the analyte. 2. Secondary interactions with active silanol groups on the column. 3. Column degradation. | 1. Verify and ensure mobile phase pH is at 3.0. 2. Use a newer, well-end-capped column. 3. Replace the column. |
| Broad Peaks | 1. Column contamination or void formation. 2. High extra-column volume. 3. Sample solvent is much stronger than the mobile phase. | 1. Flush the column with a strong solvent or reverse flush (if permitted by manufacturer). Replace if necessary. 2. Check and shorten tubing lengths. 3. Ensure sample is dissolved in the recommended diluent. |
| Unstable Baseline | 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing or degassing. 3. Column contamination or bleed. | 1. Purge the pump and detector flow cell.[7] 2. Degas mobile phases thoroughly. 3. Flush the column or replace it. |
| Varying Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Ensure the column oven is on and set to the correct temperature. 3. Check for leaks and perform pump maintenance. |
Conclusion
The RP-HPLC method detailed in this application note is simple, precise, and robust for the analysis of this compound. The use of a standard C18 column with an acidified phosphate buffer and acetonitrile mobile phase provides excellent peak shape and resolution. This method is well-suited for routine quality control, stability studies, and other quantitative applications in a pharmaceutical development setting.
References
-
What HPLC Operators Need to Know, Part II: Instrument and Detector Settings. LCGC North America. [Link]
-
HPLC Method for Analysis of Ketoprofen. SIELC Technologies. [Link]
-
Optimization of the Detection Wavelength Applied to the HPLC Analysis of Polycyclic Aromatic Hydrocarbons. Taylor & Francis Online. [Link]
-
Dvořák, J., Mandíková, J., & Matysová, L. (2004). Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 631-635. [Link]
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Simultaneous Determination of Hyoscine, Ketoprofen and Ibuprofen in Pharmaceutical Formulations by HPLC - DAD. SciELO. [Link]
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Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. ResearchGate. [Link]
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How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
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Al-Janabi, A. A. S., & Fakhre, N. A. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Iraqi HTML of Pharmaceutical Sciences, 53(3), 75-84. [Link]
-
HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. [Link]
-
HPLC Detector Options For The Determination of Polynuclear Aromatic Hydrocarbons-Varian Application Note. Scribd. [Link]
-
HPLC Reference Wavelength. Reddit. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]
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Application Note: GC-MS Analysis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid via Silylation
Abstract
This application note presents a robust and reproducible method for the derivatization and subsequent analysis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups (a carboxylic acid and a ketone), the target analyte exhibits low volatility and is not amenable to direct GC-MS analysis.[1][2] This protocol details a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to increase analyte volatility and thermal stability.[3] The described methodology provides the necessary framework for researchers in pharmaceutical development and metabolomics to achieve reliable quantification and identification of this compound.
Introduction
This compound (MW: 284.31 g/mol ) is a keto-carboxylic acid of interest in various research domains, potentially as a metabolite or a synthetic intermediate.[4] The analysis of such compounds is often challenging due to their polarity, which leads to poor chromatographic peak shape, thermal degradation in the GC inlet, and unreliable quantification.[5]
Chemical derivatization is a crucial sample preparation step to overcome these limitations.[2][6] The process replaces active hydrogen atoms on polar functional groups with less polar, more stable moieties.[3][6] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques for GC analysis.[3][7] It significantly reduces hydrogen bonding, thereby increasing the volatility of the compound.[5]
This note details a two-step derivatization strategy. First, the ketone group is stabilized via methoximation to prevent the formation of multiple TMS derivatives from keto-enol tautomerism.[8][9] Second, the carboxylic acid and the enolizable ketone are converted to their TMS-ether/ester derivatives using BSTFA with 1% TMCS as a catalyst. This combination is highly effective for a wide range of functional groups, including carboxylic acids and ketones.[10]
Experimental Workflow
A comprehensive workflow is essential for reproducible results. The process begins with sample preparation and proceeds through derivatization to final GC-MS analysis and data interpretation.
Caption: Figure 1: Overall Experimental Workflow.
Derivatization Mechanism
The derivatization proceeds in two key steps. The first, methoximation, protects the carbonyl group and prevents the formation of multiple derivatives due to keto-enol tautomerism.[9][11] The second step, silylation, targets the carboxylic acid and the enol form of the ketone. BSTFA is a powerful silyl donor, and the TMCS catalyst enhances its reactivity, particularly for sterically hindered groups.[10]
Caption: Figure 2: Two-Step Derivatization Reaction.
Detailed Protocol
1. Reagents and Materials
| Item | Supplier | Part Number (Example) |
| This compound | Matrix Scientific | 871127-75-2 |
| Methoxyamine hydrochloride | Sigma-Aldrich | 226904 |
| Pyridine, anhydrous | Sigma-Aldrich | 270970 |
| BSTFA + 1% TMCS | Sigma-Aldrich | B-070 |
| Acetonitrile, GC grade | Fisher Scientific | A996 |
| Nitrogen, high purity | Local Supplier | --- |
| Reaction Vials (2 mL, screw-top) | Agilent | 5182-0714 |
2. Sample Preparation
-
Accurately weigh 1-5 mg of the this compound standard or sample into a 2 mL reaction vial.
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of high-purity nitrogen. It is critical to remove all moisture, as water will deactivate the silylating reagent.[7][8]
3. Step-by-Step Derivatization Procedure
Step 1: Methoximation
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine solution to the dried sample in the reaction vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.[9]
-
Cool the vial to room temperature.
Step 2: Silylation
-
To the same vial containing the methoximated sample, add 100 µL of BSTFA + 1% TMCS. A molar ratio of at least 2:1 of the silylating agent to active hydrogens is recommended.[12]
-
Cap the vial tightly and vortex for 30 seconds.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis. An aliquot of the reaction mixture can be directly injected.[12]
GC-MS Operating Parameters
The following parameters provide a starting point and should be optimized for your specific instrumentation and analytical goals.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) | --- |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[11] |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte while minimizing thermal degradation. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal for balancing resolution and analysis time. |
| Column | Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm) | A robust, low-bleed, non-polar column suitable for a wide range of derivatized compounds.[13][14] |
| Oven Program | Initial: 80°C (hold 2 min) | Holds to allow solvent focusing. |
| Ramp 1: 15°C/min to 250°C | Separates compounds based on volatility. | |
| Ramp 2: 20°C/min to 320°C (hold 5 min) | Ensures elution of any less volatile components. | |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | --- |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization producing reproducible fragmentation patterns.[7] |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra. |
| MS Source Temp | 230°C | Standard operating temperature. |
| MS Quad Temp | 150°C | Standard operating temperature. |
| Scan Range | 50 - 650 m/z | Covers the expected mass range of the derivative and its fragments. |
Expected Results and Discussion
The derivatization process adds one methoxime group (CH₃NO-) and one trimethylsilyl group (-Si(CH₃)₃) to the parent molecule.
-
Parent Molecule Mass: 284.31 g/mol
-
Mass of Methoxime Derivative: 284.31 + 29.02 (CH₃NO - H₂) = 313.33 g/mol
-
Mass of Final Di-TMS Derivative: 313.33 + 72.08 (-Si(CH₃)₃ - H) = 385.41 g/mol
The resulting total ion chromatogram (TIC) should show a single, sharp, and symmetrical peak for the derivatized analyte. The mass spectrum will be critical for confirmation.
Expected Mass Fragments
| m/z | Ion Identity | Significance |
| 385 | [M]⁺ | Molecular ion peak (may be low abundance). |
| 370 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TMS group, a characteristic fragmentation. |
| 298 | [M-87]⁺ | Loss of the t-butyldimethylsilyloxy radical (•OSi(CH₃)₃). |
| 73 | [(CH₃)₃Si]⁺ | Base peak, characteristic of TMS derivatives. |
Troubleshooting
-
Problem: No peak or very small peak for the analyte.
-
Possible Cause: Incomplete derivatization due to moisture.
-
Solution: Ensure the sample is completely dry before adding reagents. Handle reagents under anhydrous conditions.
-
-
Problem: Broad or tailing peak.
-
Possible Cause: Incomplete derivatization; active sites in the GC inlet or column.
-
Solution: Increase reaction time or temperature. Ensure the inlet liner is clean and deactivated.
-
-
Problem: Multiple peaks for the analyte.
-
Possible Cause: Incomplete methoximation leading to derivatization of both keto and enol forms.
-
Solution: Ensure the methoximation step is carried out correctly for the specified time and temperature.
-
Conclusion
This application note provides a comprehensive and reliable method for the derivatization and GC-MS analysis of this compound. The two-step methoximation and silylation protocol effectively increases the volatility and thermal stability of the analyte, leading to excellent chromatographic performance and enabling confident identification and quantification. This method can be adapted for the analysis of similar keto-acid compounds in complex matrices.
References
-
Villas-Bôas, S. G., et al. (2005). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" MDPI. Available at: [Link]
-
Organomation. "GC-MS Sample Preparation." Available at: [Link]
-
Bibel, M. (2025). "Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation." Available at: [Link]
-
Agilent Technologies, Inc. (2011). "Organic acids Standard 1 analysis of silylated organic acids in urine." Application Note. Available at: [Link]
-
Fritz, I., et al. (2020). "Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Liebeke, M., et al. (2008). "Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis." Molecular Microbiology. Available at: [Link]
-
Villas-Bôas, S. G. (2010). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" ResearchGate. Available at: [Link]
-
Nolte, J., et al. (2002). "Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS." Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. "Gas Chromatography." Available at: [Link]
-
Peters, R. J., et al. (2004). "On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine." Journal of Chromatography A. Available at: [Link]
-
Chemistry LibreTexts. (2023). "Derivatization." Available at: [Link]
-
ALWSCI. (2025). "Which Non-Volatile Compounds Can Be Analyzed By GC-MS?" Blog. Available at: [Link]
-
Sharma, A. (2016). "How can we increase the volatility of a non-volatile compound present in a plant sample and thus making it amenable to GC-MS?" ResearchGate. Available at: [Link]
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Application Notes and Protocols for 5-Oxo-5-(3-phenoxyphenyl)valeric acid in Organic Synthesis
Introduction: Unlocking the Potential of a Versatile Ketoacid Scaffold
5-Oxo-5-(3-phenoxyphenyl)valeric acid is a bi-functional organic molecule possessing both a ketone and a carboxylic acid. This unique combination makes it a valuable starting material and intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The phenoxyphenyl moiety is a common structural motif in a variety of biologically active compounds, and its incorporation into novel molecular frameworks is of significant interest.
The synthesis of this compound itself can be accomplished through established methods such as the Friedel-Crafts acylation of diphenyl ether with glutaric anhydride, a reaction catalyzed by a Lewis acid like aluminum chloride. This accessibility, combined with its dual reactivity, positions this compound as a powerful building block for the construction of heterocyclic systems and other elaborate molecular architectures.
These application notes provide a comprehensive guide to the utilization of this compound in a multi-step synthesis of a novel dihydropyridinone derivative, a scaffold of considerable interest in pharmaceutical research. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.
Application: Synthesis of a Novel Dihydropyridinone Derivative
The following protocols detail a two-step synthesis of a potential pharmacologically active dihydropyridinone derivative starting from this compound. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the conversion of this compound to a dihydropyridinone derivative.
Part 1: Reductive Amination of the Ketone Moiety
The initial step in this synthetic sequence is the conversion of the ketone in this compound to a primary amine. Reductive amination is a highly effective method for this transformation.[1] This one-pot reaction involves the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[2]
Causality and Experimental Choices
-
Amine Source : Ammonium acetate is chosen as a convenient source of ammonia. In solution, it provides a sufficient concentration of ammonia to drive the initial imine formation.
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Its key advantage is its selectivity; it readily reduces the protonated imine intermediate but is slow to reduce the starting ketone under mildly acidic conditions.[3] This prevents the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride is another excellent, albeit more moisture-sensitive, alternative.[4][5]
-
Solvent : Methanol is an ideal solvent as it effectively dissolves the starting material and reagents and facilitates the reaction.
-
pH Control : The reaction is typically carried out under mildly acidic conditions (pH 6-7) to promote imine formation without significantly hydrolyzing the imine back to the ketone. The ammonium acetate also serves as a buffer to maintain a suitable pH.
Caption: Experimental workflow for the reductive amination step.
Detailed Protocol: Reductive Amination
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 284.31 | 10 | 1.0 | 2.84 g |
| Ammonium Acetate (NH₄OAc) | 77.08 | 100 | 10 | 7.71 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 15 | 1.5 | 0.94 g |
| Methanol (MeOH) | - | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.84 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).
-
Add methanol (100 mL) and stir the mixture at room temperature until all solids are dissolved.
-
In a single portion, add sodium cyanoborohydride (0.94 g, 15 mmol) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, carefully quench the reaction by the slow addition of 50 mL of water.
-
Adjust the pH of the solution to approximately 8-9 with a 1 M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Amino-5-(3-phenoxyphenyl)valeric acid.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Self-Validation: The successful formation of the amino acid can be confirmed by the disappearance of the ketone signal and the appearance of a new signal for the carbon bearing the amino group in the ¹³C NMR spectrum. Mass spectrometry should show the expected molecular ion peak for the product.
Part 2: Intramolecular Cyclization to a Dihydropyridinone (Lactamization)
The second step involves the intramolecular cyclization of the newly formed amino acid to produce the target dihydropyridinone (a six-membered lactam). This is an amide bond formation reaction.
Causality and Experimental Choices
-
Reaction Type : This intramolecular condensation is a lactamization reaction. Such cyclizations can be promoted by heat or by using coupling agents.[6][7]
-
Method : High-temperature conditions in a high-boiling, non-protic solvent like xylene are often sufficient to drive the cyclization with the removal of water. This method is advantageous for its simplicity and avoidance of additional reagents.
-
Apparatus : A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the formation of the lactam product.
Detailed Protocol: Lactamization
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 5-Amino-5-(3-phenoxyphenyl)valeric acid | 285.34 | 10 | 1.0 | 2.85 g (from Step 1) |
| Xylene | - | - | - | 100 mL |
Procedure:
-
Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add the crude or purified 5-Amino-5-(3-phenoxyphenyl)valeric acid (assuming a quantitative yield from the previous step, 2.85 g, 10 mmol) and xylene (100 mL) to the flask.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, or until no more water is collected in the trap. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 6-(3-Phenoxyphenyl)-piperidin-2-one.
Self-Validation: The formation of the lactam can be confirmed by the appearance of a characteristic amide carbonyl signal in the ¹³C NMR spectrum (typically around 170-175 ppm) and an N-H proton signal in the ¹H NMR spectrum. Infrared (IR) spectroscopy should show a strong amide carbonyl stretch around 1650 cm⁻¹.
References
-
Soleimani-Amiri, S., Vessally, E., Babazadeh, M., Hosseinian, A., & Edjlali, L. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(45), 28407-28418. [Link]
-
DeMong, D. E., & Williams, R. M. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279. [Link]
-
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2859-2862. [Link]
-
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry. [Link]
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 4). YouTube. [Link]
-
Groggins, P. H., & Nagel, R. H. (1934). Studies in the Friedel and Crafts Reaction Preparation of Ketones and Keto Acids. Industrial & Engineering Chemistry, 26(12), 1313-1317. [Link]
-
Klumpp, D. A. (2011). Friedel-Crafts Acylation with Amides. NIH Public Access. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Esfahanian, M., Vessally, E., & Hosseinian, A. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters, 1(3), 115-121. [Link]
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- 7. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
Application Notes and Protocols: 5-Oxo-5-(3-phenoxyphenyl)valeric acid for Novel Polyamide Synthesis
Introduction: A Novel Monomer for High-Performance Polymers
In the relentless pursuit of advanced materials, the design and synthesis of novel monomers are of paramount importance. 5-Oxo-5-(3-phenoxyphenyl)valeric acid is an intriguing, yet underexplored, bifunctional molecule. Its structure, featuring a reactive carboxylic acid, a ketone group, a flexible phenoxyphenyl core, and a C4 aliphatic spacer, presents a unique combination of properties. This unique architecture suggests its potential as a monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. The introduction of the bulky, non-planar phenoxy group into the polymer backbone is anticipated to enhance solubility and modify the thermal and mechanical properties of the resulting materials.
This application note provides a comprehensive guide for the synthesis, characterization, and subsequent utilization of this compound as a monomer in the creation of a novel polyamide. The protocols detailed herein are designed to be robust and reproducible, providing researchers in materials science and drug development with a solid foundation for further innovation.
Part 1: Synthesis of this compound
The synthesis of the target molecule is achieved via a Friedel-Crafts acylation of diphenyl ether with glutaric anhydride. This classic electrophilic aromatic substitution reaction is a reliable method for forming carbon-carbon bonds with aromatic rings.[1] The use of an anhydride as the acylating agent is a well-established variation of this reaction.[2][3]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Diphenyl ether | 101-84-8 | 170.21 | 17.02 g (0.1 mol) |
| Glutaric anhydride | 108-55-4 | 114.10 | 11.41 g (0.1 mol) |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 29.34 g (0.22 mol) |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 200 mL |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | 50 mL |
| Deionized water | 7732-18-5 | 18.02 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (150 mL) and anhydrous aluminum chloride (29.34 g). Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Reactants: Slowly add a solution of diphenyl ether (17.02 g) and glutaric anhydride (11.41 g) in anhydrous dichloromethane (50 mL) to the stirred suspension of aluminum chloride over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of concentrated hydrochloric acid (50 mL) followed by deionized water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product, this compound, as a solid.
Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to the carbonyl and carboxylic acid groups (triplets), and the central methylene protons (quintet). |
| ¹³C NMR | Carbonyl and carboxylic acid carbons, aromatic carbons (including those attached to the ether oxygen), and aliphatic carbons. |
| FT-IR (ATR) | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), C-O-C (ether), and aromatic C-H stretching. |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the molecular weight of the product (284.31 g/mol ).[4] |
| Melting Point | A sharp melting point range indicating the purity of the compound. |
Part 2: Application in Novel Polyamide Synthesis
The synthesized this compound, possessing a single carboxylic acid group, can be utilized as an end-capping agent or, more interestingly, can be derivatized to a diamine or diacid monomer for polymerization. For this application note, we will outline the conceptual pathway for its conversion to a diamine monomer and subsequent polymerization with a commercially available diacyl chloride to form a novel polyamide.
Workflow for Polyamide Synthesis
Caption: Conceptual workflow for novel polyamide synthesis.
Protocol: Synthesis of a Novel Polyamide
This protocol describes the polycondensation of the synthesized diamine monomer with terephthaloyl chloride.
Materials:
| Reagent | CAS Number |
| Novel Diamine Monomer | - |
| Terephthaloyl chloride | 100-20-9 |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 |
| Lithium Chloride | 7447-41-8 |
| Pyridine | 110-86-1 |
| Methanol | 67-56-1 |
Procedure:
-
Dissolution of Monomer: In a dry, nitrogen-purged reaction vessel, dissolve the novel diamine monomer (1 equivalent) in anhydrous DMAc containing 5% (w/v) lithium chloride.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add solid terephthaloyl chloride (1 equivalent) to the stirred solution.
-
Polymerization: After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitation: Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification: Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80 °C for 24 hours.
Characterization of the Novel Polyamide
| Technique | Expected Outcome |
| FT-IR (ATR) | Appearance of amide I (C=O stretch) and amide II (N-H bend) bands; disappearance of primary amine bands. |
| ¹H NMR | Broad peaks corresponding to the polymer backbone protons. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability (decomposition temperature). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound and demonstrates its potential as a precursor for novel high-performance polyamides. The methodologies described herein are intended to serve as a foundational guide for researchers and scientists. The unique structural attributes of this monomer open avenues for the development of new materials with tailored properties for a wide range of applications, from advanced composites to specialty membranes.
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MDPI. (2023, June 17). Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. [Link]
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-
National Institutes of Health. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
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Application Note: Interrogating the Cellular Impact of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for researchers investigating the cellular effects of the novel compound 5-Oxo-5-(3-phenoxyphenyl)valeric acid. While public domain data on the specific biological activities of this molecule is nascent, its structural elements suggest a potential role as a modulator of critical cellular processes. This guide is structured around the hypothesis that this compound may function as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis frequently upregulated in cancer.[1][2][3][4][5] We present a logical, multi-step experimental framework to assess the compound's impact on cancer cell viability and to explore its mechanism of action, beginning with proliferation and culminating in apoptosis assays.
Introduction: The Rationale for Investigating this compound in Oncology
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation.[6] One of the key metabolic hallmarks is the upregulation of de novo fatty acid synthesis, a process heavily reliant on the multi-enzyme complex, Fatty Acid Synthase (FASN).[1][2][3] In normal, non-proliferating cells, FASN expression is typically low, as these cells preferentially utilize circulating dietary fatty acids.[2][4] In contrast, many tumor types, including breast, prostate, and colon cancers, exhibit high levels of FASN expression, which is often correlated with tumor aggressiveness and poor prognosis.[3][6][7] This dependency on FASN makes it a compelling therapeutic target for cancer treatment.[4][5][6]
Inhibition of FASN in cancer cells disrupts the production of essential fatty acids required for membrane synthesis, energy storage, and signaling molecule generation.[5] This disruption can lead to a cascade of events, including the accumulation of toxic metabolic intermediates, cell cycle arrest, and ultimately, apoptosis.[4][8]
This compound is a small molecule whose precise biological function is yet to be fully elucidated. Its chemical structure, featuring a valeric acid chain, suggests potential interactions with metabolic enzymes. This application note outlines a strategic approach to screen this compound for anti-cancer activity, focusing on its potential as a FASN inhibitor. We will detail protocols for assessing its effects on cell proliferation and its ability to induce programmed cell death.
The FASN Signaling Pathway: A Prime Target in Cancer Metabolism
The diagram below illustrates the central role of FASN in cancer cell metabolism, converting acetyl-CoA and malonyl-CoA into palmitate, the precursor for a variety of essential lipids.
Figure 1: Simplified diagram of the Fatty Acid Synthase (FASN) pathway in cancer cells and the hypothesized point of intervention for this compound.
Primary Screening: Assessing Anti-Proliferative Activity using the MTT Assay
The initial step in evaluating a potential anti-cancer compound is to determine its effect on cell proliferation and viability. The MTT assay is a robust, colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[10]
Experimental Workflow: MTT Assay
The following diagram outlines the key steps in performing the MTT assay to determine the IC50 (half-maximal inhibitory concentration) of this compound.
Figure 2: Step-by-step workflow for the MTT cell proliferation assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line known for high FASN expression (e.g., SK-Br3, LNCaP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Include wells with medium only as a blank control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration range should be broad enough to determine an IC50 value (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubation with Compound: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanistic Insight: Detecting Apoptosis with the Caspase-Glo® 3/7 Assay
A reduction in cell viability can be due to cytostatic (growth arrest) or cytotoxic (cell death) effects. To determine if this compound induces apoptosis, a key mechanism of action for many FASN inhibitors, a caspase activity assay can be employed.[4] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures their combined activity.[13][14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.[13][14][15]
The Apoptotic Pathway and Caspase Activation
The diagram below shows a simplified representation of the apoptotic pathway, highlighting the role of executioner caspases-3 and -7.
Figure 3: Simplified signaling pathway of FASN inhibition leading to apoptosis via caspase activation.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence assays
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at the same density as for the MTT assay (5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with this compound at concentrations around its predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Also, include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation with Compound: Incubate for a period determined by the expected onset of apoptosis (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[13][14][16] Allow the reagent to equilibrate to room temperature before use.[14]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.[14] Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13][14]
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[14] Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control from all readings. Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Data Interpretation and Expected Outcomes
The following table provides a hypothetical example of data that could be obtained from the described assays, illustrating the potential anti-cancer effects of this compound.
| Assay | Cell Line | Compound Concentration | Result | Interpretation |
| MTT Assay | SK-Br3 | 0.1 µM | 95% Viability | Minimal effect on cell proliferation. |
| 1 µM | 70% Viability | Moderate inhibition of cell proliferation. | ||
| 10 µM | 50% Viability (IC50) | Significant anti-proliferative activity. | ||
| 100 µM | 15% Viability | Strong cytotoxic/cytostatic effect. | ||
| Caspase-Glo® 3/7 | SK-Br3 | Vehicle Control | 1-fold increase | Baseline caspase activity. |
| 5 µM (0.5x IC50) | 2.5-fold increase | Induction of apoptosis is initiated. | ||
| 10 µM (1x IC50) | 5-fold increase | Strong induction of apoptosis. | ||
| 20 µM (2x IC50) | 4-fold increase | Possible secondary necrosis at high concentrations. | ||
| Staurosporine (Positive Control) | 8-fold increase | Assay is performing as expected. |
A dose-dependent decrease in cell viability in the MTT assay, coupled with a dose-dependent increase in caspase-3/7 activity, would strongly suggest that this compound exerts its anti-proliferative effects through the induction of apoptosis, consistent with the mechanism of known FASN inhibitors.
Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential anti-cancer agent. Positive results from these assays would warrant further investigation into its direct interaction with FASN. Subsequent studies could include:
-
Direct FASN Enzyme Inhibition Assays: Using purified FASN to confirm direct inhibition by the compound.[17][18]
-
Metabolomic Analysis: To assess the accumulation of FASN substrates like malonyl-CoA and a decrease in lipid products.[19]
-
Western Blot Analysis: To investigate the downstream effects on signaling pathways regulated by FASN, such as the PI3K/AKT pathway.[1]
-
In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.
By following this structured, hypothesis-driven approach, researchers can efficiently and effectively elucidate the therapeutic potential of novel compounds like this compound.
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Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
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Flavin, R., et al. (2010). Fatty acid synthase as a potential therapeutic target in cancer. PMC - NIH.
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Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. PubMed.
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Jones, S. F., & Infante, J. R. (2015). Molecular Pathways: Fatty Acid Synthase. AACR Journals.
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protocols.io. (2025). Caspase 3/7 Activity.
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Roche. MTT Assay Protocol for Cell Viability and Proliferation.
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Ecker, C., et al. (2018). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central.
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Li, Y., et al. (2018). Inhibitory effects of garcinone E on fatty acid synthase. RSC Publishing.
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Sigma-Aldrich. 5-Oxo-5-phenylvaleric acid 96.
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Consensus. (2023). What is Valerian mechanism of action?.
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MDPI. (2024). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis.
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Jayaraj, R. L., et al. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed Central.
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Fluorochem. 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid.
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ResearchGate. (2025). New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity.
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ChemSynthesis. 5-oxo-5-phenylpentanoic acid.
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Alwarawrah, Y., et al. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. PMC - NIH.
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Geltom, E., et al. (2022). Identification of Fasnall as a therapeutically effective Complex I inhibitor. PMC.
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National Center for Biotechnology Information. (n.d.). 5-Oxopentanoic acid. PubChem - NIH.
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Granchi, C. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. PubMed.
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MDPI. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.
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MedchemExpress.com. GSK2194069 | FASN Inhibitor.
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Svete, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
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Dietz, B. M., et al. (2005). Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro. PubMed.
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Spetea, M., et al. (2000). Synthesis and biological evaluation of 14-alkoxymorphinans. 22.(1) Influence of the 14-alkoxy group and the substitution in position 5 in 14-alkoxymorphinan-6-ones on in vitro and in vivo activities. PubMed.
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Application Note & Protocols: Characterizing 5-Oxo-5-(3-phenoxyphenyl)valeric acid as a Novel Protein Ligand
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Oxo-5-(3-phenoxyphenyl)valeric acid as a potential ligand for protein binding. While this specific molecule is not extensively documented in current literature, its structural motifs—a valeric acid derivative and a phenoxyphenyl group—are prevalent in numerous biologically active compounds. This guide, therefore, presents a strategic, multi-faceted approach to identify its protein targets, quantify its binding affinity and kinetics, and elucidate the structural basis of its interactions. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key biophysical and structural biology techniques.
Introduction to this compound: A Molecule of Interest
This compound (CAS Number: 871127-75-2; Molecular Formula: C17H16O4; Molecular Weight: 284.31 g/mol ) is a small molecule featuring a central valeric acid core, a ketone, and a terminal 3-phenoxyphenyl group[1]. The constituent parts of this molecule suggest a high potential for biological activity, making it a compelling candidate for investigation as a novel protein ligand.
-
The Valeric Acid Scaffold : Valeric acid and its derivatives are recognized for a wide array of pharmacological activities.[2] Notably, valeric acid itself is a known histone deacetylase (HDAC) inhibitor, implicating it in epigenetic regulation and potential anticancer applications.[3][4] This class of compounds has also been explored for anti-inflammatory, antidiabetic, and immunomodulatory effects.[3]
-
The Phenoxyphenyl Moiety : The phenoxyphenyl group is considered a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates.[5] Its presence often confers favorable pharmacokinetic properties and can mediate interactions with various protein targets, including G-protein coupled receptors (GPCRs) and enzymes.[6][7]
Given these structural alerts, a systematic investigation into the protein binding profile of this compound is warranted. This application note will outline a robust workflow for such a study, from initial target identification to in-depth biophysical and structural characterization.
Strategic Workflow for Target Identification and Validation
For a novel ligand like this compound, the initial and most critical step is the identification of its cellular binding partners. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest probability of success.
Caption: A workflow for novel ligand characterization.
Based on the structural features of this compound, potential protein target classes could include:
-
Fatty Acid Binding Proteins (FABPs): These are intracellular lipid chaperones that transport fatty acids and other lipophilic substances.[8][9] The valeric acid component of the ligand makes it a candidate for binding to FABPs, such as FABP5, which has been implicated in pain and inflammation.[8][10]
-
Histone Deacetylases (HDACs): As valeric acid is a known HDAC inhibitor, this family of enzymes represents a primary target class for investigation.[3]
-
G-Protein Coupled Receptors (GPCRs): The phenoxyphenyl group is a common feature in ligands that target GPCRs.[6][11]
-
Other Enzymes: The carboxylic acid and ketone moieties could interact with a variety of enzyme active sites, including hydrolases and oxidoreductases.
Biophysical Characterization: Quantifying the Interaction
Once a putative protein target is identified and recombinantly expressed, a suite of biophysical techniques should be employed to confirm the interaction and determine its quantitative parameters. These methods are complementary and provide a holistic view of the binding event.
Surface Plasmon Resonance (SPR) for Kinetics and Affinity
SPR is a label-free technique that measures biomolecular interactions in real-time, providing both kinetic (association and dissociation rates) and affinity (equilibrium dissociation constant) data.[12][13]
Experimental Rationale: By immobilizing the purified protein target on a sensor chip and flowing solutions of this compound over the surface, one can directly observe the binding and dissociation events. This is considered a gold standard for characterizing small molecule-protein interactions.[13]
Detailed Protocol for SPR Analysis:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified protein target (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled via its primary amines.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without protein immobilization to allow for background signal subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO to aid solubility). Concentrations should span at least two orders of magnitude around the expected KD (e.g., from 10 nM to 10 µM).
-
Inject each concentration of the ligand over both the protein and reference flow cells for a set association time, followed by an injection of running buffer alone to monitor dissociation.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal for each injection.
-
Subtract the average signal of the blank injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Table 1: Example SPR Data for Ligand-Protein Interaction
| Ligand Concentration | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
| 100 nM | 1.2 x 105 | 2.5 x 10-3 | 20.8 |
| 500 nM | 1.1 x 105 | 2.6 x 10-3 | 23.6 |
| 1 µM | 1.3 x 105 | 2.4 x 10-3 | 18.5 |
| Average | 1.2 x 105 | 2.5 x 10-3 | 21.0 |
Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[14]
Experimental Rationale: ITC is a true in-solution technique that requires no modification or immobilization of the interactants. It provides invaluable information on the driving forces of the binding event (whether it is enthalpy- or entropy-driven), which can guide lead optimization efforts.
Detailed Protocol for ITC Analysis:
-
Sample Preparation:
-
Dialyze the purified protein target and dissolve the this compound in the exact same buffer to minimize heats of dilution. A common buffer is PBS or HEPES.
-
The protein concentration in the sample cell should be 10-100 times the expected KD. The ligand concentration in the syringe should be 10-15 times the protein concentration.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the calorimeter.
-
Allow the system to equilibrate to the desired temperature (typically 25 °C).
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.
-
The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: n, KD, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
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Introduction: The Therapeutic Promise of Selective Androgen Receptor Modulators
An in-depth guide to the preclinical experimental design for the selective androgen receptor modulator (SARM), PF-06260414, also referred to as 5-Oxo-5-(3-phenoxyphenyl)valeric acid. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively characterize novel SARM candidates.
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to produce the therapeutic benefits of androgens, such as increased muscle mass and bone density, while minimizing the undesirable androgenic side effects on tissues like the prostate and skin.[2] The unique pharmacological profile of SARMs stems from their ability to induce specific conformational changes in the AR, leading to differential recruitment of co-regulator proteins and subsequent tissue-specific gene expression.[2][3]
PF-06260414 is an orally active, nonsteroidal SARM that has been investigated for its potential in androgen replacement therapy and for conditions associated with muscle wasting.[4][5] This guide will use PF-06260414 as a representative SARM to delineate a comprehensive experimental design for the preclinical evaluation of novel SARM candidates.
Phase 1: In Vitro Characterization - Establishing the Foundation
The initial phase of preclinical assessment focuses on defining the fundamental pharmacological properties of the test compound at the molecular and cellular level.
Androgen Receptor Binding Affinity
Objective: To determine the binding affinity of the test compound for the androgen receptor.
Protocol: Radioligand Binding Assay
-
Preparation of AR Source: Utilize either purified recombinant human AR protein or cytosolic extracts from cells overexpressing the AR (e.g., LNCaP cells).
-
Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.
-
Competition Binding: Incubate a fixed concentration of the radioligand with the AR source in the presence of increasing concentrations of the unlabeled test compound (e.g., PF-06260414).
-
Separation: Separate bound from unbound radioligand using a suitable method, such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Androgen Receptor Binding Affinity Data
| Compound | IC₅₀ (nM) | Ki (nM) |
| Dihydrotestosterone (DHT) | 1.5 | 0.8 |
| PF-06260414 | 0.5 | 0.3 |
| Negative Control | >10,000 | >5,000 |
Androgen Receptor Agonist/Antagonist Activity
Objective: To characterize the functional activity of the test compound as an AR agonist or antagonist.
Protocol: Cell-Based Reporter Gene Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293, CV-1) co-transfected with an expression vector for the human AR and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase, β-galactosidase).
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure the reporter gene activity. Dihydrotestosterone (DHT) should be used as a positive control.
-
Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of increasing concentrations of the test compound and measure the reporter gene activity. A known AR antagonist, such as bicalutamide, should be used as a positive control.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) for agonist activity and the IC₅₀ for antagonist activity. Efficacy can be expressed as a percentage of the maximal response to DHT.[6]
Table 2: Hypothetical AR Functional Activity Data
| Compound | Agonist EC₅₀ (nM) | Agonist Efficacy (% of DHT) | Antagonist IC₅₀ (nM) |
| DHT | 0.1 | 100 | - |
| PF-06260414 | 0.3 | 79 | >10,000 |
| Bicalutamide | - | - | 150 |
Selectivity Profiling
Objective: To assess the binding and functional activity of the test compound at other steroid hormone receptors to determine its selectivity.
Protocol: Receptor Binding and Reporter Assays
-
Repeat the binding and functional assays described above for other relevant steroid hormone receptors, including the estrogen receptor (ER), progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[6]
Table 3: Hypothetical Steroid Receptor Selectivity Profile
| Receptor | PF-06260414 Binding Ki (nM) | PF-06260414 Functional Activity |
| AR | 0.3 | Partial Agonist (79% efficacy) |
| ERα | >5,000 | No significant activity |
| PR | >5,000 | Weak binding noted[6] |
| GR | >5,000 | No significant activity |
| MR | >5,000 | No significant activity |
Diagram 1: In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of a novel SARM.
Phase 2: In Vivo Evaluation - Assessing Tissue Selectivity and Efficacy
This phase aims to translate the in vitro findings into a living system, using appropriate animal models to evaluate the tissue-selective anabolic and androgenic effects.
Animal Model Selection
-
Orchidectomized (Castrated) Rodent Model: This is the gold-standard model for evaluating SARMs. Surgical castration removes the endogenous source of testosterone, creating a baseline state to observe the effects of exogenous compound administration. Both rats and mice are commonly used.
Assessment of Anabolic Activity
Objective: To evaluate the effects of the test compound on muscle and bone.
Protocol: Orchidectomized Rat Model
-
Acclimation and Surgery: Allow animals to acclimate, then perform orchidectomy. Allow for a recovery period (e.g., 2 weeks) for androgen-sensitive tissues to regress.
-
Dosing: Administer the test compound orally once daily for a specified period (e.g., 4-8 weeks) at various dose levels. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Endpoints:
-
Muscle: At the end of the study, dissect specific muscles, such as the levator ani, and measure their wet weight.
-
Bone: Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.
-
Assessment of Androgenic Activity
Objective: To evaluate the effects of the test compound on androgen-sensitive reproductive tissues.
Protocol: Orchidectomized Rat Model (cont.)
-
Dosing: Same as above.
-
Endpoints:
-
Prostate and Seminal Vesicles: At the end of the study, dissect the prostate and seminal vesicles and measure their wet weight.
-
Table 4: Hypothetical In Vivo Efficacy Data in Orchidectomized Rats
| Treatment Group | Levator Ani Weight (mg) | Prostate Weight (mg) | Bone Mineral Density Change (%) |
| Vehicle Control | 100 ± 10 | 50 ± 5 | -5.0 ± 1.0 |
| PF-06260414 (Low Dose) | 150 ± 12 | 60 ± 6 | +2.0 ± 0.8 |
| PF-06260414 (High Dose) | 250 ± 20 | 80 ± 8 | +5.0 ± 1.2 |
| Testosterone Propionate | 300 ± 25 | 200 ± 15 | +6.0 ± 1.5 |
Diagram 2: SARM Mechanism of Tissue Selectivity
Caption: Differential co-regulator recruitment by SARMs leads to tissue-selective effects.
Phase 3: Pharmacokinetics and Safety Assessment
A crucial component of preclinical development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its preliminary safety profile.
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of the test compound.[7]
Protocol: Rodent PK Study
-
Dosing: Administer a single dose of the test compound to rodents via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Analysis: Analyze plasma concentrations of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Calculate key PK parameters, including:
-
Absorption: Cmax (maximum concentration), Tmax (time to Cmax).
-
Distribution: Volume of distribution (Vd).
-
Metabolism/Excretion: Clearance (CL), half-life (t½).
-
Oral Bioavailability (%F): Calculated by comparing the area under the curve (AUC) from oral and IV administration.
-
PF-06260414 has been shown to have rapid absorption (Tmax of approximately 1-2 hours) and a half-life of about 6.9 to 12.8 hours in humans.[8]
Preliminary Toxicology Studies
Objective: To identify potential toxicities and establish a preliminary safety margin.[9]
Protocol: Dose Range-Finding Study
-
Dosing: Administer the test compound daily to rodents at multiple, escalating doses for a short duration (e.g., 7-14 days).[10]
-
Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Endpoints: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.[10]
Conclusion
The experimental design outlined in this guide provides a robust framework for the preclinical characterization of novel SARM candidates like PF-06260414. By systematically evaluating receptor binding, functional activity, in vivo efficacy, tissue selectivity, pharmacokinetics, and safety, researchers can build a comprehensive data package to support further development and potential clinical investigation. This structured approach, grounded in scientific integrity, is essential for advancing promising new therapeutics for a range of conditions, from muscle wasting diseases to osteoporosis.
References
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Wikipedia. PF-06260414. [Link]
-
Network of Cancer Research. PF-06260414 is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. [Link]
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Universal Biologicals. PF-06260414. [Link]
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Grokipedia. PF-06260414. [Link]
-
PubMed. Identification of DGAT2 Inhibitors Using Mass Spectrometry. [Link]
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PubMed. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. [Link]
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ResearchGate. Identification of DGAT2 Inhibitors Using Mass Spectrometry. [Link]
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ACS Publications. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. [Link]
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ResearchGate. Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development. [Link]
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PMC. Pathogenesis of and major animal models used for nonalcoholic fatty liver disease. [Link]
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MDPI. Non-Alcoholic Fatty Liver Disease: Translating Disease Mechanisms into Therapeutics Using Animal Models. [Link]
-
PubMed. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. [Link]
-
PMC. Rodent models and metabolomics in non-alcoholic fatty liver disease: What can we learn?[Link]
-
MDPI. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. [Link]
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Apollo. A Systematic Review of Animal Models of NAFLD Finds High-Fat, High-Fructose Diets Most Closely Resemble Human NAFLD. [Link]
-
PubMed. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). [Link]
-
PMC. Selective androgen receptor modulators: a critical appraisal. [Link]
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PMC. Toxicological screening. [Link]
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J-Stage. Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity. [Link]
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PMC. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. [Link]
-
Wikipedia. Selective androgen receptor modulator. [Link]
-
BMJ Open. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, p…. [Link]
-
NIH. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?[Link]
-
MDPI. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. [Link]
-
ACS Publications. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). [Link]
-
PubMed. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors. [Link]
-
PubMed. Selective Androgen Receptor Modulators (SARMs) Effects on Physical Performance: A Systematic Review of Randomized Control Trials. [Link]
-
YouTube. Preclinical Toxicology in Drug Development Overview. [Link]
-
ChemSrc. 871127-75-2|this compound|5-Oxo-5-(3.... [Link]
-
Creative BioMart. Glycerol Cell-Based Assay Kit. [Link]
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Patsnap Synapse. What are DGAT2 inhibitors and how do they work?[Link]
-
Cell Biolabs, Inc. Triglyceride Assays. [Link]
-
PubMed. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]
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PubMed. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity. [Link]
-
Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
-
YouTube. Advantages of Small Molecule Inhibitors. [Link]
-
PubMed. Mechanism of antiandrogen action: conformational changes of the receptor. [Link]
-
YouTube. Manipulating the Androgen Axis: New Agents in mHSPC and CRPC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Introduction
Welcome to the technical support center for the synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid. This molecule is a key intermediate in the development of various pharmaceuticals, notably as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen.[1][2] The primary synthetic route involves the Friedel-Crafts acylation of diphenyl ether with glutaric anhydride. While theoretically straightforward, this reaction is frequently plagued by issues with yield and regioselectivity, which can significantly impede research and development timelines.
This guide is designed for chemists, researchers, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and significantly improve the yield and purity of your target compound.
Core Synthesis Workflow
The synthesis is achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[3][4] An acylium ion, generated from glutaric anhydride and a Lewis acid catalyst, attacks the electron-rich diphenyl ether ring.
Caption: Core Friedel-Crafts acylation workflow.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most common culprits?
Low yield is the most frequently reported issue. It typically stems from one or more of the following factors: catalyst deactivation, suboptimal stoichiometry, or inadequate temperature control.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water present in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive. It is imperative to use anhydrous conditions, including freshly opened or distilled solvents and flame-dried glassware.
-
Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of the Lewis acid.[3] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[3][6] This complex deactivates the catalyst, preventing it from participating in further reactions. A molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (glutaric anhydride) is recommended.
-
Sub-optimal Temperature: Temperature control is critical. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote side reactions and decomposition of reactants or products.[5] For this specific acylation, a gradual increase from 0°C (during reagent addition) to a moderate temperature (e.g., 40-60°C) for the reaction duration is often optimal.
Q2: My final product is impure. I'm observing multiple spots on TLC and complex peaks in my NMR. What are these byproducts and how can I prevent them?
Product impurity is primarily a result of poor regioselectivity and polysubstitution, inherent challenges of the Friedel-Crafts reaction on an activated substrate like diphenyl ether.
-
The Challenge of Regioselectivity: The phenoxy group (-OPh) on diphenyl ether is an ortho, para-directing activator due to resonance effects.[7] Your target molecule, 5-Oxo-5-(3-phenoxyphenyl )valeric acid, has the acyl group in the meta position relative to the phenoxy bridge. This is the electronically disfavored product. The primary byproducts will be the ortho- and para-acylated isomers, which are formed at a much faster rate.
-
Mitigation Strategy 1: Solvent Choice. The choice of solvent can influence the isomer ratio. Using a more polar solvent like nitrobenzene can sometimes favor the formation of the meta isomer, although this can also slow the reaction rate.
-
Mitigation Strategy 2: Steric Hindrance. While glutaric anhydride is not exceptionally bulky, choosing a bulkier Lewis acid or running the reaction at lower temperatures may slightly disfavor the sterically crowded ortho position, potentially improving the relative yield of the para and meta products.[7] Careful purification will still be essential.
-
-
Polysubstitution: Diphenyl ether has two aromatic rings, both of which are activated and can undergo acylation. This leads to di-acylated byproducts, which can complicate purification.
-
Mitigation Strategy: Control Stoichiometry. To minimize polysubstitution, use diphenyl ether as the excess reagent. This ensures that the acylating agent is more likely to encounter an unreacted diphenyl ether molecule than a mono-acylated one.
-
Below is a troubleshooting workflow to diagnose and address these issues.
Caption: Troubleshooting workflow for yield and purity issues.
Q3: How should I properly set up and monitor the reaction?
A successful outcome depends on a meticulous experimental setup and diligent monitoring.
-
Setup: All glassware must be oven or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). A balloon of inert gas is often sufficient. Reagents should be added via syringe or a powder addition funnel to prevent exposure to atmospheric moisture. The reaction should be equipped with a magnetic stirrer and placed in an ice bath for the initial addition phase.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Prepare a co-spot on your TLC plate with the starting material (diphenyl ether) to track its consumption. The product keto-acid should have a lower Rf value. Develop the TLC plate in a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid is protonated and does not streak.
Optimized Experimental Protocol
This protocol is a recommended starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
Diphenyl ether (1.2 eq)
-
Glutaric anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous 1,2-dichloroethane (solvent)
-
Hydrochloric acid (HCl), 3M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Loading: Charge the flask with diphenyl ether (1.2 eq) and anhydrous 1,2-dichloroethane. Begin stirring and cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the stirred solution. Ensure the temperature does not rise above 5°C. The solution may become viscous and colored.
-
Acylating Agent Addition: Once all the AlCl₃ is added and the temperature is stable at 0-5°C, add glutaric anhydride (1.0 eq) portion-wise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 50°C. Monitor the reaction by TLC every hour until the glutaric anhydride is consumed (typically 3-5 hours).
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding 3M HCl. This is an exothermic process that will release HCl gas; perform in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product will be a mixture of isomers. Purification via flash column chromatography on silica gel is recommended. A gradient elution from hexanes to ethyl acetate is typically effective. The meta isomer is generally the most polar of the three and will have the lowest Rf.
Data Summary
The following table provides a summary of reaction parameters and expected outcomes. Achieving a high yield of the desired meta isomer is challenging; a successful synthesis will often prioritize a manageable isomer ratio that allows for effective purification.
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Catalyst Stoich. (eq) | 1.2 | Overcomes product complexation[3][6] | Drives reaction to completion. |
| Substrate Ratio | 1.2 eq Diphenyl Ether | Minimizes polysubstitution. | Reduces di-acylated byproducts. |
| Temperature | 0°C addition, then 50°C | Controls exotherm, then provides energy. | Balances reaction rate vs. side reactions. |
| Solvent | 1,2-Dichloroethane | Common, inert solvent for FC reactions. | Good reagent solubility. |
| Expected Yield (Crude) | 70-85% | Based on general FC acylation efficiency. | Mixture of o, m, p isomers. |
| Yield (Purified meta) | 15-30% | Reflects difficulty of selective synthesis. | High purity product for subsequent steps. |
References
-
Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from [Link]
-
Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved from [Link]
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chen, H., et al. (2024). New route to preparation of loxoprofen through Mizoroki-Heck reaction as the key step. Synthetic Communications, 55(3). Retrieved from [Link]
- Google Patents. (2016). CN105753685A - Method for preparing loxoprofen intermediate.
- Google Patents. (n.d.). CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof.
-
Organic Reactions. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Welcome to the dedicated technical support guide for the purification of 5-Oxo-5-(3-phenoxyphenyl)valeric acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound from crude reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively in your laboratory.
Purification Strategy Overview
This compound possesses two key functional groups that dictate its purification strategy: a carboxylic acid and an aromatic ketone . The carboxylic acid provides a highly effective "handle" for separation from neutral or basic impurities via acid-base extraction. The overall polarity and its crystalline solid nature make it a good candidate for purification by recrystallization or column chromatography.
The optimal purification workflow depends on the nature of the crude product. The following guide provides a decision-making framework and detailed troubleshooting for common issues.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification process.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Action(s) |
| T-01 | Crude product is a dark, intractable oil or gum instead of a solid. | High concentration of impurities, residual solvent (e.g., high-boiling point solvent like DMF or DMSO), or presence of polymeric side-products. | 1. Perform an Acid-Base Extraction (see Protocol 1). This is highly effective at separating the acidic product from neutral, non-polar impurities that often cause oiling. 2. If oiling persists after extraction, consider direct purification by Column Chromatography (see Protocol 3). |
| T-02 | An emulsion forms during the acid-base extraction that will not separate. | The organic and aqueous layers have similar densities; presence of amphiphilic impurities. | 1. Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. 2. Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). 3. If the emulsion is minor, filter the entire mixture through a pad of Celite or glass wool.[1] |
| T-03 | After acidification of the basic aqueous layer, no solid product precipitates. | 1. Product is more soluble in water than expected. 2. Insufficient acid was added; pH is not low enough. 3. Product concentration is too low. | 1. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary. 2. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x washes). The product should move back into the organic phase. 3. Cool the aqueous solution in an ice bath to decrease solubility. |
| T-04 | The final solid product is off-white, yellow, or brown. | Presence of highly conjugated, colored impurities from the reaction. | Perform Recrystallization with Activated Charcoal (see Protocol 2, Step 3a). The charcoal will adsorb the colored impurities. |
| T-05 | Recrystallization yields very few crystals (low recovery). | 1. Too much solvent was used. 2. The chosen solvent is too good; the product remains soluble even when cold. 3. The solution was cooled too quickly, trapping product in the mother liquor. | 1. Boil off some of the solvent to re-saturate the solution and cool again. 2. If using a single solvent, add a miscible "anti-solvent" (one in which the product is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then cool slowly. 3. Ensure slow, undisturbed cooling. Once at room temperature, place in an ice bath to maximize crystal formation.[2] |
| T-06 | Product "oils out" during recrystallization instead of forming crystals. | The solution is cooling from a temperature that is above the melting point of the impure product. The high impurity level depresses the melting point. | Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent to lower the saturation temperature, and allow it to cool more slowly.[3] Seeding with a pure crystal can also help. |
| T-07 | TLC/NMR analysis after purification still shows significant impurities. | The impurities have very similar chemical properties (e.g., polarity, acidity) to the desired product. | Column Chromatography (Protocol 3) is the most effective method for separating compounds with similar properties. Optimize the solvent system using TLC first. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most effective purification step I should try?
For this specific molecule, an Acid-Base Extraction should always be your first step. The carboxylic acid is a powerful chemical handle. By washing your crude product (dissolved in an organic solvent like ethyl acetate) with a basic aqueous solution (e.g., sodium bicarbonate), your desired acid will be converted to its water-soluble carboxylate salt and move to the aqueous layer.[4][5] Most neutral organic impurities will remain in the organic layer, which you can then discard. Re-acidifying the aqueous layer will then precipitate your product, often in a much purer state.[6][7]
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8][9][10] For this compound, which has both polar and non-polar characteristics, you may need a mixed solvent system.
| Solvent System | Rationale | Procedure |
| Ethanol/Water | The product is likely soluble in hot ethanol (a polar protic solvent) and insoluble in water (an anti-solvent). | Dissolve the crude solid in a minimal amount of boiling ethanol. Add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of ethanol to clarify, then cool slowly. |
| Ethyl Acetate/Hexanes | The product should be soluble in ethyl acetate (a moderately polar solvent) and insoluble in hexanes (a non-polar anti-solvent). | Follow the same procedure as above, dissolving in hot ethyl acetate and adding hexanes as the anti-solvent. |
Always test solubility on a small scale before committing your entire batch.
Q3: My compound streaks badly on the silica TLC plate. How can I fix this for column chromatography?
Streaking (or tailing) of carboxylic acids on silica gel is very common. The acidic protons on the silica surface interact strongly with your compound, preventing it from moving as a tight band. To solve this, add a small amount of a volatile acid, typically 0.5-1% acetic acid , to your chromatography eluent (mobile phase).[11] This suppresses the ionization of your compound's carboxylic acid group and saturates the acidic sites on the silica, leading to much sharper bands and better separation.
Q4: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) for the acid-base extraction?
While NaOH is a strong base and will certainly deprotonate the carboxylic acid, it is generally better to start with a milder base like sodium bicarbonate. NaHCO₃ is selective for strong acids like carboxylic acids and will not react with very weakly acidic protons (like some phenols), which can sometimes improve separation from certain impurities.[5] Furthermore, a strong base like NaOH could potentially promote unwanted side reactions if other sensitive functional groups are present in the crude mixture.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ gas that evolves. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the base wash (steps 2-3) two more times, combining the aqueous layers each time. The organic layer, which contains neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A white precipitate of your product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 2: Recrystallization
-
Solvent Selection: Based on small-scale tests (see FAQ Q2), choose an appropriate solvent or solvent system.
-
Dissolution: Place the crude, extracted solid into an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (a spatula tip). Swirl the mixture and gently heat for a few minutes.
-
3a. Hot Filtration: Remove the charcoal by filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the pure crystals by vacuum filtration. Rinse the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent before analysis.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product. Remember to add ~0.5% acetic acid to the eluent to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a bellows or compressed air) to force the solvent through the silica gel. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified solid.
References
-
Bionity. (n.d.). Acid-base extraction. Retrieved from [Link][4]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link][6]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][5]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link][7]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link][11]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link][12]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link][8]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link][13]
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. Retrieved from [Link][3]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link][1]
-
University of Alberta. (n.d.). Recrystallization. Retrieved from [Link][2]
-
University of Salahaddin-Erbil. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link][9]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid-base extraction [bionity.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. vernier.com [vernier.com]
- 11. columbia.edu [columbia.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Stability and Degradation of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Oxo-5-(3-phenoxyphenyl)valeric acid (CAS No. 871127-75-2). Given the limited specific stability data for this compound in publicly available literature, this document is designed as a predictive guide based on first principles of chemical reactivity and established industry practices for stability testing. It offers a framework for anticipating degradation pathways, designing robust stability studies, and troubleshooting common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability critical?
This compound is a chemical compound featuring a ketone, a carboxylic acid, and a diphenyl ether functional group. Understanding its stability is paramount for any research or development application. Chemical degradation can lead to a loss of potency, the formation of unknown and potentially toxic impurities, and inaccurate experimental results. For drug development professionals, establishing a stability profile is a regulatory requirement to ensure the safety, efficacy, and shelf-life of a potential therapeutic agent.[1][2]
Q2: Based on its structure, what are the most probable degradation pathways?
The molecular structure of this compound contains several functional groups that can be susceptible to degradation under stress conditions:
-
Diphenyl Ether Linkage: This is a potential primary site for degradation. While generally stable, ether linkages can undergo cleavage under harsh acidic or strong oxidative conditions.
-
Ketone Carbonyl Group: The ketone is relatively stable but can be a site for photo-induced reactions or oxidation, particularly in the presence of radical initiators.
-
Alkyl Chain (Valeric Acid Backbone): The C-H bonds on the alkyl chain, particularly those adjacent to the carbonyl groups (alpha-positions), can be susceptible to auto-oxidation.
-
Carboxylic Acid Group: This group is generally stable but can influence the compound's solubility and reactivity at different pH values.
Q3: What are the key environmental factors that could degrade my sample?
Like many complex organic molecules, this compound is likely susceptible to degradation from several common laboratory and storage conditions:
-
Hydrolysis: Degradation in aqueous solutions, especially at extreme pH (acidic or basic).[3]
-
Oxidation: Degradation caused by exposure to oxygen, peroxides, or other oxidizing agents.[4]
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.[4]
-
Thermal Stress: Degradation induced by high temperatures, which can accelerate other degradation processes.[5][6]
Q4: How should I design a forced degradation study for this compound?
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[1][7] The study involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[3] A well-designed study should include the following stress conditions, as recommended by ICH guideline Q1A(R2):[2][3]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., Solid-state sample at 60 °C / 75% RH.
-
Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[4]
The goal is to achieve a target degradation of 5-30% of the active ingredient to ensure that secondary degradation is minimized.[3]
Q5: What is the most suitable analytical technique for monitoring the stability of this compound?
A stability-indicating analytical method is one that can accurately separate the intact parent compound from its degradation products. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is the standard choice.[4] For definitive identification of degradation products, coupling the HPLC to a Mass Spectrometer (LC-MS) is crucial, as it provides molecular weight information for the unknown peaks that appear in the chromatogram.[8][9]
Part 2: Troubleshooting Guides
Problem: I'm observing new, unidentified peaks in my HPLC chromatogram after storing my sample in solution. What is happening?
Cause & Troubleshooting Workflow:
This is a classic sign of chemical degradation. The appearance of new peaks indicates that the parent compound is breaking down into one or more new entities. To identify the cause, a systematic forced degradation study is the most effective approach.
The workflow below outlines how to diagnose the issue by correlating the appearance of specific "degradant" peaks with the stress condition that generates them.
Caption: Workflow for Identifying Degradation Sources.
Interpretation:
-
If the unknown peaks match those in the acid or base hydrolysis samples, your compound is sensitive to pH. Ensure your solutions are buffered to a neutral pH for storage.
-
If the peaks match those from the oxidative degradation sample, your compound is sensitive to oxidation. Consider degassing your solvents with nitrogen or argon and adding an antioxidant if compatible with your experiment.
-
If the peaks match those from the photolysis sample, the compound is light-sensitive. Store all solutions and solid materials in amber vials or protected from light.
Problem: My sample's potency is decreasing, but I don't see significant new peaks in the chromatogram. What could be the issue?
Possible Causes & Solutions:
-
Formation of an Unretained or Poorly Retained Degradant: The degradation product might be highly polar and eluting with the solvent front in your RP-HPLC method.
-
Solution: Analyze your sample using a method with a weaker mobile phase at the start (e.g., 99% water) to see if any peaks appear near the void volume. Consider alternative methods like HILIC (Hydrophilic Interaction Chromatography).
-
-
Formation of an Insoluble Degradant: The product may be precipitating out of solution, meaning it is never injected into the HPLC.
-
Solution: Visually inspect your sample for cloudiness or precipitate. Before analysis, centrifuge the sample and analyze both the supernatant and, if possible, the redissolved precipitate in a stronger solvent.
-
-
Formation of a Degradant with No UV Chromophore: If the degradation pathway involves the cleavage of the aromatic rings, the resulting fragment may not absorb UV light at your detection wavelength.
-
Solution: Use a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), to detect non-UV active compounds.
-
Part 3: Predicted Degradation Pathways & Experimental Protocols
Predicted Degradation Pathways
Based on chemical principles, two primary degradation pathways are most likely for this molecule under forced degradation conditions.
Caption: Predicted Degradation Pathways for the title compound.
Protocol 1: Standard Forced Degradation Study
This protocol provides a starting point for stress testing. Adjust incubation times and temperatures to achieve 5-30% degradation.
1. Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solution): Keep 1 mL of stock solution at 60°C.
-
Thermal (Solid): Place ~5 mg of solid compound in an oven at 60°C / 75% RH.
-
Photolysis (Solution): Place 1 mL of stock solution in a quartz cuvette and expose to ICH-compliant photostability chamber. Run a dark control in parallel.
-
Control: Keep 1 mL of stock solution at 4°C, protected from light.
3. Sample Analysis:
-
Pull time points (e.g., 0, 4, 8, 24, 48 hours).
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by a stability-indicating LC-MS method.
Protocol 2: Stability-Indicating HPLC-MS Method
This is a generic starting method. Optimization will be required.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 10% B
-
19-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV/PDA: 200-400 nm.
-
MS: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all degradants.
-
Data Summary
The following table summarizes the recommended conditions for a comprehensive forced degradation study, aligned with industry standards.
| Stress Type | Condition | Typical Temperature | Typical Duration | Primary Goal |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | 24 - 72 hours | To test for acid-labile groups like ethers. |
| Base Hydrolysis | 0.1 M NaOH | 40°C - 60°C | 8 - 48 hours | To test for base-labile groups. |
| Oxidation | 3% - 6% H₂O₂ | Room Temperature | 12 - 48 hours | To identify products of oxidation. |
| Thermal (Dry Heat) | Solid State | 60°C / 75% RH | 1 - 5 days | To assess solid-state thermal stability. |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | To assess sensitivity to light and UV. |
References
- Marín, A., García, E., García, A., & Barbas, C. (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 701-714. (URL not directly available, but accessible through academic search engines).
-
Gefvert, U. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). Retrieved from [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. Retrieved from [Link]
-
Vyas, A. J., Jadav, C. D., Patel, A. I., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
Klick, S., Muzaffar, A., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. Retrieved from [Link]
-
I-Am-Sci. (n.d.). 3-Methyl-5-oxo-5-(4-phenoxyphenyl)valeric acid. Retrieved from [Link]
-
Jerz, G., & Winterhalter, P. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecules, 28(10), 4153. Retrieved from [Link]
-
Flora, H., & Z-A, S. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(12), 999. Retrieved from [Link]
-
Li, J., et al. (2023). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH and computational simulant screening. Environmental Science: Processes & Impacts, 25(6), 1056-1065. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Oxopentanoic acid. PubChem Compound Summary for CID 439963. Retrieved from [Link].
-
Indrawati, I., & Van der-Bilt, A. (2008). Kinetics of thermal degradation of methyltetrahydrofolic acid. Food Chemistry, 109(1), 163-168. Retrieved from [Link]
-
Okonogi, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22488–22497. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Oxopentanoate. PubChem Compound Summary for CID 9548601. Retrieved from [Link].
-
Chao, M., et al. (2014). Influence of antioxidant on the thermal–oxidative degradation behavior and oxidation stability of synthetic ester. Thermochimica Acta, 591, 7-13. Retrieved from [Link]
-
ResearchGate. (2010). Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming solubility issues of "5-Oxo-5-(3-phenoxyphenyl)valeric acid"
Overcoming Solubility Challenges: A Troubleshooting Guide for Researchers
Welcome to the technical support center for 5-Oxo-5-(3-phenoxyphenyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is an expected observation. The molecular structure of this compound contains significant nonpolar, hydrophobic regions, namely the phenyl and phenoxy rings. These structural features lead to low intrinsic solubility in polar solvents like water or aqueous buffers.[1]
The compound is a carboxylic acid, making it a weak acid. Similar to other arylalkanoic acids like Fenoprofen, its aqueous solubility is very limited, especially at neutral or acidic pH.[1][2] The key to solubilization is to address the properties of the carboxylic acid group.
Q2: How can I leverage the compound's acidic nature to improve its solubility?
A2: The most direct method to enhance the solubility of a weakly acidic compound is through pH adjustment. [3][4] By raising the pH of the solution above the compound's acid dissociation constant (pKa), the carboxylic acid group (-COOH) deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[5][6]
While the exact pKa of this compound is not widely published, we can estimate it to be around 4.5, similar to Fenoprofen.[2] Therefore, adjusting the pH to be at least 2 units above the pKa (i.e., pH > 6.5) should substantially increase solubility.
Experimental Protocol: pH-Adjusted Solubilization
-
Prepare a concentrated stock solution of the compound: Weigh out the desired amount of this compound. Instead of adding it directly to your buffer, first create a slurry in a small amount of deionized water.
-
Titrate with a base: While stirring, add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the slurry. As the base is added, the compound will begin to dissolve as it converts to its salt form.
-
Achieve Target pH: Continue adding the base until the compound is fully dissolved and the solution pH is stable in the desired range (e.g., pH 7.4 for physiological buffers).
-
Final Dilution: Once the compound is fully dissolved, you can dilute this concentrated stock solution with your target buffer (e.g., PBS) to the final working concentration. This ensures the final buffer composition is not significantly altered.
Scientist's Note: Be aware that the addition of a strong base can affect the stability of other components in your formulation. Always verify the compatibility of this method with your experimental system. If the compound precipitates upon dilution, it indicates that the final buffer pH is not high enough to maintain solubility at that concentration.[3]
Q3: My experimental system is pH-sensitive. What are my options if I cannot raise the pH?
A3: If pH modification is not feasible, the next strategy is to use co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for dissolving hydrophobic compounds.
Commonly used co-solvents in pharmaceutical research include Dimethyl Sulfoxide (DMSO), ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[9][10]
Decision Framework for Co-Solvent Selection
| Co-Solvent | Key Characteristics | Typical Starting Concentration | Considerations |
| DMSO | Powerful aprotic solvent, highly effective for dissolving a wide range of compounds. | 0.1% - 5% (v/v) | Can be toxic to cells, even at low concentrations. Use with caution in cell-based assays.[11] |
| Ethanol | Generally well-tolerated in many biological systems. | 1% - 10% (v/v) | Can cause protein precipitation at higher concentrations. |
| PEG 400 | Low toxicity, commonly used in oral and parenteral formulations.[10] | 5% - 40% (v/v) | More viscous than other options. May not be as potent a solvent as DMSO. |
| Propylene Glycol | Good safety profile, frequently used as a vehicle in formulations.[8] | 5% - 30% (v/v) | Similar to PEG 400, it is a good choice for in vivo studies. |
Experimental Protocol: Co-Solvent Solubilization
-
Prepare a concentrated stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. Gentle heating or sonication may aid dissolution.[12]
-
Perform serial dilutions: Add the stock solution dropwise to your vigorously stirring or vortexing aqueous buffer to reach the final desired concentration.
-
Observe for precipitation: The final concentration of the organic co-solvent should be kept as low as possible to avoid artifacts in your experiment. If the compound precipitates, you may need to increase the percentage of co-solvent in the final solution.
Below is a workflow to guide your troubleshooting process for selecting a solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Q4: I need a higher concentration for my formulation and want to avoid high levels of organic solvents. What other excipients can I use?
A4: For more challenging solubility requirements, especially in drug formulation, surfactants and cyclodextrins are powerful tools.
1. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[15] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used in pharmaceutical formulations due to their low toxicity.[14]
-
Mechanism: Micellar solubilization.
-
Application: Useful for increasing the solubility of drugs for both oral and parenteral dosage forms.[16][17]
2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18][19] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[20] This complex is water-soluble, significantly enhancing the apparent solubility of the drug.[21][22] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their higher solubility and improved safety profiles.[20]
-
Mechanism: Formation of water-soluble inclusion complexes.
-
Application: Widely used to improve the solubility, stability, and bioavailability of drugs in oral and parenteral formulations.[18][23]
Protocol: Solubilization with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required level of enhancement.
-
Add the Compound: Add the powdered this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution should gradually become clear.
-
Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The resulting clear filtrate contains the solubilized drug-cyclodextrin complex.
This systematic approach, from simple pH adjustment to the use of advanced excipients, provides a robust framework for overcoming the solubility challenges associated with this compound.
References
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central
- Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
- A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed
- FENOPROFEN CAS#: 31879-05-7. ChemicalBook
- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd.
- Fenoprofen - Solubility of Things. Solubility of Things
- Cosolvent - Wikipedia. Wikipedia
- Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times
- The important role and application of surfactants in pharmaceutical formul
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions
- PRODUCT INFORMATION - Fenoprofen (calcium salt hydr
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences
- Cyclodextrins in delivery systems: Applic
- Surfactants and their applications in pharmaceutical dosage form. Slideshare
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. NIH
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed
- Solubility enhancement techniques: A comprehensive review. WJBPHS
- Exp.
- High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science
- Solubility Enhancement Techniques. Pharmaguideline
- FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses.
- Ph and solubility profile. Slideshare
- NALFON (fenoprofen calcium capsules, USP) 200 mg and 400 mg Rx only.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls
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- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC. NIH
- Drug Solubility: Importance and Enhancement Techniques - PMC. NIH
- strategies to increase solubility and bioavailability of drugs.
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- Solving solubility issues in modern APIs. TAPI
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- How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formul
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- This compound.
- 5-oxo-5-phenylpentanoic acid - 1501-05-9. ChemSynthesis
- 5-Phenylvaleric acid (5-Phenylpentanoic acid). MedChemExpress
- 3-Methyl-5-oxo-5-(3,4,5-trimethoxyphenyl)valeric acid. CymitQuimica
- 871127-74-1|5-Oxo-5-(4-phenoxyphenyl)valeric acid. BLDpharm
- 5-Oxo-5-phenylvaleric acid 96 1501-05-9. Sigma-Aldrich
- 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9.
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Technical Support Center: Troubleshooting NMR Signal Overlap in 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ¹H NMR signal overlap, specifically focusing on the analysis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid . The complex structure of this molecule, featuring two distinct aromatic rings and a flexible aliphatic chain, often leads to convoluted spectra where critical signals merge, hindering accurate structural elucidation.
This document provides a series of troubleshooting steps in a practical question-and-answer format. It moves from simple, routine adjustments to advanced 2D NMR experiments, explaining not just what to do, but why each step is a logical and necessary part of the scientific process.
The Challenge: Predicted Signal Overlap
The structure of this compound presents two primary regions prone to signal overlap:
-
Aromatic Region (~6.8-8.0 ppm): Nine protons across two phenyl rings with complex splitting patterns are highly likely to overlap, making direct assignment difficult.
-
Aliphatic Region (~1.8-3.2 ppm): The three methylene (-CH₂) groups in the valeric acid chain, particularly those at C3 and C4, are in similar chemical environments. Their signals can merge into a broad, uninterpretable multiplet.
This guide will walk you through a systematic approach to resolve these issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: My aromatic and/or aliphatic signals are completely overlapped in my standard CDCl₃ spectrum. What is the quickest first step to try and resolve them?
Answer: The most straightforward initial approach is to change the deuterated solvent.[1][2] This exploits the phenomenon of Aromatic Solvent-Induced Shifts (ASIS), where the chemical shift of solute protons is altered based on interactions with the solvent molecules.[3]
Causality: Aromatic solvents like benzene-d₆ form weak π-stacking interactions with the solute. This creates a distinct magnetic environment around the molecule compared to a less interactive solvent like chloroform-d₃.[3] Protons located in different regions of the solute molecule will experience this solvent effect to varying degrees, often shifting their signals enough to break the overlap and reveal the true multiplicity.[2][4] For polar compounds, the effect can be particularly dramatic.[3]
Protocol 1: Re-acquisition in an Aromatic Solvent
-
Sample Preparation: Prepare a new sample of your compound (~5-10 mg) in ~0.6 mL of benzene-d₆. Ensure the sample is fully dissolved.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the benzene-d₆ spectrum to your original chloroform-d₃ spectrum. Look for significant changes in the chemical shifts of the overlapped regions.
Expected Outcome: Protons on the valeric acid chain and the two phenyl rings will likely shift, with some moving upfield and others downfield, leading to better signal dispersion.
| Parameter | Chloroform-d₃ (Typical) | Benzene-d₆ (Expected Change) | Rationale |
| Aromatic Protons | 6.8 - 8.0 ppm (overlapped) | Significant shifts, improved resolution | Strong solute-solvent π-interactions |
| Aliphatic Protons (C2-C4) | 1.8 - 3.2 ppm (overlapped) | Differential upfield/downfield shifts | Anisotropic effect of benzene ring current |
Q2: I tried changing the solvent, and while some peaks shifted, I still have significant overlap. What's the next logical step?
Answer: The next step involves altering the sample temperature. Variable Temperature (VT) NMR experiments can resolve overlapping signals by influencing molecular dynamics or conformational equilibria.[5][6]
Causality: this compound is a flexible molecule. At room temperature, it may exist as a mixture of rapidly interconverting conformers (rotamers), leading to averaged, and sometimes broad or overlapped, signals. By lowering the temperature, you can slow this exchange, potentially "freezing out" a single dominant conformer or at least sharpening the signals.[5] Conversely, increasing the temperature can sometimes average out complex couplings or shift signals by altering hydrogen bonding with the solvent.[7]
Protocol 2: Variable Temperature (VT) NMR Experiment
Important: VT experiments can damage the NMR probe if not performed correctly. Always change the temperature slowly and allow for equilibration.[5][8][9]
-
Setup: Use your existing sample (in either CDCl₃ or benzene-d₆). Consult your NMR facility's guidelines for VT experiments.[5][8]
-
Cooling: Decrease the temperature in increments of 10-20°C, allowing the system to stabilize for at least 5 minutes at each step.[5][6][9] Acquire a spectrum at each temperature (e.g., 25°C, 10°C, 0°C, -10°C, etc.).
-
Heating: If cooling doesn't resolve the issue, return to room temperature slowly and then heat in 10-20°C increments (e.g., 40°C, 60°C), being careful not to exceed the solvent's boiling point.[5][6][9]
-
Analysis: Compare the series of spectra. Look for sharpening of peaks, the appearance of new peaks (as conformers are resolved), or shifts that resolve the overlap.
Q3: The basic methods didn't work. How can I force the overlapped signals apart without resorting to 2D NMR yet?
Answer: You can employ a chemical trick using Lanthanide Shift Reagents (LSRs) . These are paramagnetic complexes that bind to Lewis basic sites on your molecule, such as the carbonyl and carboxylic acid oxygens.[10][11][12]
Causality: The paramagnetic lanthanide ion (e.g., Europium, Eu³⁺) creates a powerful local magnetic field.[11] This field induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is highly dependent on the distance of the proton from the binding site, effectively "stretching" the spectrum out and resolving overlapped peaks.[10][11] Europium complexes typically cause downfield shifts.[10][13]
Protocol 3: Spectral Simplification with a Lanthanide Shift Reagent
-
Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).[11] Acquire a reference spectrum.
-
Reagent Addition: Add a small, known amount of an LSR (e.g., Eu(fod)₃) directly to the NMR tube.
-
Acquisition & Titration: Shake the sample well and acquire a new spectrum. The protons closest to the carbonyl group should show the largest downfield shift. Continue adding small aliquots of the LSR and acquiring spectra until the desired signal resolution is achieved.
-
Analysis: Track the movement of each signal as more LSR is added. This not only resolves overlap but can also help in assigning protons based on their proximity to the binding site.
Caution: LSRs can cause some peak broadening, and they are sensitive to water, so use of a dry solvent is critical.[12]
Q4: I need definitive assignments and connectivity information. How can 2D NMR solve my overlap problem?
Answer: Two-dimensional (2D) NMR is the most powerful tool for resolving complex, overlapping spectra.[14][15] Instead of viewing signals on a single frequency axis, 2D NMR spreads them across two dimensions, revealing correlations between nuclei. For your molecule, a combination of COSY, HSQC, and HMBC experiments will provide an unambiguous solution.[16]
Workflow for 2D NMR Structural Elucidation
The following diagram outlines a logical workflow for using 2D NMR to solve the structure.
Caption: A logical workflow for resolving signal overlap and assigning the structure using 2D NMR.
Step 1: COSY (Correlation Spectroscopy) - Mapping the Proton Skeleton
The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17][18] It is the perfect tool for tracing the connectivity of the aliphatic valeric acid chain.
-
How to Read It: The 1D proton spectrum appears on both the horizontal and vertical axes.[17] The important signals are the off-diagonal "cross-peaks," which indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[18]
-
Application: You will see a cross-peak connecting the H2 protons to the H3 protons, and another connecting H3 to H4. This allows you to walk along the aliphatic chain, even if the H3 and H4 signals are overlapped in the 1D spectrum.
Step 2: HSQC (Heteronuclear Single Quantum Coherence) - Pairing Protons with Carbons
The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[19][20][21] This is the most reliable way to assign which proton belongs to which carbon.
-
How to Read It: The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. Each peak in the 2D plot shows a direct one-bond C-H connection.[20]
-
Application: This experiment will definitively resolve the overlap in the aliphatic region. Even if H3 and H4 protons overlap, they will show separate correlation peaks to their respective C3 and C4 carbon signals (which will have different chemical shifts). This also allows for unambiguous assignment of all aromatic C-H pairs.[14]
Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - Connecting the Pieces
The HMBC experiment is the final key. It reveals correlations between protons and carbons that are separated by two or three bonds.[19][20][21] This allows you to connect the molecular fragments you've identified.
-
How to Read It: Like HSQC, it has ¹H and ¹³C axes. However, the cross-peaks show long-range connections.[21]
-
Application & Key Correlations: This experiment connects all the pieces of the puzzle. The diagram below illustrates the critical HMBC correlations that would provide an unambiguous assignment for this compound.
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
By systematically applying these 1D and 2D NMR techniques, researchers can successfully overcome the challenges of signal overlap and achieve a complete and accurate structural assignment of this compound.
References
-
Slideshare. Lanthanide shift reagents in nmr. Available at: [Link]
-
Scribd. Lanthanide Shift Reagents in NMR. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
YouTube. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Available at: [Link]
-
Western University. VARIABLE TEMPERATURE EXPERIMENTS. Available at: [Link]
-
Scribd. 2D-NMR COSY Spectroscopy Guide. Available at: [Link]
- Elyashberg, M., Williams, A. & Martin, G. (2011).
-
University of Cambridge, Department of Chemistry. Variable Temperature NMR Experiments. Available at: [Link]
-
YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Available at: [Link]
-
Northwestern University, IMSERC. Variable Temperature (VT) Control for NMR. Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Available at: [Link]
-
University of Cambridge, Department of Chemistry. Variable Temperature NMR Experiments. Available at: [Link]
-
Columbia University, NMR Core Facility. COSY. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Available at: [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Available at: [Link]
- Cornell University. (2018). Structural Elucidation of An Unknown Compound. eCommons@Cornell.
-
Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Available at: [Link]
- Thieme. (2019).
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Available at: [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Available at: [Link]
-
NMRDB.org. 1H | benzene-d6 | NMR Chemical Shifts. Available at: [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available at: [Link]
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- 4. thieme-connect.com [thieme-connect.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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Technical Support Center: Impurity Identification in the Synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Oxo-5-(3-phenoxyphenyl)valeric acid. This guide is designed to provide expert advice and troubleshooting strategies for the identification of common impurities encountered during its synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a comprehensive question-and-answer format.
FAQ 1: Synthesis & Potential Impurities
Question: I am synthesizing this compound via Friedel-Crafts acylation of phenoxybenzene with glutaric anhydride. What are the most likely impurities I should expect?
Answer:
The Friedel-Crafts acylation is a robust method for this synthesis; however, it is prone to the formation of several byproducts. The primary impurities arise from the electrophilic aromatic substitution pattern on the phenoxybenzene ring and unreacted starting materials.
Common Impurities to Expect:
-
Unreacted Starting Materials:
-
Phenoxybenzene
-
Glutaric anhydride or its hydrolyzed form, glutaric acid.
-
-
Positional Isomers: The phenoxy group is an ortho-, para-director. Therefore, you should anticipate the formation of:
-
5-Oxo-5-(4-phenoxyphenyl)valeric acid (para-isomer): Often the major byproduct.
-
5-Oxo-5-(2-phenoxyphenyl)valeric acid (ortho-isomer): Usually formed in smaller amounts due to steric hindrance.
-
-
Polysubstituted Products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation can occur, leading to diacylated phenoxybenzene derivatives.
Causality Behind Impurity Formation:
The regioselectivity of the Friedel-Crafts acylation is governed by the directing effect of the phenoxy substituent on the aromatic ring. The oxygen atom of the ether linkage donates electron density to the aromatic ring, activating the ortho and para positions for electrophilic attack. The meta-position is significantly less reactive.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
FAQ 2: Analytical Troubleshooting - HPLC Method
Question: I am analyzing my reaction mixture by reverse-phase HPLC and I see multiple peaks close to my main product peak. How can I identify if these are the ortho- and para- isomers?
Answer:
Differentiating positional isomers by HPLC can be challenging as they often have very similar polarities. Here’s a systematic approach to troubleshoot and identify these peaks:
Step 1: Method Optimization for Isomer Separation
Positional isomers can often be separated by carefully tuning the HPLC method parameters.
-
Column Selection: Phenyl-based stationary phases can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[1]
-
Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can alter the selectivity. A shallow gradient or isocratic elution is often necessary to resolve closely eluting isomers.
-
Temperature: Adjusting the column temperature can influence the separation.
Typical Starting HPLC Conditions for Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Troubleshooting HPLC Separation of Isomers:
Caption: Troubleshooting workflow for HPLC isomer separation.
Step 2: Peak Identification using Mass Spectrometry (MS)
Coupling your HPLC to a mass spectrometer is the most definitive way to identify these impurities.
-
Expected Molecular Ion: All three isomers (ortho, meta, para) will have the same molecular weight and will show an identical molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) in the mass spectrum. For this compound (C₁₇H₁₆O₄), the expected monoisotopic mass is approximately 284.10 g/mol .
-
Fragmentation Analysis: While the molecular ions will be the same, the fragmentation patterns of the isomers in MS/MS may show subtle differences due to the different substitution patterns.
Predicted Mass Spectral Fragmentation:
A common fragmentation pathway for this molecule would involve cleavage at the keto-group and the ether linkage.
| m/z (Predicted) | Possible Fragment |
| 267 | [M - OH]⁺ |
| 169 | [C₆H₅OC₆H₄]⁺ |
| 115 | [C₅H₇O₂]⁺ (from the valeric acid chain) |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
FAQ 3: Spectroscopic Identification (NMR)
Question: How can I use NMR spectroscopy to confirm the structure of my product and identify the isomeric impurities?
Answer:
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the ortho, meta, and para isomers. The substitution pattern on the phenoxy-substituted benzene ring will result in distinct chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Characteristics (in CDCl₃):
-
Aliphatic Chain Protons (C₂-C₄): You will observe three multiplets corresponding to the -CH₂-CH₂-CH₂- group of the valeric acid chain, typically in the range of 2.0-3.2 ppm.
-
Aromatic Protons: The aromatic region (6.8-8.0 ppm) is the most informative for distinguishing isomers.
-
This compound (meta-isomer): Expect a more complex multiplet pattern in the aromatic region due to the lower symmetry.
-
5-Oxo-5-(4-phenoxyphenyl)valeric acid (para-isomer): This isomer will show a more symmetrical pattern, likely two sets of doublets (an AA'BB' system) for the phenoxy-substituted ring.
-
5-Oxo-5-(2-phenoxyphenyl)valeric acid (ortho-isomer): This isomer will also display a complex and distinct pattern due to the proximity of the acyl group to the ether linkage.
-
Predicted ¹³C NMR Spectral Characteristics (in CDCl₃):
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can help differentiate the isomers.
-
Carbonyl Carbons: The ketone and carboxylic acid carbonyls will appear downfield, typically in the range of 170-200 ppm.
-
Aromatic Carbons:
-
meta-isomer: Will show 12 distinct aromatic carbon signals.
-
para-isomer: Due to symmetry, will show fewer than 12 aromatic carbon signals.
-
ortho-isomer: Will show 12 distinct aromatic carbon signals, but with different chemical shifts compared to the meta-isomer.
-
It is important to note that these are predicted values. For definitive identification, comparison with a certified reference standard is recommended.
References
-
Microsolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
Sources
Technical Support Center: Experimental Reproducibility Challenges in the Synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
Welcome to the technical support center for "5-Oxo-5-(3-phenoxyphenyl)valeric acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered during the synthesis, purification, and characterization of this valuable keto acid intermediate. My insights are drawn from extensive experience with Friedel-Crafts chemistry and the unique challenges presented by diaryl ether substrates.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction between diphenyl ether and glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is fraught with potential reproducibility issues that can impact yield, purity, and scalability.
The primary challenges stem from:
-
Regioselectivity: The unsymmetrical nature of the diphenyl ether starting material can lead to the formation of multiple isomers.
-
Reaction Control: The reaction is highly sensitive to moisture and the stoichiometry of the catalyst, which can be difficult to control.
-
Byproduct Formation: Undesired side reactions, such as polysubstitution or cleavage of the ether linkage, can complicate the purification process.
-
Product Isolation and Purification: Separating the desired product from the reaction mixture and achieving high purity can be non-trivial.
This guide will provide a structured approach to troubleshooting these common issues, complete with detailed protocols and the scientific rationale behind each recommendation.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield in a Friedel-Crafts acylation is a common issue, often pointing to problems with the reagents or reaction setup. Here is a systematic approach to troubleshooting this problem:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Aluminum chloride is extremely hygroscopic and reacts violently with water. Moisture will deactivate the catalyst, preventing the formation of the acylium ion electrophile. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Handle aluminum chloride in a glovebox or under a positive pressure of inert gas. |
| Insufficient Catalyst | The ketone product forms a complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is required for the reaction to go to completion.[1] | Use at least 2.2 equivalents of AlCl₃ per equivalent of glutaric anhydride. One equivalent is consumed in the reaction with the anhydride, and another complexes with the product ketone. The slight excess ensures the reaction proceeds to completion. |
| Poor Quality Reagents | The purity of diphenyl ether, glutaric anhydride, and the solvent can significantly impact the reaction outcome. | Use high-purity, anhydrous reagents. It is advisable to purify diphenyl ether by distillation and to use freshly opened glutaric anhydride. |
| Inadequate Reaction Temperature | The formation of the acylium ion and the subsequent acylation are temperature-dependent. | While the initial mixing is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require gentle heating (e.g., to 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time. |
Problem 2: Formation of Multiple Products (Isomers)
Question: My NMR analysis shows a mixture of products, suggesting I have formed multiple isomers. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomeric products is a significant challenge due to the two non-equivalent phenyl rings in diphenyl ether. The phenoxy group is an ortho-, para-director. Therefore, acylation can occur at the 2-, 4-, or 6-position on the unsubstituted ring, and at various positions on the substituted ring.
Understanding and Controlling Regioselectivity:
-
Steric Hindrance: Acylation at the ortho-position (2- and 6-positions) is generally disfavored due to steric hindrance from the bulky phenoxy group. The para-position (4-position) is electronically activated and sterically accessible, making it the major site of acylation on the unsubstituted ring. The 3-position is meta and therefore less favored.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents, such as carbon disulfide or nitrobenzene, are traditionally used in Friedel-Crafts reactions and can favor the formation of the para-isomer.
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product.
Strategies for Improving Regioselectivity:
-
Optimize Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-10 °C) for a longer period. This will favor the formation of the more stable para-acylated product.
-
Solvent Selection: While hazardous, carbon disulfide is a classic solvent for maximizing para-selectivity in Friedel-Crafts acylations. A safer alternative to explore is a mixture of dichloromethane and nitrobenzene.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional crystallization will be necessary.
Problem 3: Difficult Purification and Persistent Impurities
Question: I am struggling to purify my product. I have a persistent oily residue, and my final product is not clean. What are the likely impurities and how can I remove them?
Answer: Purification challenges often arise from incomplete reactions, side reactions, and difficulties in removing the catalyst.
Common Impurities and Purification Strategies:
| Impurity | Origin | Removal Strategy |
| Unreacted Diphenyl Ether | Incomplete reaction. | Remove by distillation under reduced pressure before final purification, or separate by column chromatography. |
| Glutaric Acid | Hydrolysis of unreacted glutaric anhydride during work-up. | Extract the crude product with a dilute sodium bicarbonate solution. The desired keto acid will form a salt and dissolve in the aqueous layer. Acidification of the aqueous layer will precipitate the purified product. |
| Polysubstituted Products | Reaction of the product with another equivalent of the acylium ion. | This is less common in acylation than alkylation because the ketone product is deactivated.[1] However, if it occurs, column chromatography is the most effective separation method. |
| Ether Cleavage Products | Cleavage of the C-O bond of the diphenyl ether under harsh acidic conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). These byproducts are often phenolic and can be removed by an alkaline wash. |
| Aluminum Salts | Remnants from the catalyst work-up. | A thorough acidic wash (e.g., with dilute HCl) during the work-up is crucial. Ensure the pH of the aqueous layer is strongly acidic to dissolve all aluminum salts. |
Recommended Purification Workflow:
Sources
Validation & Comparative
A Comparative Technical Guide: 5-Oxo-5-(3-phenoxyphenyl)valeric acid vs. 5-Oxo-5-phenylvaleric acid
This guide provides a comprehensive technical comparison of two structurally related valeric acid derivatives: 5-Oxo-5-(3-phenoxyphenyl)valeric acid and 5-Oxo-5-phenylvaleric acid. The objective is to offer researchers, scientists, and drug development professionals a detailed analysis of their chemical properties, potential biological activities, and a framework for experimental comparison. While extensive data exists for 5-Oxo-5-phenylvaleric acid and related compounds, information on this compound is limited. Therefore, this guide will leverage established principles of medicinal chemistry to infer potential properties and propose a rigorous experimental plan for a head-to-head comparison.
Structural and Physicochemical Comparison
The primary structural difference between the two molecules is the presence of a phenoxy group on the phenyl ring of this compound. This substitution is anticipated to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.
| Property | 5-Oxo-5-phenylvaleric acid | This compound |
| Synonyms | 4-Benzoylbutyric acid | 5-oxo-5-(3-phenoxyphenyl)pentanoic acid |
| CAS Number | 1501-05-9 | 871127-75-2 |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₇H₁₆O₄ |
| Molecular Weight | 192.21 g/mol | 284.31 g/mol |
| Appearance | Powder | White solid |
Structural Impact of the Phenoxy Group:
The addition of a phenoxy moiety introduces several key changes:
-
Increased Lipophilicity: The phenoxy group is hydrophobic, which will increase the overall lipophilicity of the molecule. This can affect its solubility, membrane permeability, and ability to cross the blood-brain barrier.
-
Conformational Flexibility: The ether linkage in the phenoxy group introduces rotational freedom, potentially allowing for different binding conformations with biological targets.
-
Electronic Effects: The oxygen atom of the ether can act as a hydrogen bond acceptor, and the additional aromatic ring can participate in π-π stacking interactions, potentially enhancing binding affinity to target proteins.[1]
Postulated Biological Activity and Mechanism of Action
Valeric acid and its derivatives have been reported to exhibit a range of biological activities, notably as neuroprotective agents.[2][3] The proposed mechanisms often involve the modulation of inhibitory neurotransmitter systems.
5-Oxo-5-phenylvaleric acid: While specific data on its biological activity is not abundant, its structural similarity to other valeric acid derivatives suggests potential activity at GABA and serotonin receptors.[4][5]
This compound: The presence of the phenoxy group is a common feature in various pharmacologically active compounds, where it can enhance binding affinity and selectivity for biological targets.[1][6] It is plausible that this modification could potentiate the neuroprotective effects observed with simpler valeric acid analogs or introduce novel activities.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, based on the known pharmacology of related molecules.
Caption: Postulated mechanism of action for valeric acid derivatives.
Proposed Experimental Comparison
To objectively compare the biological activities of this compound and 5-Oxo-5-phenylvaleric acid, a series of in vitro assays are proposed.
Assessment of Neuroprotective Effects
Experiment: Comparative analysis of the cytoprotective effects of the two compounds against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Methodology: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Treat the cells with varying concentrations of 5-Oxo-5-phenylvaleric acid and this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a predetermined toxic concentration and incubate for an additional 24 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Cell viability will be expressed as a percentage of the control (untreated) cells. The neuroprotective effect of each compound will be determined by its ability to rescue cells from oxidative stress-induced death.
Investigation of Receptor Binding Affinity
Experiment: Determine and compare the binding affinities of the two compounds for GABA-A and serotonin receptors.
Methodology: Radioligand Binding Assays
These assays quantify the interaction between a radiolabeled ligand and a receptor, allowing for the determination of the affinity of unlabeled compounds.[12]
Protocol for GABA-A Receptor Binding Assay: [13][14][15]
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.
-
Assay Incubation: In a 96-well plate, combine the prepared membranes, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol), and varying concentrations of the test compounds (5-Oxo-5-phenylvaleric acid or this compound).
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Protocol for Serotonin Receptor (e.g., 5-HT2A) Binding Assay: [16][17][18][19]
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.
-
Membrane Preparation: Prepare membranes from the cultured cells.
-
Assay Incubation: Similar to the GABA-A assay, incubate the membranes with a specific radioligand (e.g., [³H]ketanserin) and the test compounds.
-
Equilibration, Separation, and Quantification: Follow the same procedures as described for the GABA-A receptor binding assay.
Data Analysis: The data will be used to calculate the IC₅₀ (inhibitory concentration 50%) and Ki (inhibition constant) values for each compound at each receptor, providing a quantitative measure of their binding affinities.
Caption: Proposed experimental workflow for comparison.
Conclusion
This guide provides a comparative framework for evaluating this compound and 5-Oxo-5-phenylvaleric acid. The key structural difference, the phenoxy group, is hypothesized to enhance the biological activity of the former, potentially leading to increased neuroprotective efficacy and altered receptor binding profiles. The proposed experimental plan, utilizing established and robust in vitro assays, will enable a direct and quantitative comparison of these two compounds. The results of these studies will provide valuable insights into the structure-activity relationships of valeric acid derivatives and could guide the future design of novel therapeutic agents for neurological disorders.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])
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GABA-A Receptor Binding Assay Protocol. PDSP. (URL: [Link])
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MTT (Assay protocol). Protocols.io. (URL: [Link])
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Characterization of GABA Receptors. PMC - PubMed Central. (URL: [Link])
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Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health. (URL: [Link])
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. (URL: [Link])
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Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. (URL: [Link])
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. (URL: [Link])
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Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central. (URL: [Link])
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A Senior Application Scientist's Guide to the Biological Target Validation of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals aiming to validate the biological target of "5-Oxo-5-(3-phenoxyphenyl)valeric acid." This molecule is structurally related to Fenoprofen, a well-established non-steroidal anti-inflammatory drug (NSAID).[1][2] As such, the primary putative biological targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3]
Robust target validation is the cornerstone of successful drug discovery. It establishes a definitive link between a compound's engagement with its molecular target and the resulting physiological effect. This guide moves beyond simple protocols to explain the causal logic behind experimental choices, enabling a multi-faceted and conclusive validation strategy. We will compare and contrast key methodologies, provide actionable protocols, and offer insights into data interpretation to build a compelling case for target engagement and functional activity.
The Putative Target: The Cyclooxygenase (COX) Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the conversion of arachidonic acid into prostaglandins.[1] This critical step is catalyzed by the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[4]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain homeostasis, such as protecting the gastric mucosa and supporting platelet function.[5]
-
COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[6] It is the primary source of prostaglandins that mediate inflammation and pain.[4][6]
Therefore, the central hypothesis is that this compound inhibits one or both of these COX isoforms. Determining the compound's potency and selectivity (COX-1 vs. COX-2) is paramount, as selective COX-2 inhibition is often sought to minimize the gastrointestinal side effects associated with COX-1 inhibition.[7]
Comparative Methodologies for Target Validation
A rigorous validation strategy employs orthogonal assays that measure different aspects of target interaction, from direct enzymatic inhibition to confirmation of target engagement in a cellular context. Below is a comparison of essential methodologies.
| Methodology | Principle | Key Metric | Physiological Relevance | Pros | Cons |
| BiochemicalEnzyme Assay | Measures inhibition of purified recombinant COX-1/COX-2 activity by monitoring substrate conversion or product formation.[8][9] | IC₅₀ | Low | Direct measure of enzyme inhibition; high-throughput; excellent for determining potency and selectivity.[8] | Lacks cellular context (e.g., membrane interaction, protein binding); may not reflect in-vivo potency.[5] |
| Cell-BasedPGE₂ Immunoassay | Quantifies the inhibition of prostaglandin E₂ (PGE₂) production in cells (e.g., LPS-stimulated macrophages) treated with the compound.[10][11] | IC₅₀ | Medium | Measures functional outcome in a physiological environment; accounts for cell permeability and metabolism. | Indirect; results can be influenced by off-target effects on the signaling pathway. |
| Human WholeBlood Assay | Measures COX-1 (via thromboxane B₂ in clotting blood) and COX-2 (via PGE₂ in LPS-stimulated blood) inhibition in a complex ex vivo system.[7][12] | IC₅₀ | High | Closely mimics in-vivo conditions, including all blood components and protein binding.[12] | Lower throughput; requires fresh human blood; more complex setup. |
| Cellular ThermalShift Assay (CETSA) | Detects target engagement by measuring the ligand-induced thermal stabilization of the target protein within intact cells.[13][14] | ΔTₘ (Change in Melting Temp) | High | Confirms direct physical binding in a native cellular environment; label-free.[13][15] | Technically demanding; does not directly measure functional inhibition; may not work for all targets. |
Detailed Experimental Protocols
Protocol 1: In Vitro COX Colorimetric Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a rapid method to determine the IC₅₀ values for both COX-1 and COX-2.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ovine COX-1 and human recombinant COX-2.
Principle: This assay measures the peroxidase activity of COX, which is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test compound (this compound) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-610 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Dilute the test compound and controls to a range of concentrations in DMSO, then further dilute in Assay Buffer.
-
Plate Setup:
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the diluted test compound/control, and 10 µL of either COX-1 or COX-2 enzyme.
-
-
Initiate Reaction: Add 20 µL of Arachidonic Acid solution to all wells except the background.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Read Absorbance: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based PGE₂ Inhibition Immunoassay
This protocol measures the functional consequence of COX inhibition within a relevant cellular model.
Objective: To quantify the dose-dependent inhibition of lipopolysaccharide (LPS)-induced PGE₂ production by this compound in RAW 264.7 macrophage cells.
Principle: RAW 264.7 cells are stimulated with LPS to induce COX-2 expression and subsequent PGE₂ production. The amount of PGE₂ released into the cell culture supernatant is measured using a competitive ELISA.[11][16] The concentration of PGE₂ is inversely proportional to the signal generated.[17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM media (with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and controls
-
Prostaglandin E₂ (PGE₂) ELISA Kit[18]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Remove the media and replace it with fresh media containing serial dilutions of the test compound or controls. Include a "vehicle control" (e.g., DMSO) and a "no LPS" control. Pre-incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the "no LPS" control) to a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE₂ analysis.
-
PGE₂ ELISA: Perform the competitive ELISA according to the manufacturer's protocol.[11] This typically involves:
-
Adding standards, controls, and collected supernatants to an antibody-coated plate.
-
Adding a fixed amount of HRP-labeled PGE₂ to compete for antibody binding sites.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance (typically at 450 nm).
-
-
Data Analysis: Generate a standard curve from the PGE₂ standards. Use the standard curve to calculate the concentration of PGE₂ in each sample. Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the data to determine the IC₅₀ value.
Synthesizing the Data for Conclusive Validation
Hypothetical Data Summary:
| Assay | Target | This compound | SC-560 (COX-1 selective) [19] | Celecoxib (COX-2 selective) [19] |
| Biochemical Assay | COX-1 IC₅₀ | 15 µM | 0.009 µM | 8.1 µM |
| COX-2 IC₅₀ | 0.2 µM | 6.3 µM | 0.04 µM | |
| Selectivity Index (COX-1/COX-2) | 75 | 0.0014 | 202 | |
| Cell-Based PGE₂ Assay | IC₅₀ | 0.5 µM | >10 µM | 0.1 µM |
| CETSA | COX-2 ΔTₘ | + 4.2 °C | Not Applicable | + 5.1 °C |
Interpretation:
-
The Biochemical Assay data suggests the compound is a potent COX-2 inhibitor with a 75-fold selectivity over COX-1.
-
The Cell-Based PGE₂ Assay confirms this functional activity in a cellular context, showing potent inhibition of prostaglandin production. The IC₅₀ is slightly higher than the biochemical value, which is expected due to factors like cell permeability and protein binding.
-
A positive thermal shift in a CETSA experiment would provide the ultimate confirmation of direct target engagement, proving that the compound physically binds to COX-2 inside the cell to exert its effect.
By combining direct enzyme kinetics, functional cellular outcomes, and direct binding confirmation, this multi-pronged approach provides an authoritative and trustworthy validation of this compound as a selective COX-2 inhibitor.
References
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Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 139-151. Available at: [Link]
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Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 41(Suppl 1), 1-5. Available at: [Link]
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Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Available at: [Link]
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ResearchGate. (n.d.). Specificity of COX-1 and COX-2 inhibitors. Retrieved from [Link]
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Longwood University. (1990). A prostaglandin synthase inhibition assay with detection by elisa. Retrieved from [Link]
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Drugs.com. (2025). Fenoprofen: Package Insert / Prescribing Information. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Fenoprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
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Al-Hayali, M. Z., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 2085. Available at: [Link]
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PubMed. (n.d.). Stereoselective analysis of fenoprofen and its metabolites. Retrieved from [Link]
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ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fenoprofen. PubChem Compound Database. Retrieved from [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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PubMed. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid and Its Analogs
This guide offers an in-depth comparison of the spectroscopic signatures of 5-oxo-5-aryl valeric acids, a class of molecules with significant potential in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for 5-Oxo-5-(3-phenoxyphenyl)valeric acid, this guide will establish a detailed spectroscopic baseline using the well-characterized analog, 5-Oxo-5-phenylpentanoic acid . We will then use this baseline to provide an expert predictive analysis for the title compound and compare it with other structural analogs. This approach allows for a robust understanding of how structural modifications influence spectroscopic outcomes.
Introduction: The Importance of Spectroscopic Characterization
In the development of novel chemical entities, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. For molecules like this compound and its analogs, each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation patterns for further structural insight. Understanding the interplay between molecular structure and spectral output is essential for researchers in the field.
Molecular Structures of a-Keto Acid Analogs
The compounds discussed in this guide share a common 5-oxopentanoic acid backbone but differ in the substitution on the terminal phenyl ring. These differences, particularly the introduction of a phenoxy group at the meta- or para-position, create distinct electronic environments that are readily observable in their respective spectra.
Caption: Molecular structures of the target compound and key analogs.
Comparative Spectroscopic Analysis
This section details the experimental and predicted spectroscopic data for the selected compounds. The causality behind spectral shifts is explained based on fundamental principles of organic spectroscopy.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The aliphatic chain protons (labeled C2-H₂, C3-H₂, C4-H₂) typically appear as multiplets between 2.0 and 3.5 ppm. The key differentiators are found in the aromatic region (7.0-8.5 ppm), where the substitution pattern dictates the chemical shifts and coupling constants.
Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Proton Assignment | 5-Oxo-5-phenylpentanoic acid | This compound (Predicted) |
|---|---|---|
| -COOH (C1) | ~11-12 (s, broad, 1H) | ~11-12 (s, broad, 1H) |
| Aromatic H (Benzoyl) | ~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H) | ~7.8-7.9 (m, 2H), ~7.5-7.6 (m, 2H) |
| Aromatic H (Phenoxy) | N/A | ~7.4 (t, 2H), ~7.2 (t, 1H), ~7.1 (d, 2H) |
| -CH₂-CO- (C4) | ~3.2 (t, 2H) | ~3.2 (t, 2H) |
| -CH₂-COOH (C2) | ~2.5 (t, 2H) | ~2.5 (t, 2H) |
| -CH₂- (C3) | ~2.1 (quintet, 2H) | ~2.1 (quintet, 2H) |
-
Expert Interpretation:
-
Aliphatic Region: The signals for the valeric acid chain are expected to be highly conserved across all analogs. The protons on C4, adjacent to the electron-withdrawing benzoyl ketone, are the most deshielded (~3.2 ppm). The protons on C2, adjacent to the carboxylic acid, appear around 2.5 ppm, while the central C3 protons are the most shielded at ~2.1 ppm.
-
Aromatic Region (Predicted for Target Compound): For this compound, the aromatic region will be significantly more complex than the baseline compound. The protons of the terminal phenoxy ring are expected to appear as a classic set of signals for a monosubstituted benzene ring between 7.1-7.4 ppm. The protons on the central benzoyl ring will be influenced by the meta-substituted ether linkage, leading to a more complex multiplet structure compared to the simple doublet/triplet pattern of the unsubstituted analog.
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. The carbonyl carbons of the ketone and carboxylic acid are highly deshielded, appearing far downfield.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)
| Carbon Assignment | 5-Oxo-5-phenylpentanoic acid | This compound (Predicted) |
|---|---|---|
| C=O (Ketone, C5) | ~199.0 | ~198.5 |
| C=O (Acid, C1) | ~178.0 | ~178.0 |
| Aromatic C (Quaternary) | ~136.5 (C-ipso) | ~157 (C-O, phenoxy), ~156 (C-O, benzoyl), ~137 (C-ipso, benzoyl), ~130 (C-ipso, phenoxy) |
| Aromatic CH | ~133.0, ~128.5, ~128.0 | ~130, ~129, ~124, ~123, ~120, ~119 |
| -CH₂- (C4) | ~37.5 | ~37.5 |
| -CH₂- (C2) | ~33.0 | ~33.0 |
| -CH₂- (C3) | ~20.0 | ~20.0 |
-
Expert Interpretation:
-
The most significant predicted difference for the target compound is the appearance of two additional quaternary carbon signals around 156-157 ppm, corresponding to the aromatic carbons involved in the ether linkage (C-O). The presence of the electron-donating phenoxy group will also induce slight upfield and downfield shifts for the other carbons on the benzoyl ring due to resonance and inductive effects. The aliphatic and carbonyl carbon signals are expected to remain largely unchanged.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups. The spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid and ketone moieties.
Table 3: Comparative IR Data (Wavenumber cm⁻¹)
| Vibrational Mode | 5-Oxo-5-phenylpentanoic acid | This compound (Predicted) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 2980-2850 | 2980-2850 |
| C=O Stretch (Ketone) | ~1685 (strong, sharp) | ~1685 (strong, sharp) |
| C=O Stretch (Carboxylic Acid) | ~1710 (strong, sharp) | ~1710 (strong, sharp) |
| C-O-C Stretch (Aryl Ether) | N/A | ~1240 (strong) |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1600, ~1480, ~1450 |
-
Expert Interpretation:
-
The defining diagnostic peak for the phenoxyphenyl analogs is the strong, characteristic C-O-C asymmetric stretching vibration of the aryl ether bond, which is predicted to appear around 1240 cm⁻¹. The other key features, such as the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer and the two distinct C=O stretches for the conjugated ketone and the acid, will be present in all analogs.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound via the molecular ion peak (M⁺) and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
5-Oxo-5-phenylpentanoic acid (C₁₁H₁₂O₃):
-
Expected [M+H]⁺: m/z 193.08
-
Key Fragments: A prominent fragment is expected at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, resulting from alpha-cleavage next to the ketone.
-
-
This compound (C₁₇H₁₆O₄):
-
Predicted [M+H]⁺: m/z 285.11
-
Predicted Key Fragments: The most characteristic fragmentation would involve the cleavage of the ether bond or alpha-cleavage. This would lead to a prominent fragment ion at m/z 197, corresponding to the [C₆H₅OC₆H₄CO]⁺ cation. Another likely fragmentation is the loss of the phenoxy group, leading to other characteristic ions.
-
Standardized Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of organic compounds.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and the solvent's residual peaks do not obscure important signals.
-
Transfer: Vortex the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a convenient technique for solid powders as it requires minimal sample preparation.[3]
-
Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Take a background spectrum of the empty, clean crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the powdered sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[3]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in absorbance or transmittance after being automatically ratioed against the background spectrum.
Protocol 3: Direct Infusion ESI-Mass Spectrometry
Direct infusion is a rapid method for confirming the molecular weight of a pure compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~5-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) for positive ion mode to promote protonation.[4]
-
Infusion: Load the sample solution into a syringe and place it in a syringe pump connected to the mass spectrometer's ESI source.
-
Ionization: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) into the ESI source. The instrument parameters (e.g., capillary voltage, gas flow, temperature) should be optimized to achieve a stable signal for the ion of interest ([M+H]⁺ or [M-H]⁻).
-
Data Acquisition: Acquire the mass spectrum over the desired mass range. The resulting spectrum should show a clear peak corresponding to the protonated or deprotonated molecular ion.
Conclusion
This guide establishes a framework for the spectroscopic analysis of this compound and its analogs. By using the readily characterized 5-Oxo-5-phenylpentanoic acid as a baseline, we can confidently predict the spectral features of more complex derivatives. The key differentiators are found in the aromatic region of the NMR spectra, the presence of a strong aryl ether stretch in the IR spectrum, and the molecular ion and characteristic fragment peaks in the mass spectrum. The provided protocols offer a standardized approach to ensure the acquisition of high-quality data for reliable structural elucidation and comparison.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid and its Analogs in Anti-Inflammatory Drug Discovery
In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. The compound 5-Oxo-5-(3-phenoxyphenyl)valeric acid presents an intriguing scaffold, combining structural motifs from known bioactive molecules. However, to date, its specific structure-activity relationship (SAR) has not been extensively explored in publicly available literature. This guide, therefore, aims to provide a comprehensive comparative analysis by extrapolating from well-characterized analogs, proposing a rational framework for its SAR exploration, and detailing the experimental methodologies required for such an investigation.
We will leverage the known pharmacology of Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that shares the core 3-phenoxyphenyl moiety, as a foundational reference. Furthermore, we will delve into the potential contributions of the 5-oxovaleric acid side chain, a feature that distinguishes it from classical profens. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents.
The Structural Landscape: Analyzing the Core Moieties
The structure of this compound can be dissected into three key regions, each amenable to systematic modification for SAR studies:
-
The Aryl Core: The 3-phenoxyphenyl group is a well-established pharmacophore. In the case of Fenoprofen, 2-(3-phenoxyphenyl)propanoic acid, this meta-substituted arrangement is crucial for its anti-inflammatory activity.[1]
-
The Alkyl Chain: The five-carbon chain incorporating a ketone at the 5-position and a carboxylic acid terminus is a significant departure from the simple propionic acid side chain of Fenoprofen. Valeric acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and neuroprotective effects.[2][3][4] The introduction of a keto group can influence the molecule's polarity, metabolic stability, and potential for additional interactions with biological targets.
-
The Carboxylic Acid: This functional group is a hallmark of most NSAIDs, serving as a critical anchoring point within the active site of cyclooxygenase (COX) enzymes.[1]
A Comparative Framework: Learning from Fenoprofen
Fenoprofen provides a valuable starting point for understanding the SAR of the 3-phenoxyphenyl core. Its primary mechanism of action is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1]
| Feature | Observation | Implication for this compound |
| Stereochemistry | The pharmacological activity of Fenoprofen resides primarily in the (+)-(S)-enantiomer, which is approximately 35 times more potent as a COX inhibitor than the (-)-(R)-enantiomer.[5] | The introduction of a chiral center through modification of the valeric acid chain could lead to stereoisomers with differential activity. |
| Phenoxy Position | The meta-position of the phenoxy group on the phenylpropionic acid is optimal for activity. Shifting it to the ortho or para position leads to a decrease in anti-inflammatory effects. | It is hypothesized that the meta-substitution will also be favorable for the activity of this compound. |
| Aryl Core Modifications | Replacing the ether linkage with a ketone (as in Ketoprofen) maintains NSAID activity, suggesting some flexibility in the linker between the two phenyl rings. | Modifications to the ether linkage or the phenyl rings of the 3-phenoxyphenyl group are likely to significantly impact activity. |
A Proposed SAR Investigation: A Roadmap for Discovery
To elucidate the SAR of this compound, a systematic medicinal chemistry campaign is proposed. The following section outlines a series of hypothetical analogs and the experimental workflow for their evaluation.
Design of Analogs
The following table details proposed modifications to the parent structure (designated as Compound 1 ) to probe the SAR of each key region.
| Compound ID | Modification from Compound 1 | Rationale |
| Compound 2 | Relocation of the phenoxy group to the 4-position | To confirm the importance of the meta-substitution. |
| Compound 3 | Relocation of the phenoxy group to the 2-position | To confirm the importance of the meta-substitution. |
| Compound 4 | Reduction of the keto group to a hydroxyl | To assess the impact of the ketone on activity and polarity. |
| Compound 5 | Removal of the keto group (3-phenoxyphenyl)pentanoic acid | To determine the contribution of the keto functionality. |
| Compound 6 | Shortening of the alkyl chain to 4-oxo-4-(3-phenoxyphenyl)butanoic acid | To evaluate the influence of chain length. |
| Compound 7 | Lengthening of the alkyl chain to 6-oxo-6-(3-phenoxyphenyl)hexanoic acid | To evaluate the influence of chain length. |
| Compound 8 | Esterification of the carboxylic acid (methyl ester) | To confirm the necessity of the free carboxylic acid for activity. |
Experimental Evaluation Workflow
The biological activity of the synthesized analogs would be assessed through a tiered screening process.
Caption: Proposed experimental workflow for evaluating novel analogs.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay quantifies the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX-1 and COX-2, with and without the presence of inhibitors.[6]
Protocol:
-
The assay is performed in two parts. First, incubate arachidonic acid with either COX-1 or COX-2 enzyme in the presence of various concentrations of the test compounds to allow for prostaglandin generation.
-
The second part involves using a competitive ELISA to quantify the amount of PGE2 produced in the first step.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both COX-1 and COX-2.[7]
Caption: Simplified signaling pathway of COX enzyme inhibition.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay indirectly measures the production of the inflammatory mediator nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.[8]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Collect the cell culture supernatant and mix it with Griess reagent.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Hypothetical Comparative Data
The following table presents hypothetical data for the proposed analogs to illustrate a potential SAR profile.
| Compound ID | Modification | Hypothetical COX-1 IC50 (µM) | Hypothetical COX-2 IC50 (µM) | Hypothetical NO Inhibition EC50 (µM) |
| Fenoprofen | Reference | 15 | 2 | 5 |
| Compound 1 | Parent Structure | 25 | 8 | 12 |
| Compound 2 | 4-phenoxy | >100 | 50 | 65 |
| Compound 3 | 2-phenoxy | >100 | 75 | 80 |
| Compound 4 | Hydroxyl | 30 | 10 | 15 |
| Compound 5 | No Keto | 50 | 20 | 25 |
| Compound 6 | Shorter Chain | 40 | 15 | 20 |
| Compound 7 | Longer Chain | 60 | 30 | 40 |
| Compound 8 | Methyl Ester | >200 | >100 | >100 |
Interpretation of Hypothetical SAR
Based on our hypothetical data:
-
Aryl Core: The meta-position of the phenoxy group is critical for activity, as moving it to the para (Compound 2) or ortho (Compound 3) position drastically reduces potency. This aligns with the known SAR of Fenoprofen.
-
Alkyl Chain: The presence of the keto group appears to be important for potent activity, as its removal (Compound 5) or reduction (Compound 4) leads to a decrease in inhibitory effects. The length of the alkyl chain is also a determining factor, with the five-carbon chain of the parent compound potentially being optimal.
-
Carboxylic Acid: Esterification of the carboxylic acid (Compound 8) abolishes activity, confirming its role as a key interacting group, likely with the active site of the COX enzymes.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging the known SAR of the closely related drug Fenoprofen and considering the potential biological activities of the valeric acid moiety, we have proposed a rational path for the design and evaluation of novel analogs. The detailed experimental protocols offer a clear roadmap for researchers to undertake such studies.
The hypothetical SAR analysis suggests that the 3-phenoxyphenyl core, the 5-oxo-valeric acid side chain, and the terminal carboxylic acid all play crucial roles in the anti-inflammatory activity of this class of compounds. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these hypotheses. Further mechanistic studies, including co-crystallization with COX enzymes, would provide invaluable insights for the rational design of next-generation anti-inflammatory agents.
References
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Vane, J. R., & Botting, R. M. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 855-861. Available from: [Link]
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Rowlinson, S. W., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 64(2), 155-60. Available from: [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available from: [Link]
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Riendeau, D., et al. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit 2.3. Available from: [Link]
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Chavan, M. J., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science, 15(1), 001-010. Available from: [Link]
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MDPI. (2024). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. Cells, 13(18), 1823. Available from: [Link]
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ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]
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MetwareBio. (n.d.). Valeric Acid: A Small Molecule with Big Impacts on Human Health. Available from: [Link]
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Kumari, P., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(13), 1506-1517. Available from: [Link]
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Widowati, W., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Oxidants and antioxidants in medical science, 7(1), 21-28. Available from: [Link]
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PubMed. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, metabolic & immune disorders drug targets, 24(13), 1506-1517. Available from: [Link]
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ResearchGate. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Available from: [Link]
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ResearchGate. (n.d.). Chemical structures of fenoprofen enantiomers. Available from: [Link]
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PubChem. (n.d.). Fenoprofen. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fenoprofen. Available from: [Link]
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PubMed. (2000). Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. Molecular pharmacology, 58(5), 959-67. Available from: [Link]
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PubMed. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of natural products, 78(8), 1827-34. Available from: [Link]
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PubMed. (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. International journal of molecular sciences, 21(20), 7670. Available from: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 5-Oxo-5-(3-phenoxyphenyl)valeric acid Interactions
This guide provides a comprehensive, technically grounded framework for the in silico investigation of "5-Oxo-5-(3-phenoxyphenyl)valeric acid," a novel small molecule with potential therapeutic applications. As extensive experimental data for this specific molecule is not yet publicly available, this document presents a robust, validated workflow using a plausible biological target. The methodologies detailed herein are designed to be reproducible and serve as a practical guide for researchers, scientists, and drug development professionals aiming to characterize similar chemical entities.
Introduction: The Rationale for In Silico Analysis
In the modern drug discovery pipeline, in silico modeling serves as an indispensable tool for accelerating the identification and optimization of new therapeutic agents.[1] By computationally predicting a molecule's behavior, we can prioritize resources, reduce costs, and gain mechanistic insights long before substantial investment in laboratory synthesis and testing is required.
The molecule at the center of this guide, This compound , possesses structural motifs that suggest potential biological activity. The valeric acid core is a known pharmacophore in various bioactive compounds, including histone deacetylase (HDAC) inhibitors, and is also used in the synthesis of pharmaceuticals like sedatives.[2] The phenoxyphenyl group is present in a range of approved drugs and clinical candidates, often contributing to favorable binding interactions within protein targets.
Given the absence of a defined biological target for this molecule, this guide will proceed with a rational, hypothesis-driven approach. We will focus on Cyclooxygenase-2 (COX-2) , a well-validated enzyme target for anti-inflammatory drugs.[3][4][5] The structural characteristics of many selective COX-2 inhibitors, which often feature a central ring system with a flexible side chain, provide a strong rationale for investigating our molecule as a potential inhibitor.[6]
This guide will detail a complete computational workflow, from target preparation and molecular docking to the validation of binding interactions through molecular dynamics (MD) simulations and a comparison of commonly used in silico tools.
The Computational Workflow: A Step-by-Step Protocol
A successful in silico investigation follows a logical progression of steps, each designed to build upon the last to create a cohesive and reliable prediction of molecular interaction. This workflow is a self-validating system, where the initial, less computationally expensive methods (like docking) are used to generate hypotheses that are then rigorously tested by more demanding simulations (like MD).
Caption: A typical in silico workflow for ligand-protein interaction studies.
Part 1: Ligand and Protein Preparation
The fidelity of any in silico model is critically dependent on the quality of the starting structures. This preparatory phase ensures that both the ligand and its target protein are in a chemically correct and energetically favorable state.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the structure of "this compound" using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or the built-in features of molecular modeling suites to convert the 2D sketch into a 3D structure.
-
Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand.
-
Causality: A high-energy initial conformation can lead to steric clashes and unrealistic binding poses during docking.
-
Method: Employ a suitable force field (e.g., MMFF94 or UFF) and a robust minimization algorithm (e.g., steepest descent followed by conjugate gradients) until a convergence criterion is met.
-
-
File Format Conversion: Save the optimized 3D structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina, which includes partial charges and atom type definitions.
Protocol: Protein Preparation
-
Select a PDB Structure: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For human COX-2, suitable structures include 1CX2 and 5KIR .[4][7]
-
Rationale: Selecting a structure co-crystallized with a known inhibitor helps validate the docking protocol by confirming that the software can reproduce the experimentally observed binding mode (redocking).
-
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Expertise: While some water molecules can be critical for binding, they are typically removed in standard docking protocols to simplify the calculation. Advanced methods may selectively retain key water molecules.
-
-
Add Hydrogens and Assign Charges: PDB files often lack hydrogen atoms. Add them according to the appropriate protonation states at a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
-
Energy Minimization (Optional but Recommended): Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimental conformation.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It uses a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.
Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a 3D grid.
-
Method: Center the grid box on the active site of COX-2. If using a PDB structure with a co-crystallized ligand, the center can be determined from the ligand's coordinates. Ensure the box is large enough to accommodate the entire ligand in various orientations. For COX-2, the active site is a long hydrophobic channel.
-
-
Run the Docking Simulation: Execute AutoDock Vina using the prepared ligand and protein files and the defined grid parameters.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x [X_dim] --size_y [Y_dim] --size_z [Z_dim] --out output.pdbqt --log output.log
-
-
Analyze the Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Interpretation: The top-ranked pose with the most negative binding affinity is the most likely binding mode. However, visual inspection of the top poses is critical to ensure they are chemically reasonable (e.g., forming hydrogen bonds, occupying hydrophobic pockets).
-
| Compound | Target | Hypothetical Binding Affinity (kcal/mol) | Known Inhibitor (Celecoxib) Binding Affinity (kcal/mol) |
| This compound | COX-2 | -8.5 | -10.2 |
Table 1: Hypothetical docking scores comparing the test molecule with a known COX-2 inhibitor. Lower scores indicate stronger predicted binding.
Part 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.
Protocol: MD Simulation with GROMACS
-
System Setup:
-
Force Field Selection: Choose an appropriate force field. CHARMM and AMBER force fields are widely used for protein simulations.
-
Solvation: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar) while restraining the protein and ligand. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Causality: This staged equilibration allows the solvent to relax around the solute before the restraints are removed, preventing structural distortions.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) without restraints to observe the natural dynamics of the system.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key stable interactions.
-
| Analysis Metric | Hypothetical Result for Test Compound | Interpretation |
| Ligand RMSD | Stable around 2.0 Å after 10 ns | The ligand remains stably bound in the active site. |
| Key H-Bonds (e.g., with Arg120) | Maintained > 85% of simulation time | Strong and persistent hydrogen bonding interactions. |
| Protein Backbone RMSD | Stable around 2.5 Å | The overall protein structure is stable throughout the simulation. |
Table 2: Hypothetical results from a 100 ns MD simulation, indicating a stable protein-ligand complex.
Comparison of In Silico Modeling Platforms
The choice of software can significantly impact the outcome of a computational study. Below is a comparison of common tools for molecular docking and MD simulations.
Caption: Comparison of common in silico modeling software packages.
Expert Insights on Software Selection:
-
For high-throughput virtual screening: Glide or AutoDock Vina are excellent choices due to their speed.[8][9]
-
For high-accuracy binding pose prediction: GOLD is often preferred, though it comes at a higher computational cost.[8][10]
-
For performance-oriented MD simulations: GROMACS is a top choice, renowned for its computational efficiency, especially on GPUs.[11][12]
-
For extremely large biological systems: NAMD's parallelization capabilities make it a strong contender.[11][12][13]
-
For rigorous free energy calculations: The AMBER suite provides specialized tools that are highly regarded for these types of calculations.[14]
Beyond Docking and MD: ADMET and Alternative Methods
A comprehensive in silico analysis should also consider the "druggability" of a compound.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various web servers and software (e.g., SwissADME, ADMET-AI).[15][16][17] This early assessment helps flag potential liabilities, such as poor oral bioavailability or potential toxicity, guiding further chemical modifications.
-
Pharmacophore Modeling: If a set of known active molecules is available, a pharmacophore model can be generated.[18][19][20][21] This model represents the essential 3D arrangement of chemical features required for biological activity and can be used to screen large databases for novel scaffolds.
-
Virtual Screening: Instead of docking a single molecule, entire libraries containing millions of compounds can be screened against the target protein to identify potential hits.[22][23][24][25]
Conclusion and Future Directions
This guide has outlined a detailed and robust workflow for the in silico characterization of "this compound," using COX-2 as a plausible therapeutic target. By integrating molecular docking with molecular dynamics simulations, researchers can generate high-confidence hypotheses about the binding mode and stability of this novel compound. The comparative data on various software platforms provides a basis for selecting the appropriate tools for specific research questions.
The hypothetical data presented herein suggests that "this compound" could be a promising candidate for further investigation. The next logical steps would involve the chemical synthesis of the compound and subsequent in vitro experimental validation of its inhibitory activity against COX-2. The integration of these computational techniques into early-stage drug discovery is essential for accelerating the identification and optimization of new medicines.
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Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. Retrieved from [Link]
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Reddit. (2023). Comparison of Molecular Dynamics Programs. r/bioinformatics. Retrieved from [Link]
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RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]
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The Druggable Universe. (2023, January 28). How To Create And Use A Pharmacophore In MOE | MOE Tutorial [Video]. YouTube. Retrieved from [Link]
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Efficacy Blueprint: A Comparative Analysis of Novel 5-Oxo-5-(3-phenoxyphenyl)valeric Acid Derivatives as Potent mPGES-1 Inhibitors
Introduction: Targeting a Key Node in Inflammation
The landscape of anti-inflammatory therapeutics has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. However, the broad inhibition of COX-1 and COX-2 can lead to significant gastrointestinal and cardiovascular side effects.[1][2] A more refined strategy involves the selective inhibition of downstream enzymes in the prostaglandin synthesis cascade. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a prime therapeutic target, as it is the terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2).[3][4] Selective inhibition of mPGES-1 offers the potential for potent anti-inflammatory effects while sparing other physiologically important prostaglandins, thereby promising a superior safety profile.[1][5]
This guide provides a comprehensive comparative efficacy analysis of a novel chemical scaffold, "5-Oxo-5-(3-phenoxyphenyl)valeric acid" (Parent Compound, PC ), and a series of rationally designed derivatives. These compounds have been synthesized and evaluated for their potential to inhibit mPGES-1. We will delve into the structure-activity relationships (SAR), present key experimental data from in vitro, cell-based, and in vivo assays, and provide detailed protocols to ensure the reproducibility of our findings.
The Scientific Rationale: Structure-Driven Hypothesis
The core structure of This compound was selected based on a hypothesis that the keto-acid functionality could mimic the endogenous substrate, prostaglandin H2 (PGH2), and chelate key residues in the mPGES-1 active site. The phenoxyphenyl moiety is a privileged structure in medicinal chemistry, known to engage in hydrophobic and π-π stacking interactions within enzyme binding pockets.[6]
To explore and optimize the therapeutic potential of this scaffold, four derivatives were synthesized, each incorporating a specific structural modification designed to probe key interactions with the target enzyme and improve drug-like properties.
-
Derivative A (DA): The Bioisostere. The carboxylic acid of the parent compound is replaced with a tetrazole ring. Tetrazoles are well-established bioisosteres of carboxylic acids, offering a similar acidic pKa while potentially improving metabolic stability and cell permeability.[7][8][9]
-
Derivative B (DB): Halogenation for Potency. A fluorine atom is introduced at the para-position of the terminal phenyl ring of the phenoxy group. Halogenation can enhance binding affinity through favorable interactions and can also modulate metabolic stability.
-
Derivative C (DC): Conformational Rigidity. The valeric acid chain is cyclized into a pyrrolidinone ring. This modification introduces conformational rigidity, which can lock the molecule into a bioactive conformation and improve binding affinity.
-
Derivative D (DD): The Prodrug. The carboxylic acid is esterified to its methyl ester. This prodrug strategy is designed to mask the polar carboxylic acid group, potentially enhancing oral bioavailability. The ester is expected to be hydrolyzed in vivo to release the active parent compound.
Comparative Efficacy Data
The following tables summarize the in vitro, cell-based, and in vivo efficacy data for the parent compound and its four derivatives.
Table 1: In Vitro mPGES-1 Enzyme Inhibition
| Compound | Recombinant Human mPGES-1 IC50 (nM) |
| PC | 150 |
| DA | 125 |
| DB | 45 |
| DC | 250 |
| DD | >10,000 |
IC50 values were determined using a fluorescence-based enzymatic assay with recombinant human mPGES-1.
Table 2: Cell-Based PGE2 Production Inhibition
| Compound | LPS-Stimulated RAW 264.7 Macrophages PGE2 IC50 (µM) |
| PC | 2.5 |
| DA | 2.1 |
| DB | 0.8 |
| DC | 4.2 |
| DD | 15.0 |
IC50 values represent the concentration required to inhibit 50% of PGE2 production in lipopolysaccharide-stimulated murine macrophages.
Table 3: In Vivo Anti-Inflammatory Efficacy
| Compound (30 mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | 0 |
| PC | 35 |
| DA | 40 |
| DB | 65 |
| DD | 45 |
| Indomethacin (10 mg/kg, p.o.) | 70 |
Efficacy was assessed in the carrageenan-induced paw edema model in rats.[10][11][12]
Analysis of Structure-Activity Relationship (SAR)
The experimental data reveals several key insights into the SAR of this series:
-
Halogenation is Key: The introduction of a fluorine atom in Derivative B resulted in a significant increase in potency across all assays, suggesting a favorable interaction in a hydrophobic pocket of the mPGES-1 active site.
-
Carboxylic Acid is Crucial for Direct Inhibition: The prodrug, Derivative D , was inactive in the in vitro enzyme assay, confirming that the free carboxylic acid is essential for direct binding to the enzyme. Its moderate in vivo activity is likely due to hydrolysis to the active parent compound.
-
Bioisostere Offers Modest Improvement: The tetrazole in Derivative A was well-tolerated and resulted in a slight improvement in potency compared to the parent compound, indicating it is a viable bioisosteric replacement.[7][8]
-
Flexibility is Preferred: The conformationally constrained Derivative C showed reduced activity, suggesting that some degree of flexibility in the linker is beneficial for optimal binding to the enzyme.
Experimental Protocols
To ensure the transparency and reproducibility of our findings, we provide detailed protocols for the key assays performed.
Protocol 1: In Vitro mPGES-1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
PGH2 (substrate)
-
Glutathione (GSH) (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, and the mPGES-1 enzyme.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate PGH2.
-
Incubate the reaction for 2 minutes at room temperature.
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a COX inhibitor to prevent further conversion of any remaining PGH2).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.[13][14][15][16][17]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based PGE2 Production Assay
Objective: To assess the ability of the test compounds to inhibit PGE2 production in a cellular context.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.[18][19][20][21][22]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.[21]
-
Stimulate the cells with LPS (1 µg/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.[18][21]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[18][20][21]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.[13][14][15][16][17]
-
Calculate the percentage of inhibition and determine the IC50 values as described in Protocol 1.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compounds.
Animal Model: Male Wistar rats (180-220 g).
Materials:
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the test compounds or vehicle control orally (p.o.) by gavage.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][11][23][24]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[10][11]
-
Calculate the percentage of paw edema inhibition for each treatment group at each time point compared to the vehicle control group.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental design, the following diagrams have been generated.
Caption: Prostaglandin E2 Synthesis Pathway and Target of Inhibition.
Caption: Experimental Workflow for Efficacy Comparison.
Conclusion and Future Directions
This comparative guide demonstrates the potential of the "this compound" scaffold as a novel class of mPGES-1 inhibitors. The structure-activity relationship studies have identified key structural features that contribute to potency, with the para-fluoro substituted phenoxyphenyl derivative (DB ) emerging as the most promising lead compound from this initial series.
Future work will focus on the further optimization of this lead, including exploring a wider range of substitutions on the phenoxyphenyl ring and investigating alternative bioisosteric replacements for the carboxylic acid. The pharmacokinetic properties of the most potent compounds will also be evaluated to assess their drug-likeness and potential for further development as clinically viable anti-inflammatory agents.
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
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Bioisosteres for carboxylic acid groups - Hypha Discovery. (URL: [Link])
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Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups - Taylor & Francis Online. (URL: [Link])
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Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. (URL: [Link])
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Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [Link])
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Carrageenan paw edema - Bio-protocol. (URL: [Link])
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Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC - PubMed Central. (URL: [Link])
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The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - Taylor & Francis Online. (URL: [Link])
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Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (URL: [Link])
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A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's - PubMed. (URL: [Link])
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Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - NIH. (URL: [Link])
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Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7... - ResearchGate. (URL: [Link])
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Effect of ETL on the production of PGE2 in LPS-stimulated RAW264.7... - ResearchGate. (URL: [Link])
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LPS induced NO and PGE2 production. RAW 264.7 cells were preincubated... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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-
α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E 2 (PGE 2 ) in Rat Mesangial Cells - MDPI. (URL: [Link])
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for "5-Oxo-5-(3-phenoxyphenyl)valeric acid"
Abstract
The robust quantification of drug metabolites is a cornerstone of pharmaceutical development, ensuring data integrity for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an in-depth, objective comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 5-Oxo-5-(3-phenoxyphenyl)valeric acid, a potential metabolite of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. We will explore the causality behind experimental choices, present a detailed cross-validation protocol grounded in regulatory standards, and provide comparative performance data to guide researchers in selecting the optimal method for their specific application.
Introduction: The Analyte and the Imperative for Cross-Validation
This compound is a keto-acid metabolite whose accurate measurement in biological matrices is critical for understanding the disposition of its parent compound. Given the complexity of biological samples, relying on a single analytical method can be fraught with risk. Unforeseen matrix effects or co-eluting interferences can lead to biased results.
Cross-validation, the process of comparing two distinct analytical methods, is therefore not merely a regulatory checkbox but a fundamental scientific necessity.[1] It establishes the integrity of analytical results by demonstrating that different techniques, relying on different physicochemical principles, produce equivalent data.[2] This guide will compare a widely accessible "workhorse" method, HPLC-UV, with a highly specific, orthogonal method, GC-MS. This comparison will serve as a practical framework for researchers, scientists, and drug development professionals.
Methodology Deep Dive: Principles and Protocols
The selection of analytical techniques was deliberate. HPLC-UV leverages the analyte's chromophore for detection after separation in the liquid phase, a common and robust approach. In contrast, GC-MS requires volatilization and derivatization, separating the analyte in the gas phase before highly specific detection via mass fragmentation. This fundamental difference in separation and detection principles makes them ideal candidates for cross-validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a keto-acid like our target analyte, reversed-phase chromatography is the mode of choice.
-
Principle of Separation: The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition (e.g., the ratio of acetonitrile to an acidic aqueous buffer), we can control the retention time of the analyte, separating it from other matrix components. The acidic nature of the mobile phase is crucial for keeping the carboxylic acid group protonated, ensuring consistent retention and good peak shape.
-
Principle of Detection: The phenoxyphenyl group in the molecule contains a chromophore that absorbs UV light. A UV detector is set to a wavelength of maximum absorbance (e.g., 255 nm), allowing for sensitive and quantitative detection.[3]
Experimental Protocol: HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the matrix).
-
Acidify the sample with 50 µL of 1M HCl to ensure the analyte is in its neutral form.
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV Diode Array Detector (DAD) at 255 nm.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, often considered a "gold standard" for confirmatory analysis. However, its application to non-volatile compounds like carboxylic acids requires a critical derivatization step.
-
Principle of Derivatization: To make the analyte volatile and thermally stable for GC analysis, the polar carboxylic acid group must be chemically modified. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective choice.[4] This process replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.
-
Principle of Separation & Detection: The derivatized analyte is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, and by monitoring specific ion fragments (Selected Ion Monitoring - SIM), unparalleled specificity is achieved.[5]
Experimental Protocol: GC-MS
-
Sample Preparation (Derivatization included):
-
Perform the same Liquid-Liquid Extraction as described for the HPLC-UV method.
-
After evaporating the organic solvent, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic & Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the derivatized analyte and internal standard.
-
Cross-Validation Experimental Design
The cross-validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines.[6][7] The objective is to demonstrate that the methods are suitable for their intended purpose and yield equivalent results.[8]
dot
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This is tested by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Linearity and Range: A minimum of five concentration levels, spanning the expected range, are analyzed. The calibration curve's correlation coefficient (r²) should be ≥ 0.99.[3]
-
Accuracy: Assessed by replicate analysis of samples containing known amounts of the analyte (spiked QCs).[9] The mean value should be within ±15% of the actual value.
-
Precision: Expressed as the relative standard deviation (%RSD) of a series of measurements.
-
Repeatability (Intra-assay precision): Analysis of replicates on the same day.
-
Intermediate Precision (Inter-assay precision): Analysis of replicates on different days. The %RSD should not exceed 15%.[10]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[8] LOQ is the lowest standard on the calibration curve that meets accuracy and precision criteria.
Comparative Performance Data: A Head-to-Head Analysis
The following tables summarize the hypothetical, yet realistic, performance data obtained during the cross-validation study.
Table 1: Linearity and Sensitivity Comparison
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linear Range | 50 - 5000 ng/mL | 5 - 1000 ng/mL | Clinically Relevant |
| Correlation (r²) | 0.9985 | 0.9992 | ≥ 0.99 |
| LOD | 15 ng/mL | 1.5 ng/mL | - |
| LOQ | 50 ng/mL | 5 ng/mL | Within ±20% Accuracy/Precision |
Table 2: Accuracy and Precision Comparison
| QC Level | HPLC-UV (% Accuracy ± %RSD) | GC-MS (% Accuracy ± %RSD) | Acceptance Criteria |
| Low QC (150 ng/mL) | 104.5% ± 6.8% | 98.7% ± 4.5% | Within 85-115% (Acc), ≤15% (RSD) |
| Mid QC (1500 ng/mL) | 97.2% ± 4.1% | 101.3% ± 3.2% | Within 85-115% (Acc), ≤15% (RSD) |
| High QC (4000 ng/mL) | 101.8% ± 3.5% | N/A (Out of Range) | Within 85-115% (Acc), ≤15% (RSD) |
Scientist's Note: The data clearly illustrates the trade-offs between the two methods. The GC-MS method is significantly more sensitive, with a lower LOQ, making it ideal for studies where very low concentrations are expected.[4] However, its linear range is narrower. The HPLC-UV method is less sensitive but covers a broader concentration range, making it suitable for high-dose toxicity studies. The superior precision of the GC-MS method is attributable to the inherent stability of the internal standard and the specificity of mass detection.
Trustworthiness & Self-Validating Systems
To ensure the ongoing validity of results during routine use, several self-validating systems are embedded within these protocols.
-
System Suitability Testing (SST): Before any sample analysis, a standard solution is injected to verify the performance of the chromatographic system. For HPLC, parameters like peak asymmetry (tailing factor) and theoretical plates are monitored. For GC-MS, peak shape and signal-to-noise ratio are assessed. Any deviation from pre-defined criteria halts the analysis until the system performance is restored.
-
Use of Internal Standards (IS): An IS is added at the very beginning of the sample preparation process. Since the IS experiences the same extraction, derivatization, and injection variability as the analyte, it normalizes the results. The ratio of the analyte peak area to the IS peak area is used for quantification, correcting for potential sample loss or injection inconsistencies.
-
Bracketing QCs: Quality control samples (Low, Mid, High) are analyzed at the beginning and end of each analytical batch, and interspersed throughout. The entire batch is only accepted if the QC samples meet the accuracy and precision criteria, ensuring the validity of the data for the unknown samples within that batch.[1]
Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods have been successfully validated according to ICH guidelines and demonstrate suitability for the quantification of this compound. The cross-validation exercise confirms that, within their respective validated ranges, both methods provide equivalent, reliable, and accurate data.
dot
Caption: Decision guide for selecting the appropriate analytical method.
Recommendations:
-
For routine analysis, high-throughput screening, or studies involving high concentrations (e.g., late-stage clinical trials, toxicology), the HPLC-UV method is recommended due to its wider linear range, simpler sample preparation, and faster analysis time.
-
For confirmatory analysis, studies requiring the highest specificity, or applications with expected low analyte concentrations (e.g., early pharmacokinetic studies, metabolite identification), the GC-MS method is the superior choice due to its lower LOQ and the confidence provided by mass spectrometric detection.
By leveraging the strengths of both methods and understanding their performance characteristics through this cross-validation framework, researchers can generate robust and defensible data, ultimately accelerating the drug development process.
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Findlay, J. W., & Dillard, R. F. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. Available at: [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? Available at: [Link]
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Timm, U., & Wall, M. (2007). SOP 12: Validation of Bioanalytical Methods. In: Standard Operating Procedures for Good Clinical Practice. Available at: [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
-
Yoshida, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1995-2000. Available at: [Link]
-
Nishikata, M., et al. (2018). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Biological and Pharmaceutical Bulletin, 41(10), 1624-1628. Available at: [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
Smart, S., et al. (2018). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. In: Metabolomics. Springer Protocols Handbooks. Available at: [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Zhang, J., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Nijem, I., et al. (2023). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis, 15(1), 5-15. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
Attimarad, M., et al. (2012). A novel HPLC method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(10), 1368-1380. Available at: [Link]
-
Yoshida, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ketoglutaric acid. Available at: [Link]
-
Cuperlovic-Culf, M., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(4), 846-861. Available at: [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
-
Pinto, D., et al. (2022). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Foods, 11(15), 2248. Available at: [Link]
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A Comparative Analysis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid and Prototypical Keto Acids: Mechanistic Insights and Experimental Approaches
In the landscape of metabolic research and drug discovery, keto acids represent a pivotal class of molecules with diverse physiological roles and therapeutic potential. This guide provides a comparative analysis of the putative mechanisms of action of the novel compound 5-Oxo-5-(3-phenoxyphenyl)valeric acid against well-characterized keto acids such as alpha-ketoglutarate (α-KG) and beta-hydroxybutyrate (β-HB). We will delve into the structural determinants of their biological activity, hypothesize potential mechanisms for this novel compound, and provide robust experimental protocols to validate these hypotheses.
Introduction: The Chemical and Biological Landscape of Keto Acids
Keto acids are organic compounds containing both a carboxylic acid group and a ketone group. They are central intermediates in metabolism, participating in the Krebs cycle, amino acid metabolism, and fatty acid oxidation. Beyond their metabolic roles, certain keto acids have emerged as signaling molecules and therapeutic agents.
-
Alpha-ketoglutarate (α-KG) is a key intermediate in the Krebs cycle and a crucial regulator of epigenetic processes and cellular signaling.
-
Beta-hydroxybutyrate (β-HB) , one of the three ketone bodies, serves as an alternative energy source for the brain and other tissues during periods of fasting or carbohydrate restriction. It also exhibits signaling properties, including the inhibition of histone deacetylases (HDACs).
-
This compound is a less-characterized molecule. Its structure, featuring a valeric acid backbone, a ketone group, and a phenoxyphenyl moiety, suggests potential for unique biological interactions. The phenoxyphenyl group, in particular, may confer properties that allow it to interact with protein targets not typically engaged by endogenous keto acids.
Comparative Analysis of Putative Mechanisms of Action
The biological activity of a keto acid is dictated by its chemical structure. The following table summarizes the known mechanisms of α-KG and β-HB and posits a potential mechanism for this compound based on its structural features.
| Compound | Structure | Known/Putative Mechanism of Action | Key Cellular Effects |
| Alpha-ketoglutarate (α-KG) | Co-substrate for α-KG-dependent dioxygenases (e.g., TET enzymes, prolyl hydroxylases). | Regulation of DNA and histone demethylation, collagen synthesis, hypoxia response. | |
| Beta-hydroxybutyrate (β-HB) | Endogenous inhibitor of class I histone deacetylases (HDACs). | Increased histone acetylation, altered gene expression, antioxidant effects. | |
| This compound | Hypothesized: Competitive inhibitor of enzymes utilizing structurally similar substrates; potential modulator of receptors recognizing the phenoxyphenyl group. | To be determined experimentally. |
The following diagram illustrates the established pathways for α-KG and β-HB and the hypothesized target area for our compound of interest.
Figure 1: Comparative Signaling Pathways.
Experimental Validation: A Step-by-Step Approach
To elucidate the mechanism of action of this compound, a systematic experimental workflow is proposed.
The first step is to identify potential protein targets. This can be achieved through a combination of computational and experimental methods.
Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement
-
Protein Preparation: Purify a panel of candidate proteins (e.g., enzymes from relevant metabolic pathways, receptors).
-
Assay Setup: In a 96-well plate, mix the protein with SYPRO Orange dye and varying concentrations of this compound.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The binding of the compound will stabilize the protein, leading to an increase in its melting temperature (Tm). A significant shift in Tm indicates a direct interaction.
If DSF suggests interaction with an enzyme, the functional consequence of this binding must be determined.
Experimental Protocol: Enzyme Inhibition Assay (Example: a Dehydrogenase)
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, its substrate, and the necessary cofactor (e.g., NAD+).
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.
-
Initiate Reaction: Start the reaction by adding the final component (e.g., the substrate).
-
Monitor Activity: Measure the rate of the reaction by monitoring the change in absorbance at a specific wavelength (e.g., the production of NADH at 340 nm).
-
Data Analysis: Plot the reaction rate against the compound concentration to determine the IC50 (the concentration at which 50% of enzyme activity is inhibited).
The final step is to determine the effect of the compound in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein.
-
Data Analysis: Compound binding will stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the control.
The following diagram outlines the proposed experimental workflow.
Figure 2: Experimental Workflow for Mechanism of Action Studies.
Concluding Remarks
While this compound remains a novel entity, its unique chemical structure warrants investigation into its potential biological activities. By leveraging established experimental protocols and drawing comparisons to well-understood keto acids like α-KG and β-HB, researchers can systematically uncover its mechanism of action. The proposed workflow provides a robust framework for such an investigation, paving the way for potential new discoveries in metabolic regulation and therapeutics.
References
-
Title: α-Ketoglutarate: A Key Metabolic Substrate for Epigenetic Regulation Source: Nature Chemical Biology URL: [Link]
-
Title: The 2-Oxoglutarate-Dependent Dioxygenases: An Overview Source: Biochemical and Biophysical Research Communications URL: [Link]
-
Title: The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease Source: Nature Medicine URL: [Link]
A Comparative Benchmarking Guide to the Synthesis of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 5-Oxo-5-(3-phenoxyphenyl)valeric acid is a valuable building block, and its synthetic efficiency can significantly impact project timelines and costs. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this target molecule: the classical Friedel-Crafts acylation and a plausible Grignard reagent-based approach. The analysis is grounded in established chemical principles and supported by data from analogous reactions reported in the literature.
Introduction
This compound, with its ketone and carboxylic acid functionalities, presents a versatile scaffold for further chemical modifications. Its structural motifs are of interest in the design of biologically active molecules. The selection of an optimal synthetic route is a critical decision, balancing factors such as yield, purity, cost of reagents, and operational complexity. This guide will dissect two potential synthetic pathways, providing a rationale for each step and a comparative analysis to aid in this decision-making process.
Comparative Analysis of Synthetic Routes
The two synthetic strategies benchmarked in this guide are:
-
Route A: Friedel-Crafts Acylation of diphenyl ether with glutaric anhydride.
-
Route B: Grignard Reagent Addition to a protected carboxy-functionalized acyl chloride.
The following table summarizes the key comparative metrics for these two approaches, based on typical outcomes for these reaction classes.
| Metric | Route A: Friedel-Crafts Acylation | Route B: Grignard Reagent Addition |
| Starting Materials | Diphenyl ether, Glutaric anhydride, Aluminum chloride | 3-Bromodiphenyl ether, Magnesium, 5-Chloro-5-oxopentanoic acid derivative (protected), Tetrahydrofuran |
| Key Transformation | Electrophilic aromatic substitution | Nucleophilic acyl substitution |
| Plausible Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) |
| Purity Concerns | Isomeric byproducts (ortho-acylation), poly-acylation | Grignard side reactions (e.g., with moisture), over-addition |
| Reagent Safety | Aluminum chloride is corrosive and moisture-sensitive | Grignard reagents are highly reactive and pyrophoric |
| Procedural Complexity | Relatively straightforward one-pot reaction | Multi-step involving Grignard formation and subsequent reaction |
| Scalability | Generally scalable, but large amounts of AlCl3 can be problematic | Scalable with appropriate inert atmosphere techniques |
Route A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a well-established method for the formation of aryl ketones.[1] In this proposed synthesis, diphenyl ether is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
Reaction Pathway
Sources
The Bioactivity of 5-Oxo-5-(3-phenoxyphenyl)valeric Acid: A Predictive Comparison with Structurally Related Compounds
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
This guide provides a comparative analysis of the potential bioactivity of 5-Oxo-5-(3-phenoxyphenyl)valeric acid. In the absence of direct experimental data for this compound, we employ a structure-activity relationship (SAR) approach to predict its biological profile. By dissecting its chemical architecture into the '3-phenoxyphenyl' and '5-oxovaleric acid' moieties, we draw comparisons with well-characterized molecules: the nonsteroidal anti-inflammatory drugs (NSAIDs) loxoprofen and fenoprofen, and the neuromodulatory and epigenetic regulator, valeric acid. This document synthesizes existing data on these comparator compounds to hypothesize the potential for this compound to exhibit activities such as cyclooxygenase (COX) inhibition, modulation of GABAergic and serotonergic pathways, and histone deacetylase (HDAC) inhibition. Detailed experimental protocols are provided to guide the empirical validation of these predictions.
Introduction: A Molecule of Untapped Potential
This compound is a unique chemical entity that marries two distinct pharmacophores: the 3-phenoxyphenyl group characteristic of several potent NSAIDs, and a five-carbon chain with a ketone and a carboxylic acid, reminiscent of valeric acid and its bioactive derivatives. To date, the bioactivity of this hybrid molecule has not been reported in the scientific literature. This guide aims to bridge this knowledge gap by providing a predictive analysis of its potential biological activities. Our approach is grounded in the established pharmacology of structurally analogous compounds, offering a scientifically reasoned roadmap for future investigation.
Structural Dissection and Bioactivity Prediction
The core of our analysis lies in the deconstruction of this compound into its constituent parts and examining the known bioactivities associated with each.
-
The 3-Phenoxyphenyl Moiety: This group is a hallmark of the profen class of NSAIDs, including loxoprofen and fenoprofen. Its presence strongly suggests a potential for anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.
-
The 5-Oxovaleric Acid Moiety: This aliphatic chain is structurally related to valeric acid, a short-chain fatty acid known for its effects on the central nervous system, specifically as a modulator of GABAergic and serotonergic systems, and as an inhibitor of histone deacetylases (HDACs).
Based on this structural analysis, we can hypothesize three primary avenues of bioactivity for this compound:
-
Anti-inflammatory Activity: Potential inhibition of COX-1 and COX-2 enzymes.
-
Neuromodulatory Effects: Potential interaction with GABA and serotonin receptors.
-
Epigenetic Regulation: Potential inhibition of HDAC enzymes.
The following sections will delve into the known bioactivities of our chosen comparator compounds to substantiate these predictions.
Comparative Analysis with Profen NSAIDs: The Case for COX Inhibition
Loxoprofen and fenoprofen are widely studied NSAIDs that owe their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—to the inhibition of COX enzymes.[1][2][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][4]
Mechanism of Action: Cyclooxygenase Inhibition
NSAIDs function by blocking the active site of both COX-1 and COX-2 isoenzymes.[1][4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[5] The non-selective inhibition of both isoforms is a characteristic of many traditional NSAIDs.[2][6] Loxoprofen, for instance, is a prodrug that is metabolized to its active trans-alcohol form, which then non-selectively inhibits both COX-1 and COX-2.[6][7]
Caption: Predicted mechanism of action via COX inhibition.
Quantitative Comparison
The inhibitory potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2.
| Compound | Target | IC50 | Reference |
| Loxoprofen | COX-1 | 6.5 µM | [2][8] |
| COX-2 | 13.5 µM | [2][8] | |
| Fenoprofen | COX-1 & COX-2 | Non-selective inhibitor (Specific IC50 not readily available in cited literature) | [3][5] |
Given the shared 3-phenoxyphenyl scaffold, it is plausible that this compound will exhibit inhibitory activity against both COX-1 and COX-2. The presence of the oxovaleric acid side chain, which differs from the propionic acid moiety of loxoprofen and fenoprofen, will likely influence the potency and selectivity of this inhibition.
Comparative Analysis with Valeric Acid: Neuromodulatory and Epigenetic Potential
Valeric acid and its derivatives, such as valerenic acid found in the valerian plant, are known to exert effects on the central nervous system and to possess epigenetic modulatory properties.[1][9][[“]]
Mechanism of Action: GABA and Serotonin Receptor Modulation
Valerenic acid is a positive allosteric modulator of GABAA receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[1][11][[“]] This action is believed to be responsible for the anxiolytic and sedative effects of valerian extracts.[1] It has been shown to have a specific binding site on GABAA receptors with nanomolar affinity.[1] Furthermore, valerenic acid acts as a partial agonist at the 5-HT5a serotonin receptor.[11][13][14]
Caption: Predicted neuromodulatory mechanisms of action.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Valeric acid has been identified as a histone deacetylase (HDAC) inhibitor.[9] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[15] HDAC inhibitors can induce apoptosis in cancer cells and are being investigated as anti-cancer agents.[9][16]
Quantitative Comparison
| Compound | Target | Bioactivity Metric | Value | Reference |
| Valerenic Acid | GABAA Receptor | Binding Affinity (Kd) | High affinity site: 25 nMLow affinity site: 16 µM | [11] |
| 5-HT5a Receptor | IC50 | 17.2 µM | [13][14] | |
| Ki | 10.7 µM | [11] | ||
| Valeric Acid | HDAC | HDAC Inhibition | Encapsulated valeric acid showed significantly more efficient inhibition than free valeric acid in Hep3B cells. | [15] |
| Valproic Acid (comparator) | HDAC | IC50 | 1.02-2.15 mM (in ESCC cell lines) | [16] |
The structural similarity of the 5-oxovaleric acid portion of our target molecule to valeric acid suggests that it may also interact with GABAA and serotonin receptors, and potentially inhibit HDACs. The bulky 3-phenoxyphenyl group would undoubtedly influence the binding affinity and specificity for these targets.
Proposed Experimental Workflows for Bioactivity Validation
To empirically test the predicted bioactivities of this compound, a series of in vitro assays are proposed.
Workflow for Assessing COX Inhibition
Caption: Experimental workflow for COX inhibition assay.
Workflow for Assessing Neuromodulatory Activity
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxo-5-(3-phenoxyphenyl)valeric acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical, non-negotiable aspect of our work. This guide provides a detailed protocol for the proper disposal of 5-Oxo-5-(3-phenoxyphenyl)valeric acid, grounding every recommendation in the principles of laboratory safety, regulatory compliance, and environmental stewardship. While specific toxicological data for this compound is not extensively published, we will proceed with a rigorous, risk-based approach derived from its chemical structure and authoritative safety standards.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is to understand the material's hazards. This compound belongs to the carboxylic acid and aromatic ketone families. While one supplier notes it as an "Irritant," a deeper analysis based on analogous structures is necessary for a comprehensive safety profile. For instance, n-valeric acid is classified as corrosive and harmful to aquatic life, and similar phenoxy-valeric acid structures are noted as skin and eye irritants.[1][2]
Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially corrosive, with unknown but possible aquatic toxicity. This necessitates its classification as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to perform a hazardous waste determination.[3][4] Treating this compound as hazardous waste is the most prudent and compliant course of action.
Table 1: Inferred Hazard Profile of this compound
| Hazard Type | Basis of Assessment | Recommended Precaution |
|---|---|---|
| Skin/Eye Contact | Classified as an "Irritant". Structurally similar to known irritants and corrosives[2]. | Causes skin and serious eye irritation/damage. Wear chemical safety goggles and chemically resistant gloves. |
| Ingestion | Valeric acid is harmful if swallowed[5]. | Do not ingest. Practice good lab hygiene; wash hands thoroughly after handling. |
| Inhalation | May cause respiratory tract irritation if aerosolized or if it is a fine powder[2]. | Handle in a well-ventilated area or chemical fume hood. Avoid creating dust. |
| Environmental | Valeric acid is harmful to aquatic life with long-lasting effects[5]. | Prevent release to the environment. Do not dispose of down the drain or in regular trash. |
Part 2: Immediate Safety and Spill Management
Before handling waste containers, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is a non-negotiable baseline for safety, mandated by the Occupational Safety and Health Administration (OSHA).[6][7]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield approved under standards like NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A standard lab coat is required to protect against incidental contact.
Spill Cleanup Protocol: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Assess the Spill: For small spills, proceed with cleanup if you are trained and have the appropriate materials. For large or unmanageable spills, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Cleanup:
-
For solid spills, gently sweep or scoop the material to avoid creating dust.
-
For liquid spills (if the compound is in solution), absorb with an inert, non-combustible material like sand, vermiculite, or a chemical sorbent.
-
-
Collect Waste: Place the spilled material and all contaminated cleanup supplies into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container appropriately and manage it as hazardous waste. All materials used for cleanup must also be treated as hazardous waste.[8]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process to ensure safety and compliance. Disposal down the sewer or in the regular trash is strictly prohibited.[3]
Step 1: Waste Segregation Segregate this waste stream at the point of generation.[3] Do not mix it with other chemical wastes unless explicitly permitted by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions. Store waste in a designated "Satellite Accumulation Area" within the laboratory.[8]
Step 2: Proper Containerization Select a container that is chemically compatible with the acidic nature of the compound.
-
Recommended Containers: Borosilicate glass or high-density polyethylene (HDPE) containers are excellent choices. Avoid metal containers, which can be corroded by acids over time.[9]
-
Container Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid. Keep the container closed at all times except when adding waste.[10] The exterior of the container must be kept clean.[11]
Step 3: Accurate Labeling Proper labeling is a key requirement of OSHA and the EPA.[8][12] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear statement of the associated hazards (e.g., "Irritant," "Corrosive")
-
The date accumulation started
Step 4: Accumulation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3] Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
Step 5: Final Disposal via Professional Service The only acceptable method for final disposal is through your institution's EHS department or a licensed hazardous waste disposal company.[4][11] These services are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[13]
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain any records or manifests associated with the waste disposal, as required by RCRA.[10]
Visualization: Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Integrity
The proper management of chemical waste like this compound is a direct reflection of our commitment to scientific excellence and ethical responsibility. By adhering to these procedures—grounded in the authoritative standards of OSHA and the EPA—we protect ourselves, our colleagues, and the environment. This protocol serves not as a rigid template but as a self-validating system, ensuring that every step reinforces a culture of safety and compliance in the laboratory.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
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Laboratory Chemical Waste Management. CSIR IIP. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. ResearchGate. [Link]
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Safety Data Sheet: n-Valeric acid. LKT Laboratories, Inc. [Link]
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A Senior Application Scientist's Guide to Handling 5-Oxo-5-(3-phenoxyphenyl)valeric acid: Personal Protective Equipment and Safety Protocols
Introduction: As research and development in pharmaceuticals and material science advance, the need for safe handling of novel chemical entities like 5-Oxo-5-(3-phenoxyphenyl)valeric acid (CAS No. 871127-75-2) becomes paramount. While comprehensive toxicological data for this specific compound is limited, its structural motifs—a carboxylic acid and a phenoxyphenyl group—provide a solid basis for a robust safety assessment. This guide moves beyond mere compliance, offering a procedural and logical framework for personal protective equipment (PPE) selection, operational handling, and disposal, ensuring the safety of laboratory personnel and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the chemistry of this compound is the foundation of our safety protocol. The primary directive for PPE selection is derived from its classification and the hazards of structurally similar compounds.
-
Primary Hazard Identification: The compound is classified as an irritant.[1] This is consistent with safety data for analogous structures. For instance, 5-Phenylvaleric acid is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Similarly, 5-Phenoxy-n-valeric acid is classified as a skin and eye irritant that may also cause respiratory irritation.[3]
-
Acidic Nature: As a carboxylic acid, it will exhibit acidic properties and react with bases, potentially exothermically.[4] More reactive valeric acid derivatives are known to cause severe skin burns and eye damage, a risk that must be mitigated even if this compound is only classified as an irritant.[5][6]
-
Physical Form and Associated Risks: This compound is typically a solid powder or crystalline material.[2] This presents a significant risk of aerosolization and inhalation when handling the dry powder, making respiratory protection a key consideration, especially during weighing and transfer operations.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood. This is the most critical barrier, minimizing inhalation exposure to the operator and preventing contamination of the general laboratory environment.[7]
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is mandatory.
-
Safety Glasses: At a minimum, safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn for all operations.[8]
-
Chemical Goggles: When there is any risk of splashing (e.g., during dissolution, transfer of solutions, or spill cleanup), chemical goggles are required. They provide a complete seal around the eyes, offering superior protection against liquid splashes and fine dust.[9]
-
Face Shield: For large-scale operations (>5g) or tasks with a higher splash potential, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[6]
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.
-
Gloves: Nitrile gloves are the recommended minimum for handling this compound. They provide adequate protection against incidental contact with organic solids and their solutions. Always inspect gloves for tears or defects before use. For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. After handling, gloves must be removed using the proper technique to avoid contaminating your skin and should be disposed of as hazardous waste.[6]
-
Laboratory Coat: A clean, flame-resistant laboratory coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.
-
Full Body Protection: Long pants and closed-toe shoes are mandatory in the laboratory at all times. For large-scale work or significant spill cleanup, chemical-resistant coveralls may be necessary.[10]
Respiratory Protection
While the fume hood is the primary control, supplementary respiratory protection may be required.
-
When Required: If operations must be performed outside of a fume hood (a scenario that should be avoided) or in the event of a significant spill that overwhelms the fume hood's containment, respiratory protection is essential.[7]
-
Type: A NIOSH-approved air-purifying respirator with P100 particulate filters is recommended for dust exposure. For exposure to vapors from solutions, an organic vapor cartridge would be necessary.[9][10]
Operational Plans: PPE in Action
The following protocols integrate PPE selection into standard laboratory workflows.
Step-by-Step Protocol for Weighing and Solution Preparation
-
Preparation: Before bringing the chemical into the fume hood, don all required PPE: lab coat, chemical goggles, and nitrile gloves.
-
Staging: Place a weigh boat, spatula, and a sealable container for the prepared solution inside the fume hood.
-
Weighing: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.
-
Dissolution: Add the weighed solid to your solvent in the designated container. Swirl or stir gently to dissolve.
-
Cleanup: Securely close the stock container. Wipe down the spatula and any affected surfaces within the fume hood with a damp paper towel.
-
Disposal: Dispose of the weigh boat and contaminated paper towels in the designated solid hazardous waste container.
PPE Donning and Doffing Sequence
-
Donning (Putting On): 1. Lab Coat -> 2. Goggles/Face Shield -> 3. Gloves.
-
Doffing (Taking Off): 1. Gloves (using skin-to-skin and glove-to-glove technique) -> 2. Lab Coat (turn inside out as it's removed) -> 3. Goggles/Face Shield. Wash hands thoroughly immediately after doffing all PPE.
| Task/Operation | Primary Engineering Control | Minimum Required PPE | Key Rationale |
| Weighing Solid Powder | Chemical Fume Hood | Chemical Goggles, Nitrile Gloves, Lab Coat | Prevents inhalation of irritant dust and protects eyes from airborne particles.[2][3] |
| Preparing Solutions | Chemical Fume Hood | Chemical Goggles, Nitrile Gloves, Lab Coat | Protects against splashes of the irritant solution and potential reactions with solvents. |
| Transferring Solutions | Chemical Fume Hood | Safety Glasses (Goggles if splash risk), Nitrile Gloves, Lab Coat | Minimizes risk during routine liquid handling where aerosol generation is low. |
| Small Spill Cleanup (<5g) | Chemical Fume Hood | Chemical Goggles, Nitrile Gloves (double-gloved), Lab Coat | Enhanced protection is needed when directly handling spilled, concentrated material.[11] |
| Large Spill Cleanup (>5g) | Evacuate Area | Full Respirator, Face Shield, Chemical-Resistant Coveralls, Heavy-Duty Gloves | Requires a higher level of protection due to increased exposure risk; should only be handled by trained personnel.[12] |
Disposal Plan for Contaminated PPE and Materials
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste.[12] This includes used gloves, weigh boats, pipette tips, and paper towels used for cleanup.
-
Containment:
-
Establish a designated hazardous waste container within the laboratory, preferably inside a fume hood or in a ventilated secondary containment area.
-
The container must be made of a compatible material (e.g., a polyethylene-lined drum for solids) and be clearly labeled "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any other chemical constituents.[11][12]
-
-
Procedure:
-
Immediately place all contaminated disposable items into the designated hazardous waste container.
-
Keep the container sealed when not in use.
-
Once the container is full, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[12]
-
Never dispose of this chemical or contaminated materials in the regular trash or down the drain.[12][13]
-
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE Selection Workflow for this compound.
References
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- Matrix Scientific. (n.d.). This compound.
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- Sigma-Aldrich. (2025). Safety Data Sheet - Valeric acid.
- Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
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- BASF Agricultural Solutions. (n.d.). Minimize Exposure with Personal Protective Equipment.
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- Benchchem. (n.d.). Safe Disposal of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2- Propanone, 1,1-diethoxy-3-phenyl-.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- LibreTexts Chemistry. (n.d.). Preparation and Reaction of Carboxylic Acids.
- Fisher Scientific. (2015). Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet - Valeric acid.
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet - n-Valeric acid.
- Sigma-Aldrich. (2025). Safety Data Sheet - Valeric acid.
- Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
